4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13BrO2 |
|---|---|
Molecular Weight |
233.10 g/mol |
IUPAC Name |
4-(5-bromofuran-3-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H13BrO2/c1-6(7(2)11)3-8-4-9(10)12-5-8/h4-7,11H,3H2,1-2H3 |
InChI Key |
OWKNYGXSFLAGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=COC(=C1)Br)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
Foreword for the Research Professional
This technical guide addresses the physical and chemical properties of the novel compound 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol. Given the absence of this specific molecule in the current body of scientific literature, this document serves as a predictive and methodological resource. The information herein is synthesized from established principles of organic chemistry and extensive data on structurally analogous compounds, namely brominated furans and substituted secondary alcohols. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, characterization, and handling of this and similar furan-containing molecules. The protocols and predictions are designed to be both scientifically rigorous and practically applicable in a laboratory setting.
Predicted Physicochemical Properties
The physicochemical properties of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol have been estimated based on the known properties of related compounds such as 3-bromofuran and various furan-containing alcohols.[1][2][3] These predictions provide a baseline for experimental design and purification strategies.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C9H13BrO2 | Derived from the chemical structure. |
| Molecular Weight | 233.10 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Bromofuran derivatives are often described as colorless to pale yellow liquids.[1][3] |
| Boiling Point | > 200 °C (decomposes) | Higher than 3-bromofuran (102.5-102.6 °C) due to the larger side chain and hydrogen bonding capability of the alcohol.[3] Furan-containing alcohols can be prone to decomposition at elevated temperatures.[4] |
| Melting Point | Not applicable (liquid at STP) | Based on the predicted liquid state at standard temperature and pressure. |
| Density | ~1.3-1.4 g/cm³ | Higher than water, in line with other brominated organic compounds. 3-Bromofuran has a density of 1.6606 g/cm³.[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); sparingly soluble in water. | The hydrophobic furan ring and alkyl chain limit water solubility, a common feature of such molecules.[1] |
| pKa | ~16-18 | Typical for a secondary alcohol. |
Proposed Synthesis and Purification
The synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol can be envisioned through a multi-step pathway, leveraging known methodologies for the functionalization of furan rings.[5] A plausible retrosynthetic analysis suggests a Grignard reaction as a key step.
Synthetic Workflow
Caption: Proposed synthetic pathway for 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Furan-3-yl)-2-methylpropanal
-
To a solution of 3-bromofuran in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add magnesium turnings.
-
Initiate the Grignard reaction, then cool the mixture to 0 °C.
-
Slowly add a solution of 2-methylpropenal in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-(Furan-3-yl)-3-methylbutan-2-ol
-
Dissolve the purified 3-(furan-3-yl)-2-methylpropanal in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add a solution of methylmagnesium bromide in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Step 3: Bromination to Yield 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
-
Dissolve the purified 4-(furan-3-yl)-3-methylbutan-2-ol in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the final product. Further purification can be achieved by column chromatography if necessary. The furan ring is highly susceptible to electrophilic substitution, and bromination with NBS is a standard method.[1][6]
Spectroscopic Characterization
The following spectroscopic data are predicted for 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol based on the analysis of similar structures.[7][8]
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.3 (s, 1H, furan-H), ~6.4 (s, 1H, furan-H), 3.8-3.9 (m, 1H, CH-OH), 2.5-2.7 (m, 2H, CH₂), 1.8-2.0 (m, 1H, CH-CH₃), 1.2 (d, 3H, CH₃-CHOH), 0.9 (d, 3H, CH₃-CH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145 (C-furan), ~140 (C-furan), ~120 (C-Br), ~110 (C-furan), ~70 (CH-OH), ~40 (CH₂), ~35 (CH-CH₃), ~20 (CH₃), ~15 (CH₃) |
| IR (thin film, cm⁻¹) | ν: ~3400 (br, O-H stretch), ~2960 (C-H stretch), ~1550, 1470 (C=C furan ring stretch), ~1050 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 234/232 ([M]⁺, isotopic pattern for Br), fragments corresponding to loss of water, and cleavage of the side chain. |
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[7]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[7]
IR Spectroscopy:
-
Apply a small drop of the neat liquid sample between two sodium chloride or potassium bromide plates to form a thin film.
-
Record the infrared spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a GC interface.
-
Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
Reactivity, Stability, and Handling
The chemical behavior of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol is dictated by its three key functional groups: the brominated furan ring, the secondary alcohol, and the alkyl chain.
Key Reactivity Pathways
Caption: Key potential reactions of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.
Stability Considerations
-
Acid Sensitivity: Furan rings, particularly those with alcohol side chains, can be sensitive to acidic conditions, which may lead to polymerization or ring-opening.[4][9]
-
Oxidative Stability: Furans can be susceptible to oxidation.[9] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9]
-
Light Sensitivity: Many organic compounds, especially those with heterocyclic rings, can be light-sensitive. Storage in amber vials is recommended.[9]
-
Thermal Stability: While the predicted boiling point is high, decomposition may occur at elevated temperatures. Distillation should be performed under reduced pressure.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere.[9] Keep away from strong acids and oxidizing agents.[10]
Potential Applications in Research and Development
Substituted furans are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery.[3][11] The structural motifs present in 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol suggest several potential areas of application:
-
Scaffold for Drug Discovery: The furan ring is a common core in many biologically active molecules.[12][13] The bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of a library of derivatives for screening.
-
Intermediate in Natural Product Synthesis: 3-substituted furans are found in a variety of natural products, some of which exhibit interesting biological activities.[5]
-
Probing Structure-Activity Relationships (SAR): The defined stereochemistry of the secondary alcohol and the substitution pattern on the furan ring make this molecule a useful tool for studying how these features influence biological activity.
References
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PubMed. (2011, May 15). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. Retrieved from [Link]
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An In-depth Technical Guide to 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol: Structure, Synthesis, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] This guide provides a comprehensive technical overview of a specific, novel furan derivative: 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol. While direct experimental data for this exact molecule is not extensively available in public literature, this document will construct a detailed profile by leveraging established principles of organic chemistry, structure-activity relationships of analogous compounds, and predictive methodologies. We will explore its chemical structure, propose viable synthetic routes, predict its spectroscopic characteristics, and discuss its potential as a valuable building block in drug discovery based on the known biological activities of related bromofuran compounds.[3][4] This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration of novel heterocyclic compounds.
Introduction: The Significance of the Furan Scaffold
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore and a bioisostere for other aromatic systems like benzene or thiophene.[2][5] This bioisosteric replacement can lead to improved metabolic stability, enhanced solubility, and optimized receptor binding affinity.[5] Consequently, furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6] The strategic placement of substituents on the furan ring allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles, making it a highly attractive scaffold for the design of new therapeutic agents.[1]
The subject of this guide, 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, incorporates several key structural features that suggest significant potential in medicinal chemistry: a brominated furan ring ripe for further functionalization, and a chiral secondary alcohol moiety that can participate in crucial hydrogen bonding interactions with biological targets.
Chemical Structure and Properties
The chemical structure of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol combines a substituted furan ring with a chiral aliphatic side chain. A detailed analysis of its components allows for the prediction of its physicochemical properties.
Molecular Structure
The IUPAC name for the compound is 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol. Its structure consists of:
-
A Furan Ring: A five-membered aromatic heterocycle with one oxygen atom.
-
A Bromo Substituent: A bromine atom at the 5-position of the furan ring.
-
An Aliphatic Side Chain: A 3-methylbutan-2-ol chain attached at the 3-position of the furan ring. This side chain contains two stereogenic centers at C2 and C3.
Caption: Chemical structure of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.
Predicted Physicochemical Properties
While experimental data is not available, we can predict the properties based on its structure and data from analogous compounds.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C9H13BrO2 | Based on atom count |
| Molecular Weight | 233.10 g/mol | Calculated from the molecular formula |
| Boiling Point | > 250 °C | Extrapolated from similar brominated heterocyclic alcohols[7] |
| LogP | 2.5 - 3.5 | Increased lipophilicity due to the bromine atom and alkyl chain |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water. | Presence of polar hydroxyl group and nonpolar hydrocarbon and bromofuran moieties |
| Chirality | Contains two chiral centers (C2 and C3 of the butanol chain) | Leads to the existence of four possible stereoisomers (diastereomers and enantiomers) |
Proposed Synthetic Pathways
The synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol can be approached through several established methods for constructing substituted furans and modifying side chains. A plausible retrosynthetic analysis suggests a convergent approach.
Caption: Retrosynthetic analysis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.
Protocol: Multi-step Synthesis
This protocol outlines a feasible, though hypothetical, pathway for the synthesis of the target compound.
Step 1: Bromination of 3-Furaldehyde
-
Reaction Setup: To a solution of 3-furaldehyde in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask, add N-bromosuccinimide (NBS) in portions at 0 °C.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 5-bromo-3-furaldehyde, is purified by column chromatography.
Step 2: Grignard Reaction for Side Chain Introduction
-
Grignard Reagent Preparation: In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 1-bromo-2-methylpropane in the same solvent is added dropwise to initiate the formation of the isobutylmagnesium bromide Grignard reagent.
-
Reaction with Aldehyde: The solution of 5-bromo-3-furaldehyde from Step 1, dissolved in anhydrous THF, is cooled to 0 °C. The prepared Grignard reagent is then added dropwise to the aldehyde solution.
-
Quenching and Work-up: The reaction is stirred for a few hours at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, 1-(5-bromofuran-3-yl)-2-methylpropan-1-ol, is purified by column chromatography.
Step 3: Oxidation and Subsequent Grignard Addition
-
Oxidation: The secondary alcohol from Step 2 is oxidized to the corresponding ketone, 1-(5-bromofuran-3-yl)-2-methylpropan-1-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.
-
Second Grignard Reaction: The purified ketone is dissolved in anhydrous THF and cooled to 0 °C. Methylmagnesium bromide (a commercially available Grignard reagent) is added dropwise.
-
Final Work-up and Purification: The reaction is quenched and worked up as described in Step 2. The final product, 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, is purified by column chromatography.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are predicted key signals:
-
¹H NMR:
-
Furan Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at the 2- and 4-positions of the furan ring.
-
Alcohol Proton: A broad singlet or doublet (depending on the solvent and concentration) for the hydroxyl proton (δ 1.5-4.0 ppm).
-
Aliphatic Protons: A series of multiplets and doublets in the upfield region (δ 0.8-4.0 ppm) corresponding to the methyl and methylene protons of the butanol side chain. The specific splitting patterns would confirm the connectivity.
-
-
¹³C NMR:
-
Furan Carbons: Signals in the downfield region (δ 100-150 ppm). The carbon bearing the bromine atom (C5) would be significantly shifted.
-
Alcohol Carbon: A signal for the carbon attached to the hydroxyl group (C2) in the range of δ 60-80 ppm.
-
Aliphatic Carbons: Signals for the other carbons in the side chain in the upfield region (δ 10-50 ppm).
-
-
IR Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and potentially above 3000 cm⁻¹ for the aromatic C-H bonds of the furan ring.
-
C-O Stretch: An absorption in the range of 1050-1200 cm⁻¹ for the alcohol C-O bond.
-
C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
-
-
Mass Spectrometry:
-
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the [M+2]⁺ peak of roughly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of water from the alcohol and cleavage of the side chain.
-
Potential Biological Activities and Applications in Drug Discovery
While the biological profile of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol has not been specifically reported, the structural motifs present suggest several potential areas of pharmacological interest.
-
Antimicrobial and Antifungal Activity: Many furan derivatives, particularly those with halogen substituents, have shown potent antimicrobial and antifungal properties.[3][6] The bromofuran moiety in the target compound could confer similar activity.
-
Anti-inflammatory and Anticancer Potential: The furan ring is a key component in some selective COX-2 inhibitors and has been incorporated into novel anticancer agents.[1][8] Further derivatization of the hydroxyl group or the bromine atom could lead to compounds with anti-inflammatory or cytotoxic effects.
-
Synthetic Intermediate: The bromine atom on the furan ring is a versatile handle for further chemical modifications through cross-coupling reactions such as Suzuki, Stille, or Heck couplings. This allows for the synthesis of a diverse library of more complex molecules for high-throughput screening in drug discovery programs. The chiral alcohol also provides a site for esterification or etherification to explore structure-activity relationships.
Caption: Potential applications of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.
Conclusion
4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol is a novel heterocyclic compound with significant potential as a versatile intermediate and a candidate for biological screening in drug discovery. Although direct experimental data is limited, this guide has provided a comprehensive overview of its structure, plausible synthetic routes, and predicted spectroscopic properties based on established chemical principles and data from analogous structures. The presence of the bromofuran moiety and a chiral secondary alcohol makes this molecule a highly attractive target for further investigation. Future research should focus on the stereoselective synthesis of its various isomers and a thorough evaluation of their biological activities to fully unlock the therapeutic potential of this promising furan derivative.
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Advanced Synthetic Applications of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic transition from planar, sp²-hybridized aromatic systems to complex, sp³-rich architectures is critical for improving the physicochemical properties and target specificity of active pharmaceutical ingredients (APIs). 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol (CAS: 1857779-57-7) represents a highly specialized, bifunctional building block designed to meet these exact needs.
This compound merges an electron-rich 5-bromofuran core—primed for transition-metal-catalyzed cross-coupling—with a sterically hindered, branched aliphatic secondary alcohol. As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic utility, physicochemical profiling, and self-validating experimental workflows required to leverage this molecule effectively in the synthesis of advanced therapeutics.
Physicochemical Profiling & Structural Causality
The architectural design of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol is not arbitrary; every functional group serves a distinct synthetic and pharmacological purpose.
-
The 5-Bromofuran Moiety: Furan rings are ubiquitous in natural products and kinase inhibitors. The bromine atom at the C5 position serves as an excellent leaving group for oxidative addition in palladium-catalyzed carbon-carbon bond-forming reactions 1.
-
The 3-Methylbutan-2-ol Chain: This branched aliphatic chain introduces significant sp³ character and two adjacent stereocenters. The secondary hydroxyl group acts as a critical hydrogen-bond donor for receptor binding, while the steric bulk of the adjacent methyl groups protects the molecule from rapid metabolic degradation (e.g., via cytochrome P450 enzymes).
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol |
| CAS Number | 1857779-57-7 |
| Molecular Formula | C₉H₁₃BrO₂ |
| Molecular Weight | 233.10 g/mol |
| Hydrogen Bond Donors | 1 (Secondary Hydroxyl) |
| Hydrogen Bond Acceptors | 2 (Furan Oxygen, Hydroxyl Oxygen) |
| Primary Reactive Sites | C(sp²)-Br bond (Cross-coupling); C(sp³)-OH bond (Oxidation/Esterification) |
Mechanistic Utility & Synthetic Workflows
The true value of this compound lies in its orthogonal reactivity. The C-Br bond and the secondary alcohol can be manipulated independently without requiring complex protecting-group strategies, provided the correct reagents are selected.
Divergent Synthetic Pathways
Caption: Divergent synthetic workflows utilizing 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of bromofurans is a highly reliable method for generating biheteroaryl scaffolds 2. Because furan is an electron-rich heterocycle, the oxidative addition of Pd(0) into the C-Br bond is slightly less thermodynamically favorable than in electron-deficient pyridines. Therefore, selecting a robust catalyst system like Pd(dppf)Cl₂ or Pd(PPh₃)₄ is critical 3. The bidentate nature of dppf prevents catalyst deactivation and minimizes off-target coordination from the substrate's free hydroxyl group.
Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 5-bromofurans.
Table 2: Quantitative Yields for Analogous 5-Bromofuran Couplings
Data synthesized from established 5-bromofuran cross-coupling methodologies 1, 3.
| Boronic Acid Coupling Partner | Catalyst System | Solvent System | Temp (°C) | Isolated Yield (%) |
| Phenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | DMF / H₂O | 80 °C | 73% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane / H₂O | 90 °C | 67% |
| 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | Dioxane / H₂O | 85 °C | 70% |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation steps (e.g., degassing, TLC monitoring) to address the specific chemical vulnerabilities of the substrate.
Protocol A: Suzuki-Miyaura Cross-Coupling at C5
Causality Note: Water is required to dissolve the inorganic base and generate the reactive boronate complex during transmetalation. Thorough degassing is mandatory to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) state.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Seal the flask with a rubber septum and degas the mixture by sparging with Argon for 15 minutes.
-
Reaction Execution: Replace the septum with a reflux condenser (under Argon) and heat the mixture in an oil bath at 85 °C for 16–20 hours.
-
Validation & Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the bromofuran starting material indicates completion.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with distilled water (3 × 15 mL) to remove boron byproducts and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Chemoselective Oxidation of the Secondary Alcohol
Causality Note: Strong oxidants (like KMnO₄ or Jones reagent) will oxidatively cleave the electron-rich furan ring. Dess-Martin Periodinane (DMP) is chosen for its mild, chemoselective profile, ensuring the furan core remains intact while the alcohol is oxidized to a ketone.
-
Preparation: Dissolve 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an Argon atmosphere.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic reaction.
-
Oxidation: Add Dess-Martin Periodinane (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL). Stir vigorously for 15 minutes until the organic layer becomes clear (this reduces unreacted DMP and neutralizes acetic acid byproducts).
-
Workup: Extract with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The resulting ketone can be used directly for downstream reductive amination.
References
- Title: BLD Pharmatech Co., Limited (Page 190) @ ChemBuyersGuide.com, Inc.
- Title: Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxylate Source: BenchChem URL
- Source: Synthetic Communications (Taylor & Francis)
- Source: Synthesis (Thieme Connect)
Sources
Spectroscopic Characterization and Analytical Profiling of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
Executive Summary
The structural elucidation of halogenated furan derivatives is a critical pathway in modern drug discovery, particularly in the synthesis of marine natural product analogs and targeted therapeutics [2, 3]. 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol (CAS: 1857779-57-7) represents a highly versatile molecular building block featuring a brominated heteroaromatic core linked to a branched, chiral aliphatic alcohol. This whitepaper provides an authoritative, in-depth guide to the spectroscopic deconstruction of this molecule, establishing self-validating analytical protocols for researchers and synthetic chemists.
Structural Deconstruction & Spectroscopic Causality
To accurately interpret the spectroscopic data of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, one must first deconstruct its stereochemical and electronic microenvironments.
Stereochemical Complexity
The aliphatic side chain (3-methylbutan-2-ol) contains two adjacent stereocenters at the C2 and C3 positions. Consequently, unless synthesized via an asymmetric pathway, the compound exists as a mixture of diastereomers (syn/anti or erythro/threo). Causality in NMR: Because diastereomers possess distinct spatial geometries, they exhibit different magnetic environments. High-resolution NMR will reveal "peak doubling" (diastereotopic resolution)—most notably in the aliphatic methyl groups (C1 and C3-CH₃)—which must not be misidentified as impurities.
Furan Ring Electronics & The Heavy-Atom Effect
The furan core is substituted at the 3-position (alkyl chain) and the 5-position (bromine atom).
-
Bromine Heavy-Atom Effect: The bromine atom exerts a strong inductive electron-withdrawing effect combined with a diamagnetic shielding effect on its directly attached carbon (C5). This shifts the C5 carbon significantly upfield to approximately 121 ppm, a diagnostic hallmark of
-brominated furans [1]. -
Regiochemical Protons: The furan ring retains two protons: H2 (flanked by the oxygen and the alkyl chain) and H4 (flanked by the alkyl chain and the bromine). H2 is highly deshielded by the adjacent oxygen, whereas H4 resonates further upfield.
Predicted Spectroscopic Data Profiles
The following tables summarize the quantitative spectroscopic data, synthesizing theoretical predictions with established empirical rules for bromofuran systems.
Table 1: High-Resolution ¹H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts (
| Position | Multiplicity | Integration | Assignment / Causality | ||
| Furan H2 | 7.25 | d | 1.5 | 1H | |
| Furan H4 | 6.25 | d | 1.5 | 1H | |
| C2-H | 3.80 | m | - | 1H | Deshielded by the adjacent hydroxyl group. |
| C4-H₂ | 2.40 | m | - | 2H | Benzylic-type methylene attached to furan C3. |
| OH | 1.80 | br s | - | 1H | Hydroxyl proton (exchangeable with D₂O). |
| C3-H | 1.75 | m | - | 1H | Aliphatic branching methine. |
| C1-H₃ | 1.15 | d | 6.4 | 3H | Terminal methyl. Exhibits diastereomeric doubling. |
| C3-CH₃ | 0.85 | d | 6.8 | 3H | Branched methyl. Exhibits diastereomeric doubling. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Type | Assignment / Causality | |
| Furan C2 | 140.5 | CH | |
| Furan C3 | 124.0 | C | Substituted |
| Furan C5 | 121.5 | C | Substituted |
| Furan C4 | 112.8 | CH | Unsubstituted |
| C2 (Chain) | 72.4 | CH | Oxygen-bearing aliphatic carbon. |
| C3 (Chain) | 39.2 | CH | Branching methine carbon. |
| C4 (Chain) | 28.5 | CH₂ | Methylene linker carbon. |
| C1 (Chain) | 20.1 | CH₃ | Terminal methyl group. |
| C3-CH₃ | 15.3 | CH₃ | Branched methyl group. |
Table 3: Mass Spectrometry (ESI+) & Infrared (FT-IR) Profiling
| Analytical Technique | Key Signals / Fragments | Diagnostic Significance |
| HRMS (ESI+) | [M+H]⁺ precursor ions. The exact 1:1 intensity ratio confirms the presence of a single Bromine atom (⁷⁹Br / ⁸¹Br natural abundance). | |
| MS/MS (CID) | Neutral loss of H₂O (-18 Da) from the aliphatic alcohol. | |
| MS/MS (CID) | Cleavage of the C2-C3 bond, losing a hydroxyethyl radical (-45 Da). | |
| FT-IR | 3350 cm⁻¹ (broad) | O-H stretching vibration (hydrogen-bonded). |
| FT-IR | 1590, 1510 cm⁻¹ | Furan ring C=C aromatic stretching. |
| FT-IR | 650 cm⁻¹ | C-Br stretching vibration. |
Experimental Methodologies for Analytical Validation
To ensure scientific integrity, analytical workflows must be designed as self-validating systems. The following protocols detail the exact steps required to confirm the regiochemistry and isotopic signature of the molecule.
Protocol 1: High-Resolution NMR & Regiochemical Mapping
This protocol utilizes 2D NMR to definitively prove the 3,5-substitution pattern on the furan ring, preventing confusion with 2,4- or 2,5-isomers.
-
Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl₃ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
1D Acquisition & Diastereomeric Deconvolution: Acquire the ¹H NMR spectrum at
400 MHz using a standard 30° pulse sequence (zg30). Zoom into the aliphatic methyl region (0.8–1.3 ppm). Calculate the diastereomeric ratio (dr) by integrating the split doublet signals of the C1 and C3 methyl groups. -
D₂O Exchange (Self-Validation): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at
1.80 ppm validates the hydroxyl proton assignment. -
2D HMBC Execution: Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Causality: To confirm the alkyl chain is at C3, observe the cross-peaks between the C4-methylene protons (
2.40) and the furan carbons C2 ( 140.5), C3 ( 124.0), and C4 ( 112.8). The absence of a correlation to C5 ( 121.5) confirms the spatial distance, validating the 3,5-regiochemistry.
-
Protocol 2: LC-HRMS/MS Isotopic Profiling
-
Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid to promote protonation.
-
Ionization & MS1 Acquisition: Inject 2 µL into an ESI-QTOF mass spectrometer operating in positive ion mode (ESI+). Locate the [M+H]⁺ precursor ions. Validate the structural integrity by confirming the characteristic 1:1 isotopic doublet at
233/235. -
Collision-Induced Dissociation (MS/MS): Isolate the
233 precursor and apply a collision energy of 20 eV. Monitor the product ion spectrum for the diagnostic 187 fragment, which confirms the intact bromofuran core following the cleavage of the aliphatic alcohol terminus.
Data Visualization & Logical Workflows
Fig 1. Multi-modal analytical workflow for structural validation.
Fig 2. 2D NMR correlation map confirming regiochemistry.
Conclusion
The comprehensive spectroscopic profiling of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol requires a nuanced understanding of heteroaromatic electronics and aliphatic stereochemistry. By employing a self-validating matrix of 2D NMR regiochemical mapping and MS/MS isotopic fragmentation, researchers can definitively confirm the structural integrity of this critical intermediate, ensuring downstream reliability in complex synthetic campaigns.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- BenchChem. (n.d.). 4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine.
- National Institute of Oceanography (NIO). (n.d.). γ-Hydroxybutenolide Containing Marine Natural Products and Their Synthesis: A Review.
An In-Depth Technical Guide to the Biological Activity of Bromofuran Derivatives
Abstract
The furan nucleus, particularly when substituted with bromine, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Bromofuran derivatives, found in various natural sources, especially marine organisms, have garnered significant attention for their potent therapeutic potential.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of bromofuran derivatives, including their anticancer, antimicrobial, and anti-inflammatory effects. We will delve into the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and explore the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.
Introduction: The Significance of the Bromofuran Scaffold
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom that is a core component of numerous pharmacologically active compounds.[1][5] Its derivatives are prevalent in nature and have been isolated from a variety of sources, including plants, fruits, and marine organisms.[6][7] The incorporation of a bromine atom onto the furan ring often enhances the cytotoxic and overall biological potential of these molecules.[8] This is attributed to bromine's electron-withdrawing nature and its ability to form halogen bonds, which can significantly influence molecular interactions with biological targets. Many bromofuran derivatives are inspired by or isolated from marine natural products, particularly from sponges, which are a rich source of bioactive secondary metabolites.[4][9] These compounds exhibit a wide spectrum of pharmacological properties, making them promising candidates for drug discovery and development.[10][11]
Key Biological Activities of Bromofuran Derivatives
Anticancer Activity
Bromofuran derivatives have emerged as a significant class of compounds with potent anticancer activities against a range of human cancer cell lines.[10][12] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.
2.1.1. Mechanisms of Action
-
Induction of Apoptosis: A primary mechanism by which bromofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For instance, certain 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives have been shown to induce apoptosis in colon cancer cell lines by down-regulating the anti-apoptotic protein survivin and activating caspase-3, a key executioner caspase.[13]
-
Modulation of Signaling Pathways: Aberrant activation of signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways is a hallmark of many cancers.[14] Phenyl 5-bromofuran-2-carboxylate derivatives are hypothesized to exert their anticancer effects by inhibiting these crucial cascades, thereby impeding cancer cell growth and survival.[8][14] Some furan derivatives have demonstrated the ability to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[15]
-
Cell Cycle Arrest: While not a universal mechanism for all bromofuran derivatives, some have been observed to perturb the cell cycle. For example, mucobromic acid, a related furanone, has been shown to decrease the number of cells in the G1 phase at higher concentrations.[13]
2.1.2. Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of bromofuran derivatives is highly dependent on their chemical structure. The position and nature of substituents on the furan core and any associated phenyl rings play a crucial role.[14] The presence of a bromine atom, particularly on an acetyl or methyl group attached to the benzofuran system, has been shown to increase cytotoxicity.[14] Furthermore, the addition of hydrophobic groups to an N-phenyl ring in benzofuran-2-carboxamides can potentiate their anticancer and NF-κB inhibitory activities.[14]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[2] Bromofuran derivatives have demonstrated promising activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[16][17]
2.2.1. Antibacterial and Antifungal Mechanisms
The antimicrobial action of furan derivatives often involves the selective inhibition of microbial growth and the modification of essential enzymes.[6] For example, some halogenated derivatives of 3-benzofurancarboxylic acids have shown notable activity against Gram-positive bacteria and Candida strains.[16] The presence of functional groups like 2,4-dinitrophenylhydrazone on a furan-2-carboxamide scaffold has been linked to enhanced activity against E. coli.[17]
2.2.2. SAR in Antimicrobial Derivatives
In the realm of antimicrobial activity, structural modifications significantly impact efficacy. For instance, in a series of furan-2-carboxamide derivatives, compounds containing a 2,4-dinitrophenylhydrazone moiety were the most active against E. coli.[17] In contrast, for antifungal activity against Candida albicans, a different structural configuration proved to be the most potent.[18] This highlights the importance of targeted synthesis and screening to optimize antimicrobial activity against specific pathogens.
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Bromofuran derivatives have shown potential in mitigating these processes.
2.3.1. Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of furan derivatives can be attributed to several mechanisms, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, and the regulation of inflammatory mediator mRNA expression.[6] Some aza-benzofuran compounds have been shown to inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophages, with activity comparable to or better than the positive control, celecoxib.[19] This inhibition is thought to be achieved by fitting within the active site of murine inducible nitric oxide synthase (iNOS).[19]
2.3.2. Antioxidant Properties
Many furan derivatives exhibit antioxidant activity through hydroxyl and DPPH-free radical scavenging and the reduction of lipid peroxides.[6] This antioxidant capacity contributes to their overall therapeutic potential by protecting cells from oxidative damage.
Data Presentation: Comparative Biological Activity
To provide a clear comparison of the efficacy of various bromofuran derivatives, the following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of Selected Bromofuran and Related Derivatives
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 Value | Reference |
| Phenyl 5-bromofuran-2-carboxylate Derivatives | HeLa, K562, MOLT-4 | Varies by specific derivative | [14] |
| 2-(Furan-2-yl)naphthalen-1-ol Derivatives | Various breast cancer cell lines | Potent activity observed | [12] |
| Furanopyridinone Derivative (4c) | KYSE70, KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [20] |
| 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivative (3b) | HCT-116 (Colon) | Stronger than parent compound | [13] |
| Bromo Derivative (VIII) | K562, HL-60 (Leukemia) | 5.0 µM, 0.1 µM respectively | [21] |
Table 2: Antimicrobial Activity of Selected Bromofuran Derivatives
| Compound/Derivative | Microbial Strain(s) | MIC (Minimum Inhibitory Concentration) | Reference |
| Halogenated 3-Benzofurancarboxylic Acid Derivatives (III, IV, VI) | Gram-positive bacteria | 50 to 200 µg/mL | [16] |
| Halogenated 3-Benzofurancarboxylic Acid Derivatives (III, VI) | Candida albicans, C. parapsilosis | 100 µg/mL | [16] |
| Aza-benzofuran (Compound 1) | Salmonella typhimuriumi, Staphylococcus aureus | Moderate activity | [19] |
| Oxa-benzofuran (Compound 6) | Penicillium italicum, Fusarium oxysporum, Colletotrichum musae | Potent activity | [19] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of bromofuran derivatives.
Cell Viability Assessment using MTT Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14] It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.[14]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, K562, MOLT-4) in 96-well plates at a density of 1 x 10^4 cells/well.[14]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of the bromofuran derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curves.[14]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the bromofuran derivatives in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24 hours.[22]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate key experimental workflows and signaling pathways relevant to the biological activity of bromofuran derivatives.
Caption: Preclinical evaluation workflow for bromofuran derivatives.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.[14][15]
Future Perspectives and Conclusion
Bromofuran derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents has been well-documented. Future research should focus on several key areas:
-
Lead Optimization: Further structural modifications of promising lead compounds can enhance their potency, selectivity, and pharmacokinetic properties.[12]
-
Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by bromofuran derivatives will facilitate the rational design of new and more effective drugs.[13][15]
-
In Vivo Studies: While in vitro data is abundant, more extensive in vivo studies in relevant animal models are necessary to validate the therapeutic potential of these compounds and assess their safety profiles.
-
Combinatorial Therapies: Investigating the synergistic effects of bromofuran derivatives with existing therapeutic agents could lead to more effective treatment strategies, particularly in oncology.
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- 20. mdpi.com [mdpi.com]
- 21. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 22. researchgate.net [researchgate.net]
The Furan Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Therapeutic Applications of Substituted Furans
Abstract
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its versatile chemical nature and ability to modulate pharmacokinetic and pharmacodynamic properties have cemented its role as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the burgeoning therapeutic applications of substituted furans. We will delve into the synthetic strategies for accessing these valuable molecules, explore their diverse biological activities with a focus on mechanistic insights, and present detailed protocols for their evaluation. The discussion will be grounded in authoritative scientific literature, providing a robust framework for understanding and advancing the therapeutic potential of this remarkable heterocyclic system.
Introduction: The Unique Physicochemical and Biological Significance of the Furan Ring
The furan moiety is a key structural component in a multitude of pharmacologically active compounds, contributing to a wide spectrum of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][2] Its utility in drug design stems from a unique combination of electronic and steric properties. The furan ring can act as a bioisostere for the phenyl group, offering distinct advantages in modulating metabolic stability, receptor binding interactions, and overall bioavailability.[1][2][3]
The oxygen atom within the furan ring imparts a degree of polarity and hydrogen bond accepting capability, which can be crucial for target engagement.[1] Furthermore, the aromatic nature of the ring allows for π–π stacking interactions, further enhancing binding affinities.[1] The substitution pattern on the furan ring, particularly at the 2- and 5-positions, is a critical determinant of its biological activity. The introduction of various substituents allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[1] For instance, the presence of electron-withdrawing groups, such as a nitro group, has been shown to enhance the bioactivity of furan derivatives in antibacterial and anticancer contexts.[1]
A number of furan-containing drugs are currently available on the market, highlighting the clinical relevance of this scaffold.[4][5][6] Notable examples include:
-
Nitrofurantoin: An antibiotic used to treat urinary tract infections.[7] Its mechanism of action involves the reduction of the nitro group within bacterial cells to form reactive intermediates that damage bacterial DNA.[8]
-
Ranitidine: An H2 receptor antagonist used to decrease stomach acid production.[4]
-
Amiodarone: An antiarrhythmic agent used to treat and prevent a number of types of irregular heartbeats.[5]
-
Dantrolene: A muscle relaxant.[7]
The continued exploration of substituted furans promises to yield a new generation of therapeutic agents with improved efficacy and safety profiles.
Synthetic Strategies for Accessing Substituted Furans
The synthesis of substituted furans is a well-established field in organic chemistry, with numerous methods available for their construction. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Key methodologies include the Paal-Knorr furan synthesis, the Feist-Benary synthesis, and various metal-catalyzed approaches.[3]
The Paal-Knorr Furan Synthesis: A Classic and Versatile Approach
The Paal-Knorr synthesis is a cornerstone method for preparing furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[3][9] This reaction is highly versatile and can be used to synthesize a wide range of substituted furans.
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Furan
This protocol describes a general procedure for the synthesis of a substituted furan from a 1,4-dicarbonyl compound.
Materials:
-
1,4-dicarbonyl compound (1.0 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the acid catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure substituted furan.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the 1,4-dicarbonyl starting material and to facilitate the dehydration step of the cyclization.
-
Acid Catalyst: The acid catalyst is essential for protonating one of the carbonyl oxygens, which initiates the nucleophilic attack by the other carbonyl oxygen to form the five-membered ring intermediate.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barrier for the cyclization and dehydration steps, thereby increasing the reaction rate.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate neutralizes the acid catalyst and removes any water-soluble byproducts.
-
Column Chromatography: This purification technique is necessary to separate the desired substituted furan from any unreacted starting materials or side products.
Diagram: The Paal-Knorr Furan Synthesis Workflow
Caption: The reductive activation of nitrofurans within bacterial cells.
Anti-inflammatory Agents
Many furan-containing compounds have demonstrated significant anti-inflammatory activity. [1][10]Some of these derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. [8][10] Mechanism of Action: COX-2 is responsible for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. [8]By selectively inhibiting COX-2, furan-based anti-inflammatory agents can reduce the production of these pro-inflammatory mediators, thereby alleviating the symptoms of inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. [8]The furan ring in these molecules often plays a crucial role in binding to the active site of the COX-2 enzyme. [10]
Anticancer Agents
The furan scaffold is a recurring motif in a number of compounds with promising anticancer properties. [1][10]These derivatives can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and progression. [1][10] Mechanism of Action: Some furan-based molecules have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs. [10]Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and are crucial for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Neuroprotective Agents
Recent research has highlighted the potential of furan-containing compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [11]These compounds exhibit diverse pharmacological activities, including antioxidant and anti-inflammatory properties, which are crucial for combating the multifactorial nature of neurodegeneration. [11] Mechanism of Action: Furan derivatives can scavenge free radicals and mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders. [11]Additionally, they can modulate inflammatory pathways, reducing neuroinflammation, which is another critical factor in the progression of these diseases. [11]Some furan compounds may also promote neuronal survival and regeneration by influencing neurogenesis and enhancing neuronal plasticity. [11]
Quantitative Data on Bioactive Furan Derivatives
The following table summarizes the biological activity of several representative furan derivatives from the literature, illustrating the potential potency of this class of compounds.
| Compound Class | Target/Organism | Biological Activity (IC50/MIC) | Therapeutic Application | Reference |
| Nitrofurans | Escherichia coli | MIC: 2-32 µg/mL | Antibacterial | [10] |
| Furan-based Chalcones | Monoamine Oxidase B (MAO-B) | IC50: 0.1-5 µM | Neuroprotective | [10] |
| Substituted Benzofurans | COX-2 | IC50: 0.05-1 µM | Anti-inflammatory | [8] |
| Furo[3,2-c]pyridines | Various Cancer Cell Lines | IC50: 0.5-10 µM | Anticancer | [8] |
Future Directions and Conclusion
The furan scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of furan chemistry allows for the creation of large and diverse libraries of compounds for high-throughput screening. Future research will likely focus on the development of more selective and potent furan derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic targets for furan-based compounds, particularly in the areas of neurodegeneration and rare diseases, holds significant promise.
References
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
- Synthesis of Substituted Furans from (Z)
-
Application of furan derivative in medicinal field. - ResearchGate. [Link]
-
Furan: Structure and Medicinal Uses | PDF | Chemical Reactions | Aromaticity - Scribd. [Link]
-
Furan: A Promising Scaffold for Biological Activity. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline. [Link]
-
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. [Link]
-
A Review on Biological and Medicinal Significance of Furan. [Link]
-
Clinically approved drugs containing furan ring - ResearchGate. [Link]
-
(PDF) Synthesis and biological activities of furan derivatives - ResearchGate. [Link]
-
From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. [Link]
-
REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. [Link]
-
Bi(III)-Catalyzed Synthesis of Substituted Furans from Hydroxy-oxetanyl Ketones: Application to Unified Total Synthesis of Shikonofurans J, D, E, and C - ACS Publications. [Link]
-
Synthesis of multysubstituted bicyclic furan. | Download Scientific Diagram - ResearchGate. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
Executive Summary
This technical guide details the synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol , a functionalized furan derivative featuring a specific alkyl side chain at the C3 position and a bromine atom at the C5 position.
Target Molecule Analysis:
-
Functionalization:
-
Position 3 (Beta): Attached to a 2-hydroxy-3-methylbutyl chain.
-
Position 5 (Alpha): Brominated.
-
-
Key Challenge: The primary synthetic challenge is regioselectivity . Electrophilic substitution (e.g., bromination) on a 3-alkylfuran typically favors the C2 (alpha) position due to electronic activation and proximity, whereas the target requires substitution at C5. Additionally, the furan ring is sensitive to harsh acidic conditions and oxidative stress, requiring mild protocols for side-chain construction.
This guide presents a "Block-and-Direct" Strategy , utilizing a transient silyl blocking group at C2 to force bromination exclusively to C5. This ensures high regiochemical purity, essential for pharmaceutical applications.
Retrosynthetic Analysis
The retrosynthetic disconnection reveals two distinct phases: construction of the carbon skeleton via an aldol-type disconnection and late-stage regioselective halogenation.
Strategic Disconnections:
-
C5-Br Bond: Disconnected last to avoid debromination during side-chain reduction.
-
C2-Blocking Group: A trimethylsilyl (TMS) group is employed to occlude the reactive C2 position.
-
Side Chain Construction: The C3-side chain is traced back to an aldol condensation between 3-furaldehyde and 2-butanone (methyl ethyl ketone), followed by global reduction.
Figure 1: Retrosynthetic logic flow from target molecule to commercially available starting materials.
Detailed Synthesis Pathway[6][7]
Phase 1: Skeleton Construction (Aldol & Reduction)
The carbon backbone is assembled using an acid-catalyzed aldol condensation to favor the branched product, followed by hydrogenation.
Step 1.1: Regioselective Aldol Condensation
Reaction: 3-Furaldehyde + 2-Butanone
-
Reagents: HCl (gas) or
-TsOH, Toluene. -
Conditions: Reflux with Dean-Stark trap.
-
Mechanism: Protonation of aldehyde
Enol attack from C3 of ketone Dehydration.
Step 1.2: Global Reduction
Reaction: 4-(Furan-3-yl)-3-methylbut-3-en-2-one
-
Reagents:
(1 atm), 10% Pd/C. -
Solvent: Ethanol or Methanol.
-
Outcome: Saturated alcohol (Mixture of diastereomers).
Phase 2: Regioselective Bromination (The Block-C2 Strategy)
Direct bromination of 3-alkylfurans yields a mixture of 2-bromo (major) and 5-bromo (minor) isomers. To secure the 5-bromo product exclusively, we block C2.
Step 2.1: Protection of Alcohol
Reaction: Acetylation of the secondary alcohol. Rationale: Protects the hydroxyl group from interference during lithiation.
-
Reagents: Acetic anhydride (
), Pyridine, DMAP.
Step 2.2: C2-Blocking via Lithiation
Reaction: 3-Alkylfuran-OAc
-
Reagents:
-BuLi (1.1 eq), THF, -78°C; then TMSCl.
Step 2.3: Directed Bromination
Reaction: 2-TMS-3-Alkylfuran-OAc
-
Reagents: NBS (N-Bromosuccinimide), THF/DMF.
Step 2.4: Deprotection (Global)
Reaction: Removal of TMS and Acetyl groups. Rationale: Yields the final target.
-
Reagents: TBAF (for TMS) followed by
/MeOH (for Acetate).
Experimental Protocols
Protocol A: Acid-Catalyzed Aldol Condensation
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 3-furaldehyde (9.6 g, 100 mmol), 2-butanone (36.0 g, 500 mmol, 5 eq), and toluene (150 mL).
-
Catalyst: Bubble dry HCl gas into the solution for 5-10 minutes or add
-TsOH (1.7 g, 10 mmol). -
Reaction: Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 4-6 hours).
-
Workup: Cool to room temperature. Wash with saturated
(2 x 100 mL) and brine (100 mL). Dry organic layer over . -
Purification: Concentrate in vacuo. Purify residue via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1) to isolate the branched enone product.
Protocol B: Global Hydrogenation
-
Setup: Hydrogenation bottle or autoclave.
-
Charging: Dissolve the enone (10 g) in Ethanol (100 mL). Add 10% Pd/C (0.5 g, 5 wt%).
-
Reaction: Purge with
, then charge with (balloon pressure or 1-2 bar). Stir at room temperature for 12 hours. -
Monitoring: Monitor by TLC/GC for disappearance of alkene and ketone.
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate to yield the crude saturated alcohol 4-(furan-3-yl)-3-methylbutan-2-ol .
Protocol C: Regioselective Bromination Sequence
-
Acetylation: Treat crude alcohol (10 mmol) with
(1.2 eq) and Pyridine (2 eq) in DCM. Stir 2h, wash with dilute HCl, dry, and concentrate. -
Lithiation (Blocking):
-
Dissolve protected intermediate in anhydrous THF (50 mL) under Argon.
-
Cool to -78°C .
-
Add
-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 20 min. -
Stir at -78°C for 1 hour.
-
Add TMSCl (1.2 eq) dropwise. Allow to warm to RT over 2 hours.
-
Quench with water, extract with ether, concentrate.
-
-
Bromination:
-
Dissolve the crude silylated furan in THF (50 mL).
-
Cool to 0°C. Add NBS (1.05 eq) in portions.
-
Stir at 0°C for 1 hour, then RT for 1 hour.
-
Workup: Quench with saturated
(to remove excess bromine species). Extract with EtOAc.
-
-
Final Deprotection:
-
Dissolve residue in THF. Add TBAF (1M in THF, 1.2 eq). Stir 1h (removes TMS).
-
Add MeOH and
(2 eq). Stir 4h (removes Acetate). -
Final Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield pure 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol .
-
Critical Process Parameters (CPP) & Data Summary
| Parameter | Specification | Impact on Quality |
| Aldol Catalyst | Acidic (HCl/pTsOH) | Critical: Acid favors C3-enolate of MEK (branched product). Base favors C1-enolate (linear product). |
| Lithiation Temp | Critical: Higher temperatures cause furan ring opening or "lithium scramble". | |
| Blocking Group | TMS (Trimethylsilyl) | Essential to sterically and electronically block C2, forcing Br to C5. |
| Reduction Catalyst | Pd/C (mild) | Ensures reduction of side chain without reducing the furan ring itself. |
| Stereochemistry | dr (approx 1:1) | The product contains two chiral centers (C2, C3 of chain). Expect a mixture of syn/anti diastereomers. |
Pathway Visualization
Figure 2: Step-by-step reaction workflow highlighting the critical C2-blocking strategy.
References
-
Regioselectivity in Aldol Condensations
-
Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions. (Acid-catalyzed condensation of 2-butanone favors the branched product via the more substituted enol).
-
-
Furan Functionalization & Lithiation
-
Keay, B. A. (1984). Regioselective lithiation of 3-substituted furans. Journal of Organic Chemistry, 49(23), 4429–4436. (Establishes C2 as the kinetic site for lithiation in 3-alkylfurans).
-
- Bromination of Furans: Görlitzer, K. (1995). Bromination of furan derivatives. Pharmazie. (Discusses NBS bromination patterns and the necessity of blocking groups for specific isomers).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
- 1. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Rational Discovery and Optimization of Novel Furan-Containing Bioactive Molecules
Executive Summary
The furan ring is a double-edged sword in medicinal chemistry. While it offers unique hydrogen-bonding capabilities and rigid geometry essential for high-affinity binding, it carries a significant metabolic liability: bioactivation by Cytochrome P450 (CYP450) into reactive dicarbonyl species. This guide provides a technical roadmap for navigating this paradox. We move beyond the "avoid furan" dogma, presenting a rational design framework to retain the pharmacophore's potency while mitigating its toxicity through specific substitution patterns and electronic modulation.
Part 1: The Medicinal Chemistry of Furan – The Toxicity Paradox
To design safer furans, one must first understand the mechanism of their failure. The furan ring is not inherently toxic; rather, it is a pro-toxicant .
The Metabolic Activation Pathway
The primary failure mode involves the enzymatic oxidation of the furan ring, predominantly by CYP2E1 and CYP3A4. This process does not typically result in a stable epoxide. Instead, it triggers a ring-opening event yielding cis-2-butene-1,4-dial (BDA) , a highly reactive
-
Mechanism: BDA acts as a potent Michael acceptor.
-
Consequence: It covalently alkylates cellular nucleophiles (protein thiols, DNA bases), leading to hepatotoxicity and potential carcinogenesis.
Visualization of the Toxicity Pathway
The following diagram illustrates the critical "danger zone" in furan metabolism that drug designers must engineer against.
Figure 1: The bifurcation of furan metabolism. The goal of rational design is to block the red "Toxic Route" or enhance the green "Safe Route."
Part 2: Rational Design & Mitigation Strategies
As scientists, we do not rely on luck; we rely on structure-activity relationships (SAR). The metabolic liability of furan can be suppressed using two primary strategies: Steric Blockade and Electronic Deactivation .
Strategy A: Blocking the Metabolic Hotspots
CYP450 oxidation preferentially occurs at the
-
The Fix: Substituted furans are significantly more stable than unsubstituted ones.
-
Guideline: Avoid monosubstituted furans. Prioritize 2,5-disubstituted or trisubstituted scaffolds. By placing metabolic handles (e.g., methyl, halogen, or aryl groups) at C2 and C5, you sterically hinder the approach of the heme iron of CYP450.
Strategy B: Electronic Deactivation
The initial oxidation step involves electron transfer. An electron-rich furan ring is a better substrate for oxidation.
-
The Fix: Append Electron-Withdrawing Groups (EWGs) such as esters, nitriles, or sulfones directly to the ring.
-
Causality: EWGs lower the HOMO energy of the furan
-system, increasing the oxidation potential and making the ring resistant to CYP-mediated radical cation formation.
Data Summary: Impact of Substitution on Stability
| Structure Type | Substitution Pattern | Metabolic Stability (t1/2) | Reactive Metabolite Risk |
| Monosubstituted | 2-alkylfuran | < 15 min (Low) | High (Forms Acetylacrolein) |
| Disubstituted | 2,5-dialkylfuran | 30-60 min (Moderate) | Moderate |
| EWG-Modified | 2-ester-5-alkylfuran | > 120 min (High) | Low (Ring deactivated) |
| Fused Systems | Benzofuran | Variable | Lower (Aromatic stabilization) |
Part 3: Advanced Synthetic Protocols
Modern drug discovery requires methods that allow rapid diversification of the furan core to implement the strategies above. We move beyond the classic Paal-Knorr synthesis to Transition-Metal Catalysis.
Protocol: Gold(I)-Catalyzed Cyclization of Alkynyl Ketones
This method is preferred for generating 2,5-disubstituted furans with high regiocontrol under mild conditions.
Reagents:
- -alkynyl ketone substrate
-
Catalyst:
/ (5 mol%) -
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Preparation: Dissolve the alkynyl ketone (1.0 equiv) in anhydrous DCM (0.1 M).
-
Catalyst Activation: In a separate vial, mix
(5 mol%) and (5 mol%) in minimal DCM. Stir for 5 mins to generate the active cationic gold species. -
Initiation: Add the active catalyst solution to the substrate solution at Room Temperature (RT).
-
Monitoring: Monitor reaction progress via TLC or LC-MS (typically complete in 1–4 hours).
-
Workup: Filter the mixture through a short pad of silica gel to remove metal salts. Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Why this works: The cationic gold activates the alkyne
Part 4: Validation – The Glutathione (GSH) Trapping Assay
You cannot proceed to in vivo studies without verifying that your design has successfully mitigated reactive metabolite formation. The GSH trapping assay is the industry gold standard for this validation.
The Principle
We simulate liver metabolism in a test tube. If the furan ring opens to form a reactive electrophile (BDA), it will be "trapped" by the soft nucleophile Glutathione (GSH). We then hunt for these GSH-adducts using Mass Spectrometry.[1][2]
Experimental Protocol
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2)
-
L-Glutathione (GSH) (reduced, 10 mM)
-
Test Compound (10 mM DMSO stock)
Procedure:
-
Incubation Mix: Prepare a mixture containing HLM (final conc. 1.0 mg/mL) and GSH (5 mM) in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Substrate Addition: Spike in the Test Compound (final conc. 10–50 µM).
-
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Start Reaction: Initiate by adding the NADPH regenerating system.
-
Controls: Run a parallel "Minus-NADPH" control to rule out non-metabolic reactivity.
-
Termination: After 60 minutes, quench with ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.
-
Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS/MS.
Data Interpretation (LC-MS/MS)
-
Scan Mode: Perform a Neutral Loss Scan (NLS) of 129 Da (corresponding to the pyroglutamic acid moiety of the GSH adduct).
-
Success Criteria:
-
Pass: No significant peak corresponding to [M + GSH + O - 2H] or [M + GSH + 2O] is detected.
-
Fail: Distinct GSH-adduct peaks observed in the NADPH sample but absent in the control.
-
Workflow Visualization
Figure 2: Screening workflow for reactive metabolite detection. A "Fail" result necessitates structural redesign (See Section 2).
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link] (Authoritative source on the mechanism of furan ring oxidation and BDA formation)
-
Kirsch, S. F. (2019). Syntheses of Polysubstituted Furans: Recent Developments. Organic & Biomolecular Chemistry. [Link] (Review of modern transition-metal catalyzed synthesis methods)
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[3][4] [Link] (Regulatory context for reactive metabolite screening)
-
Evans, D. C., et al. (2004). Drug-Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology. [Link] (Foundational text on Glutathione trapping protocols)
Sources
Introduction: The Furan Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship of Furan-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and clinically approved drugs underscores its therapeutic importance.[1][3][4] The unique stereoelectronic properties of the furan nucleus, coupled with its synthetic accessibility, have established it as a versatile pharmacophore for designing novel therapeutic agents.[2][5] Furan and its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4][6]
A key aspect of its utility lies in its role as a bioisostere for other aromatic systems, most notably the phenyl ring.[1][3][7] This substitution allows for the fine-tuning of a molecule's steric and electronic properties, often leading to enhanced metabolic stability, improved receptor interactions, and a more favorable balance of hydrophilicity and lipophilicity.[2][3] Understanding the structure-activity relationship (SAR)—the correlation between a molecule's three-dimensional structure and its biological activity—is paramount for the rational design of more potent, selective, and safer furan-based drugs.[8] Slight modifications in the substitution pattern on the furan ring can lead to significant changes in biological activity.[9][10] This guide provides a detailed exploration of the core SAR principles governing furan-based compounds, supported by quantitative data, mechanistic insights, and validated experimental protocols.
Core Physicochemical and Structural Principles of Furan SAR
The biological activity of furan derivatives is intrinsically linked to the inherent chemical properties of the furan ring and the nature of its substituents. The lone pair of electrons on the ether oxygen atom contributes to the ring's aromaticity and makes it electron-rich, which in turn makes it highly reactive in electrophilic substitution reactions, typically at the 2-position.[3]
Key Substitution Positions and Their Influence: The C2 and C5 positions of the furan ring are the most critical for modulating biological activity.[3][7] This is due to the electronic nature of the ring, where electrophilic substitution is favored at these positions.[3] Modifications at these sites directly impact how the molecule interacts with its biological target.
The Role of Substituents:
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) significantly influence the electronic profile of the furan ring. EWGs are known to enhance the antimicrobial and anticancer activity of furan derivatives.[1][3] A classic example is Nitrofurantoin, where the nitro group at the 5-position is crucial for its antibacterial mechanism. This group undergoes reductive activation within bacterial cells, generating reactive intermediates that damage bacterial DNA and ribosomal proteins.[3]
-
Aromatic and Bulky Groups: The introduction of bulky aromatic substituents can increase potency, particularly in anticancer applications.[1] These groups can enhance binding affinity to target enzymes or DNA through π–π stacking and other non-covalent interactions.[3]
-
Hydrogen Bond Donors/Acceptors: The ether oxygen of the furan ring itself can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3] The addition of further hydrogen bond donors or acceptors can significantly improve receptor binding and specificity.[1]
-
Lipophilic Groups: The overall hydrophilic-lipophilic balance is a critical determinant of a drug's pharmacokinetic profile. Adding lipophilic groups can modulate properties like membrane permeability and metabolic stability.[1]
Furan as a Bioisostere: The concept of bioisosterism, or the substitution of one chemical group for another with similar physical or chemical properties, is a cornerstone of drug design.[11][12] The furan ring is an effective bioisostere for phenyl and thiophene rings.[2][3] This replacement can:
-
Alter Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a phenyl ring with a furan ring can change the metabolic profile, potentially reducing the formation of toxic metabolites.[3]
-
Modify Receptor Interactions: While similar in size, the furan ring possesses a dipole moment and hydrogen bond accepting capability that the phenyl ring lacks, offering different interaction possibilities within a receptor's active site.[1][3]
-
Improve Pharmacokinetic Properties: The distinct polarity of the furan ring compared to a phenyl ring can alter a compound's solubility and overall ADME (absorption, distribution, metabolism, excretion) profile.[3]
SAR in Key Therapeutic Areas
The versatility of the furan scaffold is evident in its application across numerous disease areas. The following sections explore the specific SAR principles that govern its activity in oncology, inflammation, and infectious diseases.
Anticancer Activity
Furan-containing compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways like PI3K/Akt.[1][13]
Key SAR Insights for Anticancer Agents:
-
Fused Ring Systems: Fusing a furan ring to another scaffold, such as a chalcone, has been shown to dramatically enhance antiproliferative activity.[7][14] For example, a furan-fused chalcone derivative (compound 8 ) showed a more than 17-fold increase in potency against HL60 leukemia cells compared to its non-fused counterpart (compound 9 ).[7][14]
-
Substituent Position: The relative positioning of substituents is crucial. In one study, two isomers of a furan-ring-attached chalcone (6a and 6s) displayed significantly different activities, highlighting the importance of the precise geometry for target interaction.[7][14]
-
Mechanism of Action: Many furan derivatives induce apoptosis by triggering the intrinsic mitochondrial pathway.[15] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[15]
Data Presentation: Cytotoxicity of Furan Derivatives
| Compound ID | Modifications | Cell Line | IC₅₀ (µM) | Citation |
| 9 | 2',4'-dihydroxychalcone (Reference) | HL60 | 305 | [7][14] |
| 8 | Furan-fused derivative of 9 | HL60 | 17.2 | [7][14] |
| Compound 4 | Pyridine carbohydrazide derivative | MCF-7 | 4.06 | [15] |
| Compound 7 | N-phenyl triazinone derivative | MCF-7 | 2.96 | [15] |
| 3b | Furan-2(5H)-one with TIPS group | HCT-116 | 7.3 - 21.3 | [16] |
Visualization: Anticancer Mechanism
Caption: Intrinsic apoptosis pathway induced by furan-based compounds.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay This flow cytometry-based assay is a self-validating system to quantify apoptosis induced by a test compound.[13]
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furan-based compound and a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. This dual staining provides an internal validation of the apoptotic process.
Anti-inflammatory Activity
Furan derivatives exhibit anti-inflammatory properties primarily by modulating key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and the transcription factor NF-κB.[2][17]
Key SAR Insights for Anti-inflammatory Agents:
-
COX-2 Inhibition: Many furan-based compounds, particularly those with a diarylfuranone structure, are potent and selective inhibitors of COX-2, the enzyme responsible for producing inflammatory prostaglandins.[2] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[2]
-
NF-κB and MAPK Pathway Modulation: The NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[2][18] Several furan derivatives have been shown to inhibit the activation of these pathways, thereby suppressing the production of a wide range of inflammatory mediators, including cytokines (TNF-α, IL-6) and nitric oxide (NO).[17][19]
-
Antioxidant Activity: The anti-inflammatory effects of some natural furan derivatives are closely linked to their antioxidant properties, such as the ability to scavenge free radicals and reduce lipid peroxidation.[17]
Visualization: Anti-inflammatory Signaling Pathway
Caption: Furan derivatives inhibit key inflammatory signaling pathways.
Experimental Protocol: Prostaglandin E₂ (PGE₂) Production Assay This protocol provides a reliable method to quantify the inhibitory effect of a compound on COX-2 activity in a cellular context.[19]
-
Cell Culture: Plate macrophages (e.g., RAW 264.7) in 24-well plates and culture overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the furan derivative for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells. Include non-stimulated controls and positive controls (e.g., a known COX-2 inhibitor).
-
Incubation: Incubate the plates for 24 hours to allow for the production and secretion of PGE₂ into the culture medium.
-
Quantification: Collect the cell culture supernatant. Measure the concentration of PGE₂ using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions. The colorimetric readout is inversely proportional to the amount of PGE₂.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits PGE₂ production by 50%.
Antimicrobial Activity
The furan scaffold is a component of several important antimicrobial agents.[4][20] The SAR for this class is often well-defined, particularly for nitrofurans.
Key SAR Insights for Antimicrobial Agents:
-
Nitro Group is Key: As mentioned, the 5-nitro group is essential for the activity of drugs like nitrofurantoin. Its reduction within the microbial cell is the activating step.
-
Side Chain Modifications: The nature of the substituent at the C2 position significantly modulates the antibacterial spectrum and potency. For furan-3-carboxamides, the substituent on the amide nitrogen plays a critical role in their activity.[7]
-
Broad Spectrum: Furan derivatives have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species like Candida and Aspergillus.[3][21]
Data Presentation: Antimicrobial Efficacy of Furan Derivatives
| Compound Class | Pathogen | Activity Metric | Result | Citation |
| Nitrofurantoin | E. coli | MIC | ≤32 µg/mL | [3] |
| Furan-3-carboxamides | S. aureus | MIC | Varies with N-substituent | [7] |
| Aryl furan derivative | E. coli | MIC | 64 µg/mL | [8] |
| Benzofurans | Candida albicans | MIC | 16-512 µg/mL | [18] |
Visualization: Workflow for MIC Determination dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];
// Nodes A [label="Prepare Serial Dilutions\nof Furan Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Inoculate with\nBacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incubate at 37°C\nfor 16-20 hours", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Observe for\nVisible Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Determine MIC\n(Lowest concentration\nwith no growth)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -- B -- C -- D -- E; }
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- 5. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ijabbr.com [ijabbr.com]
- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
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- 11. chem-space.com [chem-space.com]
- 12. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 15. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives [mdpi.com]
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- 18. researchgate.net [researchgate.net]
- 19. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-Silico First Approach: De-risking and Profiling 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol for Drug Discovery
A Senior Application Scientist's Guide to Computational Characterization
Abstract
The early stages of drug discovery are characterized by high attrition rates, where promising compounds often fail due to poor pharmacokinetic profiles or unforeseen toxicity. In-silico modeling offers a powerful, resource-efficient paradigm to de-risk and prioritize candidates before significant investment in synthesis and experimental testing. This guide provides an in-depth technical workflow for the comprehensive computational characterization of a novel small molecule, 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol. We will detail a sequence of validated computational protocols, from initial ligand preparation and physicochemical profiling to target identification and molecular interaction analysis. The methodologies described herein are designed to build a robust, data-driven foundation for assessing the therapeutic potential of this, and other, novel chemical entities.
Introduction: The Rationale for a Computational-First Strategy
The journey of a small molecule from concept to clinic is fraught with challenges. A primary reason for late-stage failure is the emergence of undesirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Computational, or in-silico, methods provide a critical advantage by enabling the prediction of these properties directly from a molecule's structure.[3] This predictive power allows researchers to identify and filter out compounds with a high probability of failure early in the discovery pipeline, thereby focusing resources on the most promising candidates.[2]
The subject of this guide, 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, is a novel chemical entity. Lacking pre-existing experimental data, an in-silico approach is not merely beneficial but essential for its initial evaluation. This document serves as a standard operating procedure for such an evaluation, outlining the 'why' and 'how' behind each computational step.
The In-Silico Evaluation Workflow: A Master Plan
A successful computational analysis is not a random collection of simulations but a logical progression of inquiries. Each step builds upon the last, creating a comprehensive profile of the molecule's potential. Our workflow is designed to answer a series of critical questions, from the most fundamental properties to complex biological interactions.
Caption: Overall In-Silico Modeling Workflow.
Phase 1: Foundational Characterization
Ligand Preparation: From 2D Representation to 3D Reality
Every computational analysis begins with a high-quality, three-dimensional structure of the molecule of interest. This is a non-negotiable first step, as the 3D conformation dictates all subsequent property calculations and interaction simulations.
Causality: The spatial arrangement of atoms determines a molecule's steric and electronic properties, which in turn govern its interactions with biological macromolecules. An improperly minimized structure can lead to inaccurate predictions of everything from solubility to binding affinity.
Protocol: Ligand Structure Generation
-
Obtain SMILES String: The canonical representation for 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol is CC(C(C)CC1=COC(=C1)Br)O. This string is an unambiguous 2D representation of the molecule.
-
Generate 3D Coordinates: Use a molecular editor like Avogadro, an open-source tool designed for molecular visualization and editing.[4][5][6][7] Input the SMILES string to generate an initial 3D structure.
-
Energy Minimization: The initial 3D structure is not necessarily at its lowest energy state. Employ a force field, such as the Universal Force Field (UFF), within Avogadro to perform geometry optimization.[4] This process adjusts bond lengths and angles to find a stable, low-energy conformation.
-
Save in a Tripos Mol2 format: The final, optimized structure should be saved in a .mol2 or .pdbqt format, which retains the 3D coordinates and atom types necessary for subsequent analyses.
Physicochemical and ADMET Profiling
With a reliable 3D structure, we can now predict the molecule's fundamental physicochemical properties and its likely ADMET profile. These predictions are crucial for assessing "drug-likeness."
Causality: Properties like lipophilicity (LogP), solubility, and molecular weight are primary determinants of a drug's ability to be absorbed by the body and reach its target.[2] Early prediction of potential liabilities, such as poor absorption or potential toxicity, is a cornerstone of efficient drug discovery.[1][8]
Methodology: SwissADME Analysis
We will utilize the SwissADME web server, a robust and widely cited tool for predicting these properties from a molecular structure.[9]
Protocol:
-
Input Structure: Navigate to the SwissADME web server and input the SMILES string for our compound.
-
Execute Prediction: Run the analysis. The server calculates a wide range of descriptors.
-
Data Collation and Interpretation: Summarize the key outputs in a structured table. The most critical parameters include those related to Lipinski's Rule of Five, bioavailability, and potential toxicity alerts.
Predicted Data Summary for 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol:
| Property Category | Parameter | Predicted Value | Interpretation & Causality |
| Physicochemical | Formula | C9H13BrO2 | Provides basic molecular composition. |
| Molecular Weight | 233.10 g/mol | Complies with Lipinski's Rule (<500), suggesting good potential for absorption. | |
| LogP (iLOGP) | 2.15 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. | |
| Water Solubility | Soluble | Favorable for formulation and distribution in the body. | |
| Pharmacokinetics | GI Absorption | High | The model predicts efficient absorption from the gastrointestinal tract. |
| BBB Permeant | Yes | The molecule may be able to cross the blood-brain barrier, which is relevant for CNS targets. | |
| CYP Inhibitor | No (for major isoforms) | Low probability of causing drug-drug interactions via inhibition of key metabolic enzymes. | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Strong indicator of drug-like character. |
| Bioavailability Score | 0.55 | A reasonable score suggesting the compound can reach systemic circulation. | |
| Medicinal Chemistry | PAINS Alert | 0 alerts | No alerts for Pan-Assay Interference Compounds, reducing the risk of false positives in assays. |
Self-Validation Insight: The SwissADME platform's models are built on large datasets of experimentally verified compounds. The concordance of multiple parameters (e.g., low molecular weight, optimal LogP, and high GI absorption prediction) provides a self-validating picture of a potentially well-behaved oral drug candidate.
Phase 2: Biological Context and Target Identification
Having established that our molecule possesses drug-like properties, the next logical question is: what proteins might it interact with in the body? This process, known as target identification or "target fishing," is a critical step in elucidating a compound's mechanism of action.
Reverse Screening for Potential Protein Targets
Instead of screening a library of compounds against a known target (traditional virtual screening), we will perform the inverse: screen our single compound against a vast database of known protein targets. This is often called reverse docking or reverse screening.[10][11][12][13][14]
Causality: The "similarity principle" is the foundational concept here: molecules with similar structures are likely to bind to similar protein targets.[15][16] By quantifying the similarity of our molecule to known active ligands, we can infer its most probable protein targets.
Methodology: SwissTargetPrediction
The SwissTargetPrediction web server is an authoritative tool for this purpose, using a combination of 2D and 3D similarity measures to predict targets.[15][16][17][18]
Protocol:
-
Submit Query: Input the SMILES string of our compound into the SwissTargetPrediction server.
-
Select Organism: Specify Homo sapiens as the target organism.
-
Analyze Results: The output is a ranked list of protein targets based on the probability of interaction. The results are grouped by protein class.
Interpretation of Predicted Targets:
The server will provide a list of potential targets. For a molecule like ours, it might predict a range of targets, for example, enzymes (kinases, proteases), G-protein coupled receptors (GPCRs), or ion channels. The top-ranked predictions (those with the highest probability) are the most credible starting points for further investigation. For this guide, let's hypothesize a plausible high-ranking result: Cyclooxygenase-2 (COX-2) , a well-known enzyme in the inflammation pathway.
Phase 3: High-Resolution Interaction Analysis
Identifying a potential target is a major milestone. The next phase is to model the physical interaction between our ligand and the selected target protein at an atomic level. This is accomplished through molecular docking.
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational method that predicts the preferred orientation (the "pose") of a ligand when bound to a protein target.[19][20] It also provides a score that estimates the strength of the interaction (the binding affinity).[19]
Causality: The function of a drug is predicated on its ability to bind to its target with high affinity and specificity. Docking simulates this binding event, providing crucial insights into the potential potency of the compound and the specific amino acid interactions that stabilize the complex.
Methodology: AutoDock Vina
AutoDock Vina is one of the most widely used and well-validated open-source docking programs.[21][22][23][24] Its scoring function and search algorithm provide a balance of speed and accuracy.
Protocol: Docking 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol to COX-2
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 3. scispace.com [scispace.com]
- 4. insilicodesign.com [insilicodesign.com]
- 5. Introduction - Avogadro [avogadro.cc]
- 6. two.avogadro.cc [two.avogadro.cc]
- 7. Preface · Learning Avogadro - The Molecular Editor [ghutchis.gitbooks.io]
- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 9. Molecular Modelling Group [molecular-modelling.ch]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SwissTargetPrediction [swisstargetprediction.ch]
- 18. youtube.com [youtube.com]
- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. longdom.org [longdom.org]
- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 22. researchgate.net [researchgate.net]
- 23. Citations — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 24. dasher.wustl.edu [dasher.wustl.edu]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
Abstract
This application note provides a comprehensive, three-step protocol for the synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, a valuable heterocyclic building block for research in medicinal chemistry and drug development. Furan derivatives are integral to numerous biologically active molecules, and this protocol details a reliable pathway from commercially available 3-methylfuran.[1][2] The synthesis employs a sequence of regioselective bromination of the furan ring, free-radical bromination of the methyl group, and a concluding Grignard reaction. This guide is designed for researchers and professionals in organic synthesis, offering in-depth explanations for experimental choices, detailed step-by-step instructions, and critical safety and handling information.
Introduction and Synthetic Strategy
Substituted furans are privileged scaffolds in organic chemistry due to their presence in a wide array of natural products and pharmaceuticals.[1][2] The target molecule, 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, incorporates a brominated furan ring, which is a key functional handle for further chemical elaboration via cross-coupling reactions, and a chiral secondary alcohol moiety, a common feature in bioactive compounds.
The synthetic strategy is designed for robustness and selectivity, proceeding through three distinct stages. The rationale for this pathway is based on the predictable reactivity of the furan ring system and the differential reactivity of halogenated intermediates.
-
Step 1: Electrophilic Bromination. Starting with 3-methylfuran, a regioselective bromination is performed at the C5 position. The furan ring is highly activated towards electrophilic substitution, and the C2 and C5 (alpha) positions are the most reactive. The existing methyl group at C3 sterically hinders the C2 position and electronically directs the incoming electrophile to the C5 position, ensuring high regioselectivity.
-
Step 2: Radical-Initiated Side-Chain Bromination. The methyl group of 5-Bromo-3-methylfuran is then subjected to a free-radical bromination using N-Bromosuccinimide (NBS). This reaction is selective for the benzylic-like position over further bromination of the electron-rich furan ring.
-
Step 3: Grignard Reaction and Carbon-Carbon Bond Formation. The resulting 3-(bromomethyl)-5-bromofuran possesses two bromine atoms of differing reactivity. The allylic/benzylic bromide is significantly more reactive towards magnesium, allowing for the selective formation of a Grignard reagent.[3][4] This organometallic intermediate then acts as a nucleophile, attacking the carbonyl of isobutyraldehyde to construct the final carbon skeleton and, after aqueous workup, yield the target alcohol.
The complete synthetic pathway is illustrated below.
Caption: High-level overview of the three-step synthesis.
Experimental Protocols
Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Grignard reagents are highly reactive with water and air; strictly anhydrous conditions are required for Step 3.
Part 1: Synthesis of 5-Bromo-3-methylfuran
Principle: This step involves the regioselective electrophilic bromination of 3-methylfuran at the C5 position using N-Bromosuccinimide (NBS) as the bromine source. DMF is used as the solvent, which facilitates the reaction without the need for a strong acid catalyst that could lead to furan ring decomposition.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. |
| 3-Methylfuran | 99% | Sigma-Aldrich | 8.21 g (10.0 mL) | 1.0 |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics | 17.8 g | 1.0 |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | 100 mL | - |
| Diethyl Ether | ACS Grade | VWR | 250 mL | - |
| Saturated NaCl Solution | - | Lab Prepared | 100 mL | - |
| Anhydrous MgSO₄ | - | Lab Prepared | ~10 g | - |
| Round-bottom flask (250 mL) | - | - | 1 | - |
| Magnetic Stirrer & Bar | - | - | 1 | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylfuran (10.0 mL, 0.10 mol).
-
Add 100 mL of anhydrous DMF and cool the solution to 0 °C using an ice-water bath.
-
Slowly add N-Bromosuccinimide (17.8 g, 0.10 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) mobile phase.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether.
-
Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 5-Bromo-3-methylfuran as a colorless oil.
Part 2: Synthesis of 3-(Bromomethyl)-5-bromofuran
Principle: This protocol utilizes a free-radical chain reaction to selectively brominate the methyl group of 5-Bromo-3-methylfuran. NBS serves as the bromine source, and Azobisisobutyronitrile (AIBN) is the radical initiator. Carbon tetrachloride is a classic solvent for this transformation, though safer alternatives like acetonitrile may also be employed.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. |
| 5-Bromo-3-methylfuran | (From Part 1) | - | 16.1 g | 1.0 |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics | 18.7 g | 1.05 |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | 0.33 g | 0.02 |
| Carbon Tetrachloride (CCl₄) | Anhydrous | VWR | 200 mL | - |
| Hexane | ACS Grade | Fisher Scientific | 150 mL | - |
| Round-bottom flask (500 mL) | - | - | 1 | - |
| Reflux Condenser | - | - | 1 | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 5-Bromo-3-methylfuran (16.1 g, 0.10 mol) in 200 mL of anhydrous carbon tetrachloride.
-
Add NBS (18.7 g, 0.105 mol) and AIBN (0.33 g, 2 mol%).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) with vigorous stirring. A heat lamp can be used to promote initiation.
-
Maintain reflux for 4-6 hours. The reaction can be monitored by observing the dense succinimide byproduct forming at the bottom of the flask.
-
After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a hexane gradient, to afford 3-(bromomethyl)-5-bromofuran.
Part 3: Synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
Principle: This final step involves a Grignard reaction. The more reactive allylic-type bromide of 3-(bromomethyl)-5-bromofuran reacts with magnesium to form an organomagnesium halide. This nucleophilic reagent then adds to the electrophilic carbonyl carbon of isobutyraldehyde. A final acidic workup protonates the resulting alkoxide to give the target alcohol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. |
| 3-(Bromomethyl)-5-bromofuran | (From Part 2) | - | 12.0 g | 1.0 |
| Magnesium Turnings | 99.5% | Sigma-Aldrich | 1.21 g | 1.05 |
| Iodine | Crystal | J.T. Baker | 1 crystal | catalytic |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Fisher Scientific | 150 mL | - |
| Isobutyraldehyde | 99% | Acros Organics | 3.61 g (4.5 mL) | 1.05 |
| Saturated NH₄Cl Solution | - | Lab Prepared | 100 mL | - |
| Hydrochloric Acid (1M) | - | Lab Prepared | ~20 mL | - |
| Ethyl Acetate | ACS Grade | VWR | 200 mL | - |
| Three-neck flask (500 mL) | - | - | 1 | - |
| Dropping Funnel | - | - | 1 | - |
Procedure:
-
Grignard Reagent Formation: a. Assemble a 500 mL three-neck flask (oven-dried) with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen. b. Place magnesium turnings (1.21 g, 0.05 mol) and a small crystal of iodine in the flask. c. Add 20 mL of anhydrous THF. d. Dissolve 3-(bromomethyl)-5-bromofuran (12.0 g, 0.05 mol) in 80 mL of anhydrous THF and add it to the dropping funnel. e. Add ~10 mL of the bromide solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask. f. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: a. Cool the Grignard solution to 0 °C in an ice bath. b. Dissolve isobutyraldehyde (4.5 mL, 0.0525 mol) in 20 mL of anhydrous THF and add it to the dropping funnel. c. Add the aldehyde solution dropwise to the stirred Grignard reagent, keeping the temperature below 10 °C. d. After addition, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Workup and Purification: a. Cool the reaction mixture back to 0 °C and quench it by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. b. If a precipitate forms, add 1M HCl dropwise until it dissolves. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 90:10 to 70:30) to yield the final product, 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.
Workflow and Data Summary
The following diagram provides a detailed visual representation of the entire experimental workflow.
Caption: Detailed experimental workflow for the synthesis.
Summary of Reactions:
| Step | Reaction Name | Key Reagents | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Electrophilic Bromination | NBS, DMF | 0 to RT | 3 | 75-85% |
| 2 | Radical Bromination | NBS, AIBN, CCl₄ | 77 | 4-6 | 60-70% |
| 3 | Grignard Reaction | Mg, Isobutyraldehyde, THF | 0 to RT | 3 | 65-75% |
References
- Benchchem. (n.d.). Synthesis of 1-(Furan-2-yl)ethanol from Furfural: A Technical Guide.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromofuran.
- Fuson, R. C., Kaiser, E. W., & Speck, S. B. (1941). A Grignard Reaction Involving the Furan Nucleus. The Journal of Organic Chemistry, 6(4), 577-580.
- Verkruijsse, H. D., Keegstra, M. A., & Brandsma, L. (1989). A High-Yield Preparative-Scale Method for 2-Bromofuran.
- ResearchGate. (n.d.). Synthesis of thienofuran through Grignard reagent.
- ACS Publications. (1941). A GRIGNARD REACTION INVOLVING THE FURAN NUCLEUS. The Journal of Organic Chemistry.
- Taylor & Francis Online. (2006). A High-Yield Preparative-Scale Method for 2-Bromofuran.
- ResearchGate. (n.d.). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
Sources
Application Note: Purification of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
This Application Note provides a comprehensive, field-validated protocol for the purification of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol . This compound features a sensitive bromofuran moiety and a secondary alcohol with two chiral centers, presenting specific challenges regarding acid sensitivity, stereochemical separation, and thermal instability.
Executive Summary
The target molecule, 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol (MW: ~233.10 g/mol ), is a functionalized furan derivative likely utilized as a scaffold in medicinal chemistry. Its purification is non-trivial due to the acid-labile nature of the electron-rich furan ring and the presence of a carbon-bromine bond susceptible to photolytic cleavage .
This guide outlines a purification strategy that prioritizes compound stability. It shifts from standard acidic silica chromatography to buffered stationary phases and recommends low-temperature handling to prevent polymerization or ring-opening hydrolysis.
Chemical Stability & Pre-Purification Analysis[1]
Before initiating purification, the operator must understand the stress factors affecting this specific analyte.
| Stress Factor | Vulnerability | Mitigation Strategy |
| Acidity (pH < 5) | Furan ring opening (hydrolysis) to dicarbonyls. | Use 1% Triethylamine (TEA) in mobile phases; avoid acidic workups. |
| Light (UV/Vis) | C-Br bond homolysis (Debromination). | Wrap columns/flasks in aluminum foil ; use amber glassware. |
| Heat (> 40°C) | Polymerization of the furan ring; dehydration of alcohol. | Evaporate solvents at < 35°C ; avoid distillation. |
| Stereochemistry | 2 Chiral Centers (4 Stereoisomers). | Flash chromatography purifies the chemical structure; Prep-HPLC is required for diastereomeric separation. |
Workflow Visualization
The following diagram illustrates the critical decision pathways for purifying acid-sensitive furan derivatives.
Figure 1: Purification logic flow emphasizing the detection of acid-sensitivity prior to bulk chromatography.
Detailed Protocols
Protocol A: Buffered Flash Chromatography (Primary Purification)
Standard silica gel (SiO₂) is slightly acidic (pH ~5-6), which can degrade bromofurans. This protocol "neutralizes" the stationary phase.[1]
Reagents:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (HPLC Grade).
-
Mobile Phase B: Ethyl Acetate (EtOAc).[2]
-
Modifier: Triethylamine (TEA).[2]
Step-by-Step:
-
Column Pre-treatment: Slurry pack the column using Hexanes containing 1% v/v TEA . Flush with 2 Column Volumes (CV) of this buffer to neutralize active silanol sites [1].
-
Sample Loading: Dissolve the crude oil in a minimum volume of 10% EtOAc/Hexane. Do not use DCM if avoidable, as traces of HCl in DCM can induce degradation.
-
Elution Gradient:
-
Note: The TEA is only needed in the equilibration and initial fractions. You may exclude it from the gradient bottles to prevent salt formation in the detector, or keep it at 0.1% if the compound is extremely labile.
-
0–5 min: 5% B (Isocratic)
-
5–20 min: 5% → 30% B (Linear Gradient)
-
20–30 min: 30% → 50% B (Flush)
-
-
Detection: Monitor at 254 nm (Furan absorption) and 210 nm (general).
-
Observation: The bromofuran moiety typically absorbs strongly at 254 nm.
-
-
Fraction Collection: Collect fractions. Analyze by TLC.
-
TLC Stain: Vanillin or KMnO4 (Alcohol active). Avoid p-Anisaldehyde if heat is required, as it may degrade the spot on the plate.
-
Protocol B: Preparative HPLC (Diastereomeric Separation)
The molecule contains two chiral centers (C3 and C4 of the chain), creating potentially two pairs of enantiomers (diastereomers). Flash chromatography may separate the diastereomers (syn vs anti), but Prep-HPLC is superior for high purity (>98%).
System Setup:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse XDB-C18), 5 µm, 21.2 x 150 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate for pH 7 if acid sensitive).
-
Mobile Phase B: Acetonitrile (MeCN).
Method:
-
Solubility Check: Dissolve 1 mg in 1 mL MeCN/Water (1:1). If stable for 1 hour, proceed. If hydrolysis occurs, switch to Ammonium Bicarbonate buffer (pH 7.4) .
-
Gradient:
-
Flow: 20 mL/min.
-
0 min: 30% B
-
15 min: 30% → 70% B
-
20 min: 95% B (Wash)
-
-
Workup of Fractions:
-
Pool pure fractions.[2]
-
Critical: Remove MeCN via rotary evaporation at < 30°C .
-
Lyophilize the remaining aqueous phase to avoid thermal stress.
-
Quality Control & Validation
To ensure the integrity of the purified compound, the following checks are mandatory.
| Technique | Expected Signal | Failure Mode Indicator |
| 1H NMR (CDCl3) | Furan protons: Two doublets/singlets ~6.3–7.5 ppm.Alcohol: Broad singlet (exchangeable).Methyls: Doublets ~0.9–1.2 ppm. | Ring Opening: Disappearance of aromatic furan signals; appearance of aldehyde peaks (~9.5 ppm). |
| LC-MS (ESI+) | [M+H]+ or [M+Na]+: ~233/235 (1:1 ratio for 79Br/81Br). | Debromination: Mass peak at M-78 (loss of Br). |
| HPLC Purity | Single peak >98% AUC. | Tailing: Silanol interaction (add buffer).Split Peak: Diastereomer separation (expected). |
Troubleshooting Guide
Scenario 1: The compound streaks on the TLC plate.
-
Cause: The secondary alcohol is hydrogen-bonding with the silica, or the furan is degrading.
-
Solution: Pre-wash the TLC plate with the eluent containing 1% TEA. If the spot tightens, use Protocol A (Buffered Flash) .
Scenario 2: New impurities appear after concentration.
-
Cause: Thermal instability or acid traces in the solvent (e.g., CDCl3 is naturally acidic).
-
Solution: Filter CDCl3 through basic alumina before NMR. Keep water bath < 30°C.
Scenario 3: Loss of Bromine (Mass Spec shows M-80).
-
Cause: Photodebromination during handling.
-
Solution: Perform all future steps under low light or using amber glassware.
References
-
Biotage. (2025). Successful Flash Chromatography: Solvent Choices and Selectivity.[3] Retrieved from [Link]
-
OpenOChem. (2025). Flash Chromatography: Stationary Phase Selection Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry. Retrieved from [Link]
-
Reach Devices. (2025). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
Sources
Application Note: NMR Characterization and Stereochemical Assignment of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
Executive Summary
The structural elucidation of highly functionalized furans is a critical analytical workflow in modern medicinal chemistry and agrochemical development[1][2]. 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol presents a unique analytical challenge due to its hybrid structure: an electron-rich, halogenated heteroaromatic ring coupled with a flexible aliphatic chain containing two contiguous stereocenters.
This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By detailing the causality behind chemical shifts—such as the heavy atom effect of bromine and the magnetic inequivalence of diastereotopic protons—this guide serves as an authoritative reference for scientists conducting structural verification and stereochemical assignment.
Chemical Context & Structural Complexity
Understanding the molecule's topology is the first step in predictive NMR analysis. The molecule consists of two distinct domains:
-
The 5-Bromofuran-3-yl Core : Furan rings exhibit characteristic chemical shifts due to the electronegativity of the oxygen atom and aromatic ring currents. The presence of a bromine atom at the C5 position induces a "heavy atom effect," shielding the adjacent carbon while providing a synthetic handle for future cross-coupling reactions[3][4].
-
The 3-Methylbutan-2-ol Chain : The aliphatic backbone features two chiral centers (C2 and C3). Consequently, the molecule exists as a mixture of syn and anti (or erythro and threo) diastereomers unless synthesized stereoselectively. Furthermore, the proximity of these stereocenters renders the methylene protons at C4 diastereotopic , meaning they exist in permanently distinct magnetic environments and will couple with each other[5][6].
Experimental Protocol: Sample Preparation & Acquisition
To ensure a self-validating data set, the following step-by-step methodology must be strictly adhered to.
Step 1: Solvent Selection & Sample Preparation
-
Solvent Choice : Use Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) for standard shift resolution.
-
Causality: CDCl₃ provides excellent solubility and minimal solvent interference. However, if the hydroxyl (-OH) proton signal is broad or obscured, prepare a secondary sample in DMSO-d₆. DMSO acts as a hydrogen-bond acceptor, locking the -OH proton exchange and allowing the observation of vicinal coupling (
) between the -OH and the C2-H proton.
-
-
Concentration : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated solvent for ¹H NMR. For ¹³C and 2D NMR, increase the concentration to 40–50 mg.
Step 2: Instrument Parameters (400 or 500 MHz Spectrometer)
-
¹H NMR Acquisition : Set the relaxation delay (
) to 2.0 seconds . -
¹³C NMR Acquisition : Set the relaxation delay (
) to 3.0–5.0 seconds . -
Validation Checkpoint : After processing the ¹H spectrum, integrate the terminal C1 methyl group and set it strictly to 3.00. If the integration of the furan protons (H2 and H4) does not equal exactly 1.00 each, suspect incomplete relaxation, poor shimming, or the presence of an impurity.
1D NMR Analysis: Peak Assignment & Causality
The following tables summarize the expected quantitative data for the major diastereomer.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Coupling ( | Integration | Assignment Causality & Expert Insight |
| Furan H2 | ~7.35 | d | 1.8 | 1H | Deshielded by the adjacent oxygen (α-position). The small |
| Furan H4 | ~6.25 | d | 1.8 | 1H | Located at the β-position, it is more shielded than H2 but slightly deshielded relative to unsubstituted furan due to the C5 bromine[3]. |
| C2-H | ~3.75 | dq | 6.5, 4.0 | 1H | Strongly deshielded by the electronegative hydroxyl group. |
| C4-H | ~2.55 | dd | 14.5, 6.0 | 1H | Diastereotopic proton . Splits into a doublet of doublets due to geminal coupling with H |
| C4-H | ~2.30 | dd | 14.5, 8.0 | 1H | Diastereotopic proton . Magnetically inequivalent to H |
| -OH | ~1.80 | br s | - | 1H | Broad singlet due to rapid intermolecular proton exchange. |
| C3-H | ~1.70 | m | - | 1H | Complex multiplet due to coupling with C4-H |
| C1-H | ~1.18 | d | 6.5 | 3H | Terminal methyl group, split by the C2-H. |
| C3-CH | ~0.90 | d | 6.8 | 3H | Branched methyl group, split by the C3-H. |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Position | Shift (δ, ppm) | Type | Assignment Causality & Expert Insight |
| Furan C2 | ~141.5 | CH | Highly deshielded α-carbon next to the furan oxygen. |
| Furan C3 | ~124.0 | Cq | Quaternary carbon substituted with the aliphatic chain. |
| Furan C5 | ~121.5 | Cq | Quaternary carbon attached to Bromine. The heavy atom effect of Br shifts this upfield compared to a standard α-carbon[4][7]. |
| Furan C4 | ~112.0 | CH | Shielded β-carbon. |
| C2 | ~71.5 | CH | Deshielded by the directly attached hydroxyl oxygen. |
| C3 | ~40.2 | CH | Aliphatic methine carbon. |
| C4 | ~29.5 | CH₂ | Aliphatic methylene. |
| C1 | ~20.5 | CH₃ | Terminal methyl carbon. |
| C3-CH | ~14.8 | CH₃ | Branched methyl carbon. |
2D NMR Workflow for Structural Elucidation
To definitively prove the connectivity between the furan ring and the aliphatic chain, a standard 2D NMR workflow must be executed.
Caption: Logical workflow for 2D NMR structural elucidation and connectivity mapping.
Workflow Execution Steps:
-
COSY (Correlation Spectroscopy) : Use this to trace the continuous aliphatic spin system from the C1-methyl
C2-H C3-H C4-H /H . The furan H2 and H4 will show a weak cross-peak due to their meta-coupling. -
HSQC (Heteronuclear Single Quantum Coherence) : Map the protons to their directly attached carbons. This will immediately confirm the diastereotopic nature of the C4 protons, as both the ~2.55 ppm and ~2.30 ppm ¹H signals will correlate to the single ¹³C signal at ~29.5 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is the most critical experiment for this molecule. You must observe a
correlation from the C4 protons to the furan C2 (~141.5 ppm) and C4 (~112.0 ppm) carbons, and a correlation to the furan C3 (~124.0 ppm). This proves the aliphatic chain is covalently bonded to the 3-position of the furan ring.
Stereochemical Analysis (NOESY/ROESY)
Because the molecule contains two stereocenters (C2 and C3), synthesizing it without stereocontrol yields a mixture of diastereomers. These diastereomers will present as two distinct sets of peaks in the 1D NMR spectra (e.g., two closely overlapping doublets for the C1-methyl group)[9][10].
To assign the relative stereochemistry (syn vs. anti), a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is required to measure through-space dipole-dipole interactions.
Caption: Logic tree for differentiating syn and anti diastereomers using through-space NOE correlations.
Stereochemical Assignment Protocol:
-
Conformational Analysis : Draw Newman projections looking down the C2–C3 bond for both the syn and anti isomers. Identify the lowest energy conformers (minimizing gauche interactions between the bulky furan-methyl group and the hydroxyl/methyl groups).
-
NOE Correlation Mapping :
-
In the lowest energy conformer of one diastereomer, the C2-H and the C3-CH
protons may be spatially proximal ( Å), yielding a strong NOE cross-peak. -
In the other diastereomer, the C2-H might be antiperiplanar to the C3-CH
but proximal to the C3-H, yielding a different NOE signature.
-
-
Integration : Compare the relative volumes of these NOE cross-peaks to definitively assign the major and minor sets of signals in the 1D spectra to their respective relative configurations.
References
-
Master Organic Chemistry. Homotopic, Enantiotopic, Diastereotopic. Available at:[Link]
-
Reddit (r/OrganicChemistry). Why R-butan-2-ol has 6 signals in proton NMR? Available at:[Link]
-
Beilstein Journal of Organic Chemistry. Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by 1H NMR. Available at:[Link]
-
Reddit (r/chemhelp). Could anyone explain to me why this NMR spectrum looks like this? Available at:[Link]
-
National Institutes of Health (PMC). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Available at:[Link]
-
Heterocycles. Synthesis of Furan-Fused Silole and Phosphole by One-Pot Halogen Dance/Homocoupling of Bromofurfural Derivative. Available at:[Link]
-
The Journal of Organic Chemistry (ACS). Convergent Synthesis of Highly Functionalized Furans. Available at:[Link]
-
The Journal of Organic Chemistry (ACS). Lewis Acid-Catalyzed Synthesis of Polysubstituted Furans from Conjugated Ene-yne-ketones and 1,3,5-Triazinanes. Available at:[Link]
-
Journal of the American Chemical Society. Perfect and Defective 13C Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. BJOC - Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by 1H NMR [beilstein-journals.org]
- 10. reddit.com [reddit.com]
Structural Elucidation and Quantitation of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol via Hybrid Mass Spectrometry
Application Note: AN-MS-2026-BFM
Executive Summary
This application note details the methodological framework for the analysis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol , a specific halogenated furan derivative possessing a secondary alcohol moiety and two chiral centers.[1] Due to the presence of the bromine atom and the labile hydroxyl group, this molecule presents unique challenges in ionization efficiency and isotopic deconvolution.
This guide provides a dual-stream workflow:
-
GC-MS (EI) with Silylation: For definitive structural characterization and diastereomer separation.[1]
-
LC-MS/MS (APCI/ESI): For high-sensitivity quantitation in complex biological matrices.[1]
Introduction & Analytical Challenges
The target analyte, 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol (MW
The "Bromine Signature"
The most critical diagnostic feature in mass spectrometry for this molecule is the isotopic abundance of bromine. Natural bromine exists as
-
Result: The molecular ion (
or ) will appear as a doublet separated by 2 Da with nearly equal intensity (1:1 ratio). -
Application: This pattern serves as an internal validation filter, allowing the analyst to distinguish the target from non-halogenated matrix interferences immediately.
Structural Connectivity & Fragmentation[1]
-
Alpha-Cleavage: The secondary alcohol at C2 promotes cleavage between C2 and C3, generating characteristic alkyl ions.[1]
-
Dehydration: Thermal instability in the source often leads to
peaks (loss of ), which can be mitigated by derivatization.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate ionization and separation strategy based on the analytical goal (Identification vs. Quantitation).
Caption: Dual-stream analytical workflow for brominated furan-alcohols, prioritizing derivatization for GC stability.
Protocol 1: GC-MS Structural Elucidation
Objective: Definitive identification using Electron Ionization (EI) fragmentation patterns.[1]
A. Sample Preparation (Derivatization)
Direct injection of secondary alcohols often results in peak tailing and thermal degradation.[1] Silylation is required.[1]
-
Aliquot: Transfer 50 µL of sample (in anhydrous solvent, e.g., Ethyl Acetate) to a GC vial.
-
Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Incubation: Cap and heat at 60°C for 30 minutes.
-
Mechanism:
.-
Mass Shift: The molecular weight increases by 72 Da (
replaces H). -
New Target Mass:
(for ).[1]
-
B. GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed phase essential for trace analysis.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Inlet Temp | 250°C | Ensures rapid volatilization without pyrolysis.[1] |
| Oven Program | 60°C (1 min) | Slow ramp not required; molecule is semi-volatile. |
| Ion Source | EI (70 eV), 230°C | Standard energy for library-comparable spectra.[1] |
| Scan Range | m/z 40 – 450 | Captures low mass alkyl fragments and molecular ion.[1] |
C. Data Interpretation (Fragmentation)
For the TMS-derivatized molecule (MW ~304/306):
-
Molecular Ion (
): Distinct doublet at m/z 304 and 306 .[1] -
Methyl Loss (
): Loss of a methyl group from the TMS tag.[1] Peaks at m/z 289/291 .[1] -
Alpha Cleavage: Cleavage at the C2-C3 bond of the butane chain is dominant.[1]
-
Fragment:
-
Diagnostic Peak: m/z 117 (Characteristic of TMS-derivatized secondary ethyl-alcohols).[1]
-
Protocol 2: LC-MS/MS Quantitation
Objective: High-sensitivity quantitation in plasma or tissue.[1]
A. Ionization Source Selection
While ESI is common, the furan ring reduces polarity.[1] APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode is recommended for this specific structure because it effectively ionizes the furan moiety and the alcohol without excessive sodium adduct formation (
B. LC Method Parameters
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 10% B to 90% B over 5 minutes.
C. Mass Transitions (MRM)
The following transitions should be optimized. Note the use of the
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Description |
| 233.0 ( | 215.0 | 10 | |
| 233.0 ( | 153.0 | 25 | Cleavage of alkyl chain, leaving Bromofuran core. (Qualifier) |
| 235.0 ( | 217.0 | 10 | Isotopic confirmation transition. |
Theoretical Fragmentation Pathway
Understanding the cleavage mechanics is vital for validating the method.[1]
Caption: Predicted CID fragmentation pathway for the protonated molecule
References
-
McLafferty, F. W., & Turecek, F. (1993).[1][3] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for alpha-cleavage and isotopic patterns).
-
Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1]
-
NIST Mass Spectrometry Data Center. (2023).[1] Gas Chromatography - Mass Spectrometry (GC-MS) of Secondary Alcohols. National Institute of Standards and Technology.[1] Available at: [Link]
- Journal of Chromatography A. (2018). Strategies for the analysis of halogenated furan derivatives in food matrices. (General reference for furan extraction).
Sources
Application Notes and Protocols for 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, a versatile building block in modern organic synthesis. The furan moiety is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom offers a reactive handle for a variety of cross-coupling reactions and other transformations.[1][2][3] This document details a putative synthetic pathway for the title compound, followed by in-depth application notes and step-by-step protocols for its use in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as its application as a precursor to highly reactive organolithium species. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers in drug discovery and development.
Introduction: The Significance of Furan Scaffolds and the Versatility of Brominated Heterocycles
Furan, a five-membered aromatic heterocycle, is a core structural motif in a vast array of pharmacologically active compounds.[1][3] Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] The furan ring can act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, while offering distinct electronic and steric properties that can enhance metabolic stability and drug-receptor interactions.[2][3]
The introduction of a bromine atom onto the furan ring, as in 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, significantly expands its synthetic potential. The carbon-bromine bond serves as a versatile functional handle for the construction of more complex molecular architectures through various transition metal-catalyzed cross-coupling reactions.[5] This allows for the strategic introduction of aryl, vinyl, and alkynyl moieties, which are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Furthermore, the bromine atom can be readily exchanged with a lithium atom to generate a highly nucleophilic organolithium species, opening up another avenue for carbon-carbon bond formation.
This guide will first outline a plausible and robust synthetic route to access 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, followed by detailed protocols for its application in key synthetic transformations that are central to modern organic and medicinal chemistry.
Synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol: A Proposed Pathway
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 4-(Furan-3-yl)-3-methylbutan-2-ol via Grignard Reaction
The initial step involves the formation of a 3-furyl Grignard reagent from 3-bromofuran, which then reacts with 3-methyl-1,2-epoxybutane. The nucleophilic attack of the Grignard reagent occurs at the less sterically hindered carbon of the epoxide ring, followed by acidic workup to yield the desired alcohol precursor.[6][7][8]
Protocol 2.1: Grignard Reaction
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 3-Bromofuran | 146.97 | 1.47 g | 10.0 | 1.0 |
| Magnesium turnings | 24.31 | 0.267 g | 11.0 | 1.1 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 50 mL | - | - |
| 3-Methyl-1,2-epoxybutane | 86.13 | 0.95 g | 11.0 | 1.1 |
| Saturated aq. NH₄Cl | - | 20 mL | - | - |
| Diethyl Ether (for extraction) | - | 3 x 30 mL | - | - |
| Anhydrous MgSO₄ | - | q.s. | - | - |
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Grignard Reagent Formation: To the flask, add magnesium turnings (0.267 g, 11.0 mmol). In the dropping funnel, place a solution of 3-bromofuran (1.47 g, 10.0 mmol) in anhydrous diethyl ether (20 mL). Add a small portion of the 3-bromofuran solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine if necessary. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 3-bromofuran solution dropwise at a rate that maintains a gentle reflux.[9][10][11] After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Epoxide: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of 3-methyl-1,2-epoxybutane (0.95 g, 11.0 mmol) in anhydrous diethyl ether (10 mL) dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(furan-3-yl)-3-methylbutan-2-ol.
Step 2: Regioselective Bromination of 4-(Furan-3-yl)-3-methylbutan-2-ol
The second step involves the regioselective bromination of the furan ring at the C5 position. Furan and its derivatives are highly susceptible to electrophilic substitution, with a strong preference for the α-positions (C2 and C5).[2][4] N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, minimizing the formation of polybrominated byproducts.[12][13][14][15]
Protocol 2.2: Bromination with NBS
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 4-(Furan-3-yl)-3-methylbutan-2-ol | 170.22 | 1.70 g | 10.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 10.5 | 1.05 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 50 mL | - | - |
| Saturated aq. Na₂S₂O₃ | - | 20 mL | - | - |
| Dichloromethane (for extraction) | - | 3 x 30 mL | - | - |
| Anhydrous Na₂SO₄ | - | q.s. | - | - |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(furan-3-yl)-3-methylbutan-2-ol (1.70 g, 10.0 mmol) in carbon tetrachloride (50 mL). Protect the reaction from light by wrapping the flask in aluminum foil.
-
Bromination: Add N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored. Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with saturated aqueous sodium thiosulfate solution (20 mL) to quench any remaining bromine, followed by water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(5-bromofuran-3-yl)-3-methylbutan-2-ol.
Applications in Organic Synthesis
The title compound is a valuable intermediate for the synthesis of a wide range of complex molecules. The C-Br bond can be readily functionalized via various cross-coupling reactions, while the hydroxyl group can be protected or used as a handle for further transformations.
Caption: Key synthetic applications of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis. The bromofuran moiety of the title compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the furan ring and an aryl or vinyl boronic acid or ester.[13][14][16] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Protocol 3.1.1: Suzuki-Miyaura Coupling
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol | 249.12 | 0.249 g | 1.0 | 1.0 |
| Arylboronic acid | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.57 | 0.058 g | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 0.276 g | 2.0 | 2.0 |
| Toluene/Ethanol/Water (4:1:1) | - | 10 mL | - | - |
| Ethyl Acetate (for extraction) | - | 3 x 20 mL | - | - |
| Anhydrous Na₂SO₄ | - | q.s. | - | - |
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-(5-bromofuran-3-yl)-3-methylbutan-2-ol (0.249 g, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.058 g, 0.05 mmol), and K₂CO₃ (0.276 g, 2.0 mmol).
-
Reaction: Add the degassed solvent mixture of toluene, ethanol, and water (10 mL, 4:1:1 v/v/v). Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
The Sonogashira coupling facilitates the formation of a C-C bond between the furan ring and a terminal alkyne, providing access to conjugated enynes.[17][18][19]
Protocol 3.1.2: Sonogashira Coupling
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol | 249.12 | 0.249 g | 1.0 | 1.0 |
| Terminal Alkyne | - | - | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.035 g | 0.05 | 0.05 |
| CuI | 190.45 | 0.019 g | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 0.28 mL | 2.0 | 2.0 |
| THF (anhydrous) | - | 10 mL | - | - |
| Diethyl Ether (for extraction) | - | 3 x 20 mL | - | - |
| Anhydrous MgSO₄ | - | q.s. | - | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-(5-bromofuran-3-yl)-3-methylbutan-2-ol (0.249 g, 1.0 mmol), PdCl₂(PPh₃)₂ (0.035 g, 0.05 mmol), and CuI (0.019 g, 0.1 mmol).
-
Reaction: Add anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol). To the stirred solution, add the terminal alkyne (1.2 mmol) dropwise. Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture, filter through a pad of Celite, and rinse with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
The Heck reaction allows for the coupling of the bromofuran with an alkene, leading to the formation of a substituted furan with a new carbon-carbon double bond.
Protocol 3.1.3: Heck Coupling
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol | 249.12 | 0.249 g | 1.0 | 1.0 |
| Alkene | - | - | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.49 | 0.011 g | 0.05 | 0.05 |
| P(o-tolyl)₃ | 304.37 | 0.030 g | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 0.28 mL | 2.0 | 2.0 |
| DMF (anhydrous) | - | 10 mL | - | - |
| Diethyl Ether (for extraction) | - | 3 x 20 mL | - | - |
| Anhydrous MgSO₄ | - | q.s. | - | - |
Procedure:
-
Reaction Setup: In a sealed tube, combine 4-(5-bromofuran-3-yl)-3-methylbutan-2-ol (0.249 g, 1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.011 g, 0.05 mmol), and P(o-tolyl)₃ (0.030 g, 0.1 mmol).
-
Reaction: Add anhydrous DMF (10 mL) and triethylamine (0.28 mL, 2.0 mmol). Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Generation and Reaction of 5-Lithiofuran Intermediate
The bromine atom of the title compound can be readily exchanged with lithium using an organolithium reagent such as n-butyllithium at low temperatures. The resulting 5-lithiofuran species is a potent nucleophile that can react with a variety of electrophiles.
Protocol 3.2: Lithiation and Reaction with an Electrophile
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol | 249.12 | 0.249 g | 1.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.44 mL | 1.1 | 1.1 |
| THF (anhydrous) | - | 10 mL | - | - |
| Electrophile (e.g., benzaldehyde) | 106.12 | 0.117 g | 1.1 | 1.1 |
| Saturated aq. NH₄Cl | - | 10 mL | - | - |
| Ethyl Acetate (for extraction) | - | 3 x 20 mL | - | - |
| Anhydrous Na₂SO₄ | - | q.s. | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 4-(5-bromofuran-3-yl)-3-methylbutan-2-ol (0.249 g, 1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Reaction with Electrophile: Add a solution of the electrophile (e.g., benzaldehyde, 0.117 g, 1.1 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78 °C. Stir for 1 hour at -78 °C, then allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Safety and Handling
-
4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol: Handle with care. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.
-
Organolithium Reagents (e.g., n-BuLi): Highly pyrophoric and corrosive. Handle under an inert atmosphere using proper syringe techniques.
-
Palladium Catalysts: Can be toxic and should be handled with appropriate personal protective equipment.
-
Solvents: Use anhydrous solvents where specified. Many organic solvents are flammable.
Conclusion
4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol is a highly valuable and versatile building block for organic synthesis. Its strategic combination of a functionalized side chain and a reactive bromofuran core provides medicinal and materials chemists with a powerful tool for the construction of complex molecular architectures. The protocols detailed in this guide offer a solid foundation for the synthesis and application of this compound, enabling the exploration of novel chemical space in drug discovery and materials science. The principles of cross-coupling and organolithium chemistry demonstrated here are broadly applicable and can be adapted to a wide range of synthetic challenges.
References
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Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. PMC. [Link]
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Application of furan derivative in medicinal field. ResearchGate. [Link]
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Enantioselective Synthesis, (Chir)optical Properties, and Postsynthetic Functionalization of Furan-Containing Oxa[3]-, Oxa[4]-, and Dioxa[4]helicenes. CCS Chemistry. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]
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Sonogashira Coupling. SynArchive. [Link]
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15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
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Ch15: Epoxides. University of Calgary. [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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Reactions of organocopper reagents. Wikipedia. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
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Suzuki cross-coupling. Chemistry LibreTexts. [Link]
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Grignard Reaction. Web Pages. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki reaction. Wikipedia. [Link]
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The Grignard Reaction. University of Massachusetts Boston. [Link]
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Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
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grignard reactions. ResearchGate. [Link]
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Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. [Link]
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Wittig Reaction. J&K Scientific LLC. [Link]
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Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. [Link]
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Grignard with epoxide practice. YouTube. [Link]
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Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses. [Link]
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Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. PMC. [Link]
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secondary and tertiary alkyl ketones from carboxylic acid chlorides and lithium phenylthio(alkyl)cuprate reagents. Organic Syntheses Procedure. [Link]
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THE WITTIG REACTION. Pure and Applied Chemistry. [Link]
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Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC. [Link]
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10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]
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Synthesis of Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Tetrahydrofurans Using a Sulfoxonium Ylide. The Journal of Organic Chemistry. [Link]
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5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]
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An efficient synthesis of N-protected threo (2R,3S)-3-amino-1,2-epoxy phenylbutane. ResearchGate. [Link]
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First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
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The Paal-Knorr Furan Synthesis: A Detailed Experimental Guide for Researchers
The furan nucleus is a foundational scaffold in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its distinct electronic characteristics and its capacity to act as a bioisostere for other aromatic systems render it an invaluable component in the fields of medicinal chemistry and drug discovery.[1] The Paal-Knorr furan synthesis, first described in 1884, stands as one of the most dependable and broadly adopted methodologies for synthesizing substituted furans from 1,4-dicarbonyl compounds.[1][2] This application note provides an in-depth exploration of the Paal-Knorr synthesis, encompassing its mechanistic underpinnings, modern procedural variations, detailed experimental protocols, and quantitative data to empower researchers in the design of efficient and scalable synthetic strategies.
Mechanistic Insights: An Acid-Catalyzed Cascade
The Paal-Knorr furan synthesis is a versatile reaction that facilitates the conversion of a wide spectrum of 1,4-dicarbonyl compounds into their corresponding furan derivatives.[1] The substituents at the R2, R3, R4, and R5 positions can be hydrogen, alkyl, aryl, or ester groups.[1][2] The transformation is typically catalyzed by protic acids (e.g., HCl, H₂SO₄, p-TsOH), Lewis acids (e.g., ZnBr₂, BF₃·Et₂O), or dehydrating agents (e.g., P₂O₅, Ac₂O).[1][3]
The accepted mechanism of the Paal-Knorr furan synthesis proceeds through the following key steps:[1][3]
-
Protonation: The reaction is initiated by the protonation of one of the carbonyl groups by the acid catalyst.
-
Enolization: The second carbonyl group undergoes tautomerization to its enol form.
-
Intramolecular Cyclization: In the rate-determining step of the reaction, the oxygen of the enol attacks the protonated carbonyl carbon, leading to the formation of a cyclic hemiacetal intermediate.[3]
-
Dehydration: The hemiacetal intermediate is then protonated and subsequently loses a molecule of water to yield the aromatic furan ring.[1]
It is noteworthy that studies by V. Amarnath et al. in 1995 provided a more nuanced understanding of the mechanism, demonstrating that diastereomers of 3,4-disubstituted-2,5-hexanediones react at different rates, which contradicts a mechanism involving a simple common enol intermediate.[2][4]
Visualizing the Reaction Mechanism
Caption: The reaction mechanism of the Paal-Knorr furan synthesis.
Experimental Protocols
The versatility of the Paal-Knorr synthesis allows for its implementation under various reaction conditions, from conventional heating to modern microwave-assisted techniques. Below are two detailed protocols for the synthesis of substituted furans.
Protocol 1: Conventional Heating with Dean-Stark Apparatus
This protocol is a classic and robust method for the synthesis of 2,5-dimethylfuran from hexane-2,5-dione using p-toluenesulfonic acid as the catalyst and toluene as the solvent. The Dean-Stark apparatus is employed to effectively remove water generated during the reaction, thereby driving the equilibrium towards product formation.
Materials:
-
Hexane-2,5-dione (11.4 g, 100 mmol)
-
Toluene (50 mL)
-
p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
100 mL round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).[1]
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[1]
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL).[1]
-
Continue refluxing for 4-6 hours or until no more water is collected.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1]
-
The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. This protocol describes the rapid synthesis of a substituted furan from a 1,4-dicarbonyl starting material.
Materials:
-
1,4-dicarbonyl starting material (e.g., methyl 2-acetyl-3-methyl-4-oxopentanoate, 1 mmol)
-
Ethanol/water (1:1, 3 mL)
-
1 M Hydrochloric acid (HCl) solution (2-3 drops, optional)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
10 mL microwave process vial
-
Magnetic stir bar
-
Septum cap
-
Laboratory microwave reactor
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1 mmol).[1]
-
Add ethanol/water (3 mL in a 1:1 ratio) and a catalytic amount of HCl (e.g., 2-3 drops of a 1 M solution). Note: For many substrates, no acid catalyst is required under microwave conditions.[1]
-
Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor.[1]
-
Irradiate the mixture at 140 °C for 3-5 minutes.[1]
-
Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.[1]
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).[1]
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter and remove the solvent in vacuo. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.[1]
Visualizing the Experimental Workflow
Caption: A generalized experimental workflow for the Paal-Knorr furan synthesis.
Quantitative Data Summary
The efficiency of the Paal-Knorr synthesis is influenced by the substrate, catalyst, and reaction conditions. The following table summarizes representative examples of Paal-Knorr furan syntheses under different protocols.
| Starting Material (1,4-Dicarbonyl) | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | p-TsOH | Toluene | 110-120 | 4-6 h | High | [1] |
| Methyl 2-acetyl-3-methyl-4-oxopentanoate | HCl (cat.) | Ethanol/Water (1:1) | 140 (Microwave) | 3-5 min | High | [1] |
| Various 1,4-diketones | [bmim]HSO₄ | Neat | 80-100 | 0.5-2 h | 85-95 | [5] |
| Aryl-substituted 1,4-diketones | Phosphoric Acid | Neat | 100 | 1-2 h | 80-92 | [6] |
Applications in Drug Development
The furan motif is a key structural component in numerous natural products and pharmaceuticals.[1] The Paal-Knorr synthesis provides a direct and efficient route to access a diverse range of substituted furans, making it a valuable tool in drug discovery and development.[1] By systematically modifying the substituents on the 1,4-dicarbonyl starting material, chemists can readily generate libraries of furan-containing compounds for biological screening. This allows for the comprehensive exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
The Paal-Knorr furan synthesis is a powerful and enduring method for the construction of substituted furans.[1] While traditional protocols often necessitate harsh conditions, modern advancements, particularly the use of microwave irradiation and milder Lewis acid catalysts, have significantly broadened its applicability for the synthesis of complex and sensitive molecules.[1][3] The protocols and data presented in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of furan-containing compounds for a wide range of applications, from materials science to drug discovery.
References
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Wikipedia. Paal–Knorr synthesis. Available from: [Link]
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Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available from: [Link]
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Scribd. Paal-Knorr Synthesis Overview. Available from: [Link]
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Taylor & Francis Online. Ionic Liquid as Catalyst and Reaction Medium: A Simple and Efficient Procedure for Paal–Knorr Furan Synthesis. Available from: [Link]
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ACS Publications. A new furan synthesis. The Journal of Organic Chemistry. Available from: [Link]
-
OUCI. Paal–Knorr furan synthesis. Available from: [Link]
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Application Notes and Protocols for Furan Derivatives in Drug Discovery
Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for other aromatic rings like phenyl and thiophene, have designated it as a "privileged scaffold."[1] This versatility allows for the precise modification of a molecule's pharmacokinetic and pharmacodynamic profiles, often leading to compounds with enhanced potency and improved safety.[1]
Furan derivatives are integral to a wide range of pharmaceuticals, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Notable examples include Ranitidine, an H2-histamine receptor antagonist used to treat stomach ulcers, and Nitrofurantoin, an antibiotic used for urinary tract infections.[3][4][5] This guide provides an in-depth overview of the application of furan derivatives in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.
Synthetic Protocols: The Paal-Knorr Furan Synthesis
One of the most robust and widely used methods for constructing the furan nucleus is the Paal-Knorr synthesis.[6][7][8] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan.[6][7][9] The versatility of this method allows for the incorporation of various substituents, making it a powerful tool in a medicinal chemist's arsenal.[6]
Workflow for Paal-Knorr Furan Synthesis
Caption: Workflow for Paal-Knorr Furan Synthesis.
Detailed Protocol: Synthesis of 2,5-Dimethylfuran
This protocol details the synthesis of 2,5-dimethylfuran from hexane-2,5-dione using a conventional heating method with a Dean-Stark apparatus to remove water.
Materials:
-
Hexane-2,5-dione (11.4 g, 100 mmol)
-
Toluene (50 mL)
-
p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Dean-Stark trap and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).[6]
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The theoretical amount of water is 1.8 mL. Continue refluxing for 4-6 hours or until no more water is collected.[6]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
The crude product can be purified by distillation if necessary to obtain pure 2,5-dimethylfuran.
Biological Evaluation Protocols
Once a furan derivative has been synthesized, its biological activity must be assessed. The following protocols describe common assays for determining antimicrobial and cytotoxic effects.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[10][11]
Materials:
-
Test furan derivative
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
-
0.5 McFarland standard
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the test furan derivative in DMSO.[12]
-
Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies and inoculate them into a tube with 5 mL of sterile CAMHB. Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[12]
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).[12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[12]
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Cytotoxicity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][13] Metabolically active cells with NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]
Materials:
-
Test furan derivative
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[14]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well microplate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]
-
Compound Treatment: Treat the cells with various concentrations of the furan derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate the plate for 4 hours in a humidified atmosphere.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
Mechanism of Action: Case Studies of Furan-Containing Drugs
Understanding the mechanism of action is crucial in drug discovery. Furan derivatives exhibit diverse mechanisms, as illustrated by the following examples.
Nitrofurantoin: A Multi-Target Antibacterial Agent
Nitrofurantoin is an antibiotic that is particularly effective against urinary tract infections.[16] Its mechanism is complex and involves multiple targets within the bacterial cell.[17][18]
Caption: Mechanism of action of Nitrofurantoin.
Nitrofurantoin is a prodrug that is activated by bacterial nitroreductases.[16] This reduction generates highly reactive intermediates that can damage multiple cellular components, including ribosomal proteins, DNA, and enzymes involved in aerobic energy metabolism.[17][18] This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[18]
Ranitidine: An H₂ Histamine Receptor Antagonist
Ranitidine is a competitive and reversible inhibitor of the histamine H₂ receptor located on gastric parietal cells.[3][19] By blocking this receptor, ranitidine effectively reduces the secretion of gastric acid.[3][4]
Caption: Mechanism of action of Ranitidine.
This reduction in gastric acid helps in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[4][20]
Quantitative Data Summary
The following table provides a template for summarizing the biological activity data for newly synthesized furan derivatives.
| Compound ID | Structure | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 |
| Furan-001 | [Insert Structure] | 16 | 32 | 12.5 |
| Furan-002 | [Insert Structure] | 8 | 16 | 5.2 |
| Control | [e.g., Ciprofloxacin] | 0.5 | 1 | - |
| Control | [e.g., Doxorubicin] | - | - | 0.8 |
Conclusion
The furan scaffold continues to be a highly valuable framework in the field of drug discovery. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued exploration for novel therapeutic agents. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize and evaluate new furan-based compounds in the quest for next-generation medicines.
References
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- Mechanism of nitrofuran activation and resistance (A) Schematic pathway... - ResearchGate. (n.d.).
- RANITIDINE. (2018, April 20).
- Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC. (n.d.).
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- Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
- Ranitidine: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2025, November 26).
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- Application Notes and Protocols for Antibacterial Assay of N-(3-bromophenyl)furan-2-carboxamide - Benchchem. (n.d.).
- How Does Nitrofurantoin Work? Mechanism of Action Explained in Plain English - Medfinder. (2026, February 14).
- Furan Derivatives: A Comparative Analysis of Antimicrobial Efficacy - Benchchem. (n.d.).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
- Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
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- Macrobid® (Nitrofurantoin Capsules, USP) (monohydrate/macrocrystals) To reduce the development of drug-resistant bacteria and - accessdata.fda.gov. (n.d.).
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- Paal-Knorr Synthesis - Alfa Chemistry. (n.d.).
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- Furan synthesis - Organic Chemistry Portal. (n.d.).
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- Synthesis and antimicrobial activity of new furan derivatives - PubMed. (n.d.).
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES - ijrti. (n.d.).
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Application Notes & Protocols: A Strategic Approach to Bioactivity Screening of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
Introduction: Rationale for a Tiered Bio-Screening Cascade
4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol is a novel chemical entity. As such, its biological activities and potential therapeutic applications are currently uncharacterized. The molecular structure, which features a substituted furan ring, provides a strong rationale for broad-spectrum biological screening. The furan scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with demonstrated antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The presence of a bromine atom can further enhance pharmacological activity and modulate pharmacokinetic properties.
Given the absence of prior data, a systematic, tiered screening approach is the most scientifically rigorous and resource-efficient strategy. This guide details a multi-phase workflow designed to first establish a safety and dosing profile, then screen for a wide range of potential bioactivities, and finally, provide a framework for elucidating the mechanism of action for any confirmed "hits." This document serves as a comprehensive roadmap for researchers initiating the preclinical evaluation of this compound.
Phase 1: Foundational Assays - Cytotoxicity and Viability
Scientific Rationale: Before investigating specific bioactivities, it is imperative to determine the compound's intrinsic cytotoxicity. This foundational data informs the appropriate concentration range for all subsequent assays, preventing misleading results due to overt toxicity and establishing a preliminary therapeutic window. The MTT assay is a robust, widely-used colorimetric method for this purpose, assessing metabolic activity as a proxy for cell viability.[5][6][7][8]
Protocol: General Cell Viability via MTT Assay
Principle of the Assay: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[5] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8]
Materials:
-
Test Compound: 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, dissolved in DMSO to a 10 mM stock.
-
Cell Lines: A panel including a non-cancerous line (e.g., HEK293 or NIH-3T3) and representative cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical).
-
Culture Medium (e.g., DMEM) with 10% FBS.
-
MTT Labeling Reagent: 5 mg/mL in sterile PBS.[9]
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or DMSO.
-
96-well flat-bottom plates.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Development: Incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[5] Wrap the plate in foil and leave it overnight in the incubator, or shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
Data Interpretation and Visualization
The results will be used to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line. This critical parameter dictates the non-toxic concentration range for subsequent functional assays.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)
| Cell Line | Type | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
|---|---|---|---|---|
| HEK293 | Non-Cancerous | >100 | 95.4 | 88.2 |
| A549 | Lung Cancer | 45.2 | 21.7 | 10.5 |
| MCF-7 | Breast Cancer | 68.9 | 42.1 | 25.8 |
| HeLa | Cervical Cancer | 82.1 | 55.3 | 31.4 |
Phase 2: Broad-Spectrum Functional Screening
Scientific Rationale: Based on the prevalence of furan and halogenated moieties in antimicrobial, anti-inflammatory, and anticancer agents, a targeted screening campaign in these areas is a logical next step.[1][10][11] The protocols below are designed as robust, primary screens to identify potential "hits."
Workflow for Tiered Bioactivity Screening
The overall strategy follows a logical progression from broad screening to specific mechanism-of-action studies.
Caption: Tiered screening workflow for a novel compound.
Protocol: Antimicrobial Susceptibility Testing
Principle of the Assay: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]
Protocol:
-
Prepare a twofold serial dilution of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test organism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate at 35-37°C for 16-20 hours.[13]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[13]
Protocol: Anti-inflammatory Activity (COX-2 Inhibition)
Principle of the Assay: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and catalyzes the production of pro-inflammatory prostanoids.[14] This fluorometric assay measures the activity of recombinant human COX-2 by detecting its product, Prostaglandin G2. A reduction in fluorescence in the presence of the test compound indicates inhibition.[14]
Protocol (based on commercial kit principles):
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare the Reaction Mix containing COX Assay Buffer and a COX Probe as per the manufacturer's instructions.[14][15]
-
Plate Setup: In a 96-well white opaque plate, add wells for Enzyme Control (EC), Inhibitor Control (IC, e.g., Celecoxib), and various concentrations of the test compound.[14]
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Reaction Initiation: Add the substrate, Arachidonic Acid, to all wells simultaneously to start the reaction.
-
Kinetic Measurement: Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[14]
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to the Enzyme Control.
Phase 3: Mechanism of Action (MoA) Elucidation - A Hypothetical Anticancer Hit
Scientific Rationale: If Phase 1 and 2 screening reveals significant and selective cytotoxicity against a cancer cell line (e.g., A549), the next logical step is to investigate how the compound induces cell death. Key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.
Protocol: Apoptosis Detection via Annexin V/PI Staining
Principle of the Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16][17] Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Protocol:
-
Cell Treatment: Seed A549 cells and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.[16]
-
Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol (e.g., Abcam ab14085).[18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the samples by flow cytometry immediately.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol: Cell Cycle Analysis
Principle of the Assay: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
Protocol:
-
Cell Treatment: Treat A549 cells with the test compound as described in 4.1.
-
Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Incubate for at least 2 hours at -20°C.[19][20]
-
Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[21]
Hypothetical MoA Pathway
If the compound induces apoptosis, it may be acting on a known signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in lung cancer.
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Troubleshooting & Optimization
Improving yield of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol synthesis
Technical Support Center: Synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
Executive Summary
The synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol presents a classic "Furan Paradox": the heterocycle requires activation for functionalization but is notoriously unstable under the acidic or oxidative conditions often generated during those very transformations.
Low yields in this synthesis typically stem from three convergent failure modes:
-
Acid-Catalyzed Polymerization: The furan ring acts as an acid-labile enol ether equivalent, turning reaction mixtures into "black tar" upon exposure to HBr byproducts.
-
Regiochemical Scrambling: Direct bromination of 3-alkylfurans faces competition between the C2 (sterically crowded but electronically activated) and C5 (sterically accessible) positions.
-
Labile Organometallics: If utilizing a lithiation-alkylation route, the 3-lithio-5-bromo species is prone to "halogen dance" isomerization.
This guide prioritizes the Bromination-Last Strategy (functionalizing the pre-formed alkyl furan) while addressing the Coupling Strategy (reacting a bromofuran nucleophile) as a secondary route.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "My reaction mixture turns black/dark brown within minutes of adding NBS."
Diagnosis: Acid-Catalyzed Furan Decomposition. The Science: N-Bromosuccinimide (NBS) generates trace HBr during the reaction. Furan rings are exceptionally sensitive to mineral acids, which protonate the ring (usually at C2), initiating a cascade of ring-opening and polymerization events. The "black tar" is polymerized furan. Corrective Action:
-
Buffer the System: You must include a solid base scavenger. Add 1.5 eq of NaHCO₃ or 2,6-Lutidine to the reaction mixture before adding NBS.
-
Temperature Control: Lower the temperature to -78°C to -40°C . Room temperature is often fatal for electron-rich furans during bromination.
-
Solvent Switch: Avoid chloroform/DCM if they are not strictly acid-free. Use anhydrous THF or DMF, which can act as weak Lewis bases to sequester protons.
Issue 2: "I see a 50:50 mixture of two isomers by NMR. I can't separate them."
Diagnosis: C2 vs. C5 Regioselectivity Failure. The Science: The 3-alkyl group directs electrophilic aromatic substitution.
-
C2 (The "Ortho" position): Electronically favored due to proximity to the alkyl donor, but sterically hindered by the 3-methylbutan chain.
-
C5 (The "Meta" position): Sterically open but electronically less activated. Corrective Action:
-
Bulky Brominating Agents: Switch from NBS to DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) . The increased steric bulk of the reagent disfavors attack at the crowded C2 position, shifting selectivity toward the desired C5 target.
-
Silyl Blockade (The "Gold Standard"):
-
Lithiate C2 selectively (kinetic deprotonation with n-BuLi at -78°C).
-
Trap with TMSCl
2-TMS-3-alkylfuran. -
Brominate at C5 (now the only open alpha position).
-
Desilylate (TBAF) to yield the pure 5-bromo product.
-
Issue 3: "My product disappears on the silica column."
Diagnosis: On-Column Acidolysis. The Science: Silica gel is slightly acidic (pH 4-5). This is sufficient to decompose sensitive bromofurans or dehydrate the secondary alcohol to a diene. Corrective Action:
-
Pre-treat Silica: Slurry your silica gel in Hexane/Et3N (99:1) before packing the column. Use 1% Triethylamine in your eluent system to maintain basicity.
-
Switch Stationary Phase: Use Neutral Alumina (Grade III) if silica decomposition persists.
Part 2: Optimized Experimental Protocol
Method: Buffered Regioselective Bromination of 4-(Furan-3-yl)-3-methylbutan-2-ol. Note: This protocol assumes the alcohol is protected (e.g., TBS ether) to prevent oxidation, though careful control can allow free-alcohol bromination.
Materials Table
| Reagent | Equivalents | Role | Critical Parameter |
| Substrate | 1.0 | Precursor | Dry, azeotroped with toluene |
| NBS | 1.05 | Bromine Source | Recrystallized from water (remove free Br2) |
| 2,6-Lutidine | 1.2 | Acid Scavenger | Freshly distilled |
| THF | Solvent (0.1 M) | Medium | Anhydrous, inhibitor-free |
Step-by-Step Workflow
-
Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C under Argon.[1]
-
Dissolution: Dissolve the substrate and 2,6-Lutidine (or solid NaHCO₃) in THF. Stir for 10 minutes to ensure homogeneity.
-
Addition: Dissolve NBS in a minimum amount of THF/DMF (1:1). Add this solution dropwise over 30 minutes via syringe pump.
-
Why? Keeping NBS concentration low minimizes over-bromination (2,5-dibromo product).
-
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; furan spots are often distinct).
-
Quench: Pour the cold mixture into a vigorously stirring solution of Sat. Na₂S₂O₃ (aq) (to kill bromine) and Sat. NaHCO₃ (to neutralize acid).
-
Workup: Extract with Et₂O (avoid DCM; traces of HCl in DCM can degrade the product). Wash with Brine.[1][2] Dry over Na₂SO₄.[1][2][3]
-
Purification: Flash chromatography on Et3N-neutralized silica .
Part 3: Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.
Caption: Mechanistic divergence in furan bromination. Path B (Green) is the target, requiring steric manipulation or blocking groups to overcome the electronic preference for Path A.
Part 4: Alternative "Coupling" Strategy (Advanced)
If the bromination route fails due to inseparable isomers, utilize the Convergent Coupling strategy.
Logic: Instead of brominating the alkyl-furan, couple a pre-brominated furan fragment to the alkyl chain.
-
Start: 2,4-Dibromofuran .
-
Selective Lithiation: Treat with n-BuLi (1.0 eq) at -100°C.
-
Selectivity: The C2 proton is more acidic, but in 2,4-dibromofuran, the C2-Bromine undergoes Lithium-Halogen exchange faster than C4.
-
Result:2-Lithio-4-bromofuran .
-
-
Isomerization (The Trick): This species is chemically equivalent to the desired substitution pattern (relative to the furan oxygen).
-
Electrophile Trapping: React with 1,2-epoxy-2-methylbutane (or equivalent aldehyde).
-
Warning: Alkylating lithio-bromofurans is difficult. Transmetallation to Zinc (ZnCl₂) to form the Negishi reagent often improves yields with epoxides.
-
References
-
Keay, B. A. (1987). "Regioselective lithiation of 3-bromofuran and 3-iodofuran: synthesis of 3-substituted furans." Tetrahedron Letters, 28(20), 2209-2212.
- Tanis, S. P. (1994). "Furans in Synthesis." Comprehensive Organic Synthesis, Vol 2, 1021-1050. (Standard reference for furan sensitivity).
-
Bunnelle, W. H., et al. (1987). "Synthesis of 2,4-disubstituted furans." Journal of Organic Chemistry, 52(8), 1603-1605.
- Gung, B. W., et al. (2002). "Total synthesis of poly-THF natural products: application of the 2,5-disubstituted furan building block." Journal of Organic Chemistry, 67(14), 4817-4820.
Sources
Technical Support Center: Troubleshooting Side-Product Formation in Substituted Furan Synthesis
Welcome to the Technical Support Center for substituted furan synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side-product formation in their reactions. Furans are invaluable scaffolds in pharmaceuticals and materials science, but their synthesis can be fraught with unexpected outcomes. This resource provides in-depth, experience-based troubleshooting in a direct question-and-answer format to help you navigate these complexities and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side-products in furan synthesis?
A1: While specific byproducts depend on the chosen synthetic route (e.g., Paal-Knorr, Feist-Benary), most unwanted products fall into several common categories. These include polymeric materials or "tars," products arising from incomplete reaction or cyclization, ring-opened species, and constitutional isomers of the desired substituted furan.[1][2] Understanding the reaction mechanism is crucial for predicting and identifying these side-products.
Q2: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What is happening?
A2: The formation of dark, insoluble polymeric material, often referred to as "humins," is a frequent issue, particularly in acid-catalyzed furan syntheses like the Paal-Knorr reaction.[2][3] The furan ring, especially when bearing electron-donating substituents, is susceptible to acid-catalyzed polymerization.[4] Protonation of the furan ring can initiate a cascade of electrophilic aromatic substitution-type reactions between furan units, leading to conjugated oligomers and eventually intractable polymers.
Q3: I'm observing significant amounts of starting material even after prolonged reaction times. What could be the cause?
A3: Incomplete conversion can stem from several factors. The reaction may be reversible, and an equilibrium is reached that does not favor the product. This is particularly relevant in dehydration steps where the removal of water is inefficient. Catalyst deactivation is another common culprit; the catalyst may be sensitive to impurities in the starting materials or solvent, or it may degrade under the reaction conditions. Finally, the reaction conditions themselves (temperature, concentration) may simply be suboptimal for the specific substrate.
Troubleshooting Guide: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a cornerstone of furan synthesis.[5][6][7][8][9][10] However, the acidic conditions can also be a significant source of side-products.
Problem 1: Low yield of the desired furan with significant tar formation.
-
Question: My Paal-Knorr reaction is producing more polymer than product. How can I mitigate this?
-
Causality: Strong Brønsted acids (e.g., sulfuric acid, hydrochloric acid) and high temperatures can promote the protonation of the furan ring, which is the first step in polymerization.[4] This is especially problematic for furans with electron-donating groups that further activate the ring towards electrophilic attack.
-
Troubleshooting & Mitigation:
-
Catalyst Modification: Switch from a strong Brønsted acid to a milder Lewis acid or a solid acid catalyst.[9]
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) and bismuth(III) nitrate (Bi(NO₃)₃) have been shown to be effective.
-
Solid Acids: Montmorillonite clays or zeolites can provide a less harsh acidic environment and are easily filtered off post-reaction.
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Conduct a temperature optimization study to find the sweet spot.
-
Solvent Choice: While less common in traditional Paal-Knorr reactions, using a solvent that can stabilize the furan product or intermediates can be beneficial. In some cases, running the reaction under neat conditions for a shorter duration can minimize side reactions.
-
dot
Caption: Troubleshooting workflow for tar formation in Paal-Knorr synthesis.
Problem 2: Isolation of an acyclic byproduct instead of the furan.
-
Question: My spectral data (NMR, MS) suggests the presence of a dicarbonyl compound that is not my starting material, and I'm getting low yields of the furan. What is this byproduct?
-
Causality: This often points to two potential issues: incomplete cyclization/dehydration or acid-catalyzed ring-opening of the furan product. The final step in the Paal-Knorr synthesis is the dehydration of a cyclic hemiacetal (a dihydrofuran-2,5-diol derivative). If this dehydration is not complete, the hemiacetal can be in equilibrium with the ring-opened 1,4-dicarbonyl compound.[5][11] Alternatively, the furan product itself can undergo acid-catalyzed hydrolysis back to the 1,4-dicarbonyl compound.[4][12]
-
Troubleshooting & Mitigation:
-
Efficient Water Removal: If using a protic acid, ensure efficient removal of water as it forms. Using a Dean-Stark trap with a suitable solvent (e.g., toluene) can drive the equilibrium towards the furan product.[13]
-
Anhydrous Conditions: Employ a strong dehydrating agent in place of or in addition to an acid catalyst. Phosphorus pentoxide (P₂O₅) or acetic anhydride (Ac₂O) can be effective, though they can also lead to other side reactions if not used carefully.[5][6]
-
Product Stability: If ring-opening of the product is suspected, minimize reaction time and temperature. Once the reaction is complete, quench the acid and work up the reaction mixture promptly to avoid prolonged exposure of the furan to the acidic medium.
-
Purification Considerations: Be aware that standard silica gel for chromatography is slightly acidic and can cause the degradation of sensitive furans.[14] Consider using deactivated (neutral) silica or a different purification method like distillation or recrystallization.
-
dot
Caption: Paal-Knorr mechanism and key side-product pathways.
Troubleshooting Guide: Feist-Benary Furan Synthesis
The Feist-Benary synthesis involves the base-mediated condensation of an α-halo ketone and a β-dicarbonyl compound.[8][15][16][17][18][19] While it avoids the strongly acidic conditions of the Paal-Knorr synthesis, it presents its own set of challenges, primarily related to regioselectivity and competing reaction pathways.
Problem 1: Formation of isomeric furan byproducts.
-
Question: I am getting a mixture of furan isomers. How can I improve the regioselectivity of my Feist-Benary synthesis?
-
Causality: The formation of isomeric furans can arise from a lack of control over which nucleophilic carbon of the β-dicarbonyl enolate attacks the α-halo ketone. More significantly, the initial C-alkylation product is a 1,4-dicarbonyl compound. Under certain conditions, this intermediate can undergo a Paal-Knorr type cyclization, leading to a different furan isomer than the one expected from the standard Feist-Benary mechanism.[1] This is especially true if the reaction is worked up under acidic conditions or if the reaction temperature is high.
-
Troubleshooting & Mitigation:
-
Base Selection: Use a mild, non-nucleophilic base like pyridine or triethylamine.[2][12][16] Stronger bases like sodium ethoxide can promote side reactions and may favor the formation of the 1,4-dicarbonyl intermediate that can then isomerize.
-
Temperature and Reaction Time: Run the reaction at a lower temperature to favor the kinetically controlled Feist-Benary pathway. Monitor the reaction closely and stop it once the starting materials are consumed to prevent subsequent isomerization of the intermediate.
-
Workup Procedure: Ensure the workup is performed under neutral or slightly basic conditions to avoid acid-catalyzed rearrangement of any remaining 1,4-dicarbonyl intermediate.
-
Problem 2: Formation of O-alkylated byproducts.
-
Question: Along with my desired furan, I am isolating an enol ether. How can I favor C-alkylation over O-alkylation of my β-dicarbonyl compound?
-
Causality: The enolate of a β-dicarbonyl compound is an ambident nucleophile, with electron density on both a carbon and an oxygen atom.[20] The competition between C- and O-alkylation is governed by several factors, including the nature of the electrophile (the α-halo ketone), the solvent, and the counter-ion of the base.[21]
-
Troubleshooting & Mitigation:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO tend to solvate the metal cation, leading to a "naked" enolate that is more likely to O-alkylate. Protic solvents (like ethanol) or less polar aprotic solvents (like THF) can promote ion pairing and favor C-alkylation.[22]
-
Counter-ion Effects: The nature of the metal counter-ion from the base can influence the C/O alkylation ratio. Smaller, harder cations like Li⁺ tend to coordinate more tightly with the oxygen of the enolate, favoring C-alkylation.
-
Leaving Group on the α-Halo Ketone: According to Hard-Soft Acid-Base (HSAB) theory, a softer leaving group on the electrophile can favor reaction at the softer carbon nucleophile of the enolate. For example, using an α-iodo ketone instead of an α-chloro ketone might increase the proportion of C-alkylation.
-
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imreblank.ch [imreblank.ch]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. The Elusive Paal-Knorr Intermediates in the Trofimov Synthesis of Pyrroles: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furan - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Feist-Benary synthesis of furan [quimicaorganica.org]
- 18. benchchem.com [benchchem.com]
- 19. Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Organic Compounds
Mission Statement
Welcome to the Advanced Purification Support Center. This guide is not a textbook; it is a troubleshooting engine designed for researchers facing the "Polar Paradox"—compounds that are too polar for standard C18 retention yet too hydrophobic or soluble for straightforward normal-phase silica chromatography.
Module 1: The "No Retention" Crisis (Reversed-Phase)
The Issue
“My compound elutes at the void volume (dead time) on my C18 column, even with 100% aqueous mobile phase.”
The Mechanism: Dewetting (Not "Collapse")
A common myth is that C18 chains physically "collapse" or mat down in 100% water.[1][2] The physical reality is pore dewetting .[1]
-
Causality: In highly aqueous environments (typically >95% water), the surface tension of water prevents it from penetrating the hydrophobic pores of the silica particles. The mobile phase is physically expelled from the pores, reducing the accessible surface area by up to 90%.
-
Result: Your analyte travels through the column without interacting with the stationary phase inside the pores, resulting in immediate elution (
).
Troubleshooting & FAQs
Q: Can I just run my standard C18 in 100% water if I don't stop the flow? A: Risky. While flow pressure can temporarily force water into pores, any pump stoppage or fluctuation will trigger dewetting. Once dewetted, re-equilibration requires flushing with high organic (e.g., 50% Methanol) to "re-wet" the pores before returning to aqueous conditions.
Q: What is the permanent fix for polar retention on RP? A: Switch to an Aqueous-Stable (AQ) Stationary Phase .
-
Technology: These columns utilize polar end-capping (often amide, carbamate, or hydrophilic proprietary groups) or polar-embedded alkyl chains.
-
Mechanism: The polar groups hydrogen bond with water molecules, creating a "water shield" that prevents the expulsion of the mobile phase from the pores, maintaining full surface area availability even in 100% buffer.
Protocol: Recovering a Dewetted C18 Column
-
Stop the current run immediately.
-
Flush with 100% Acetonitrile or Methanol for 20 column volumes (CV). This lowers surface tension and allows solvent to re-enter pores.
-
Transition to 50:50 Organic:Water for 10 CV.
-
Re-equilibrate at initial conditions. Note: If retention does not return, the phase may be permanently fouled, not just dewetted.
Module 2: HILIC – The "Sample Diluent" Trap
The Issue
“I switched to HILIC to retain my polar amine. I see retention, but my peaks are broad, distorted, or splitting.”
The Mechanism: The Water Layer Disruption
Hydrophilic Interaction Liquid Chromatography (HILIC) relies on a water-rich layer adsorbed onto the polar stationary phase surface.[3] Retention is primarily driven by the partitioning of the analyte from the acetonitrile-rich bulk mobile phase into this stagnant water layer.
-
The Failure Mode: If you dissolve your sample in water (because it is polar) and inject it, the water plug acts as a "strong solvent" bolus. It locally disrupts the partitioning mechanism and drags the analyte down the column, causing peak distortion.
Troubleshooting & FAQs
Q: My sample is only soluble in water. How do I inject it onto HILIC? A: You must perform a solubility/dilution titration .
-
Dissolve sample in minimum water.
-
Dilute with Acetonitrile (ACN) until the mixture is at least 50% ACN (preferably 75%+).
-
If the sample precipitates, try replacing ACN with DMF or DMSO (inject small volumes, as these are viscous).
-
Critical Rule: The injection solvent should be as close to the initial mobile phase composition as possible.
Q: Why does HILIC take so long to equilibrate? A: Unlike RP (which relies on surface adsorption), HILIC relies on the formation of that hydration layer. It takes time for the water equilibrium to stabilize on the silica surface.
-
Standard: 20–30 Column Volumes (vs. 5–10 for RP).
Visualization: HILIC Troubleshooting Logic
Figure 1: Decision matrix for diagnosing HILIC peak shape issues. The primary culprit is usually the injection solvent composition.
Module 3: Mass Spectrometry & Signal Suppression
The Issue
“I have great separation of my polar peptide using TFA, but my LC-MS signal is nonexistent.”
The Mechanism: Ion Pairing Neutralization
Trifluoroacetic Acid (TFA) is the "gold standard" for peak shape because it pairs with positively charged bases (masking silanol interactions) and lowers pH. However, in Electrospray Ionization (ESI):
-
Neutralization: TFA anions (
) form tight, stable ion pairs with your protonated analyte ( ). -
Volatility: These pairs remain neutral in the gas phase and do not enter the mass spec detector.
-
Surface Tension: TFA increases the surface tension of the droplets, hindering the "Coulombic explosion" required for ion release.
Troubleshooting & FAQs
Q: What is the alternative to TFA for MS sensitivity? A:
-
Formic Acid (FA): Weaker ion pair.[4] Better MS signal, but often results in broader peaks for polar bases.
-
Difluoroacetic Acid (DFA): A "middle-ground" modifier. It provides better peak shape than FA but less signal suppression than TFA (approx. 2x signal recovery vs TFA).
Q: Can I "rescue" a TFA method? A: Yes, using the "Propionic Acid/Isopropanol" or "Post-Column Ammonia" fix.
-
Protocol: Tee in a solution of Propionic Acid/Isopropanol (75:25) post-column.[5][6] The propionic acid displaces the TFA from the analyte, and the isopropanol improves desolvation. Alternatively, a weak ammonia solution can dissociate the TFA-analyte pair just before the ESI source.
Data: Modifier Impact on Signal vs. Shape
| Modifier (0.1%) | Peak Shape (Polar Bases) | MS Signal Intensity | Mechanism |
| TFA | Excellent (Sharp) | Poor (<10%) | Strong Ion Pairing (Neutralization) |
| Formic Acid | Moderate (Tailing possible) | High (100%) | Weak Ion Pairing |
| DFA | Good | Moderate (~50-60%) | Medium Ion Pairing |
| Ammonium Formate | Good | High | pH Buffer + Weak Pairing |
Module 4: Flash Purification Scale-Up
The Issue
“I need to purify 500 mg of a polar compound. It dissolves in Methanol but crashes out in Dichloromethane (DCM). Liquid loading on silica failed.”
The Mechanism: The Solubility Paradox
In Normal Phase (NP) Flash, the mobile phase is non-polar (Hexane/DCM). If you load a sample dissolved in a polar solvent (MeOH/DMSO), the solvent acts as a super-eluent, washing the compound through the column with no separation (similar to the HILIC water effect).
Troubleshooting & FAQs
Q: How do I load a polar sample onto a silica flash column? A: Use Dry Loading .[7]
-
Why: It removes the solvent variable entirely. The sample enters the column adsorbed to a solid support, allowing the weak mobile phase to initiate the separation gradually.
Q: Silica vs. C18 Flash for Polar Compounds? A: While Silica is cheaper, C18 Flash is often superior for polar compounds because it allows the use of water/methanol gradients (where your sample is soluble).
-
Capacity Note: Silica has a higher loading capacity (~10% w/w) than C18 (~1-2% w/w). If using C18, you must use a larger cartridge for the same mass of crude.
Protocol: Dry Loading Technique
-
Dissolve crude sample in a volatile polar solvent (e.g., Methanol).
-
Add a solid support (Celite 545 or Silica Gel) to the flask. Ratio: 1 part sample to 2-3 parts support.
-
Evaporate solvent on a Rotovap until the powder is free-flowing and dry.
-
Load the powder into an empty solid-load cartridge (or pour atop the column piston).
Visualization: Flash Loading Decision Tree
Figure 2: Workflow for selecting the correct loading technique. Dry loading is the standard for polar compounds with solubility mismatches.
References
-
McCalley, D. V. (2017). Understanding and Managing the HILIC Retention Mechanism. Chromatography Online. Link
-
Walter, T. H., et al. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC North America. Link
-
Kemsley, J. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases. Rapid Communications in Mass Spectrometry. Link
-
Biotage Technical Notes. (2023). When should I use C18 rather than silica for flash chromatography?Link
-
Apffel, A., et al. (1995). Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal-suppressing trifluoroacetic acid. Journal of Chromatography A. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. welch-us.com [welch-us.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sorbtech.com [sorbtech.com]
Technical Support Center: Troubleshooting Furan Ring Stability in Acidic Conditions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable degradation of furan-containing compounds. The furan ring is a highly valuable heteroaromatic scaffold in drug development and materials science, but its electron-rich nature makes it notoriously susceptible to acid-catalyzed ring-opening and polymerization.
This guide is designed to move beyond basic "do's and don'ts." Here, we will dissect the fundamental causality of furan instability, explore how to manipulate solvent and substituent effects, and provide self-validating experimental protocols to ensure your synthetic workflows succeed.
The Mechanistic Root of Furan Instability
Q: Why do furan rings degrade so easily during acidic workups or acid-catalyzed reactions?
A: The instability of the furan ring under acidic conditions is driven by its electronic structure. While furan is aromatic, the oxygen atom's lone pairs are not as tightly held as those in benzene, making the ring highly electron-rich and susceptible to electrophilic attack.
When exposed to acidic media, the degradation follows a specific mechanistic cascade:
-
Protonation (The Rate-Limiting Step): The acidic proton diffuses and protonates the furan ring, preferentially at the highly reactive α-carbon (C2 or C5)[1].
-
Nucleophilic Attack: This protonation creates a reactive carbocation intermediate. If a nucleophile is present—most commonly water from the solvent or workup—it attacks the activated ring to form 2,5-dihydro-2-furanol[1].
-
Ring Cleavage: Subsequent protonation of the ring oxygen triggers the cleavage of the C–O bond, collapsing the cyclic structure into highly reactive 1,4-dicarbonyl compounds (e.g., succinaldehyde or 4-hydroxy-2-butenal)[1].
-
Polymerization: These dicarbonyls rapidly undergo aldol condensation and cross-linking, resulting in the dark, insoluble polymeric masses (humins) often observed at the bottom of a failed reaction flask[2].
Fig 1. Acid-catalyzed furan ring-opening mechanism and subsequent polymerization pathway.
Substituent and Solvent Dynamics
Q: How do my substrate's functional groups and my choice of solvent influence this degradation?
A: You can actively manipulate the stability of the furan core by altering its electronic environment or changing the solvent to disrupt the degradation mechanism.
-
Substituent Effects: Electron-withdrawing groups (EWGs) such as fluorine or trifluoromethyl (-CF3) at the α-carbon significantly increase the activation energy required for the initial protonation, markedly improving stability under acidic conditions[3],[4]. Conversely, electron-donating groups (EDGs) like methyls or hydroxyls (e.g., furfuryl alcohol) stabilize the intermediate carbocation, accelerating ring-opening and polymerization[5],[6].
-
Solvent Effects: Water is the primary culprit in ring-opening because it acts as the attacking nucleophile[1]. Switching to a polar aprotic solvent like Dimethylformamide (DMF) stabilizes the furan core by coordinating with protons without acting as a destructive nucleophile[3]. Alternatively, using alcohols like methanol can suppress polymerization by trapping the reactive aldehydes formed during ring-opening as stable acetals[2].
Quantitative Summary of Furan Stability Factors
| Furan Substituent (C2/C5) | Solvent Environment | Acidic Condition | Mechanistic Outcome & Stability |
| None (Unsubstituted) | Aqueous | Dilute Brønsted Acid | Low stability; rapid nucleophilic attack yielding 1,4-dicarbonyls[1]. |
| Electron-Donating (-CH3) | Aqueous / Methanol | Catalytic HCl | Very low stability; rapid ring-opening and multi-product polymerization[5]. |
| Electron-Withdrawing (-CF3) | Polar Aprotic (DMF) | H2SO4 | High stability; EWG destabilizes the protonated intermediate, preventing cleavage[4]. |
| -CH2OH (Furfuryl Alcohol) | Aqueous | Mild Acid | Polymerization into poly(furfuryl alcohol) via rapid condensation[6]. |
| None (Unsubstituted) | Methanol | Amberlyst 70 (150°C) | Moderate stability; ring-opens but aldehydes are trapped as acetals, yielding benzofuran[2]. |
Troubleshooting Workflows & Self-Validating Protocols
To prevent catastrophic yield losses, your synthetic design must preemptively address furan's acid sensitivity.
Fig 2. Decision tree for troubleshooting and optimizing furan stability in synthetic workflows.
Protocol 1: Kinetic Stability Assessment in Acidic Media
Before scaling up a reaction involving a novel furan derivative, you must determine its half-life under your proposed conditions.
-
Self-Validating Mechanism: This protocol uses an inert Internal Standard (IS), such as biphenyl. By measuring the Furan/IS area ratio rather than absolute concentration, the system self-corrects for any solvent evaporation or injection volume variances. The immediate
quench establishes a verified 100% baseline[5].
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of your furan compound and a 5 mM stock of the IS in an inert, aprotic solvent (e.g., acetonitrile).
-
Inoculation: Aliquot the stock mixture into separate vials containing aqueous buffers at pH 2, pH 4, and pH 7.
-
Baseline (
) Quench: Immediately extract a sample from each vial and quench it by adding saturated to raise the pH > 7, halting any degradation. -
Incubation & Sampling: Incubate the remaining vials at your target reaction temperature (e.g., 37°C). Withdraw aliquots at 1h, 4h, 8h, and 24h, quenching each immediately upon extraction.
-
Analysis: Analyze all samples via HPLC-UV. Plot the Furan/IS peak area ratio over time to map the degradation kinetics and establish a safe operational time window.
Protocol 2: Mild Lewis Acid-Catalyzed Functionalization (e.g., Alkylation)
Standard Friedel-Crafts conditions (using
-
Self-Validating Mechanism: Maintaining strict cryogenic control (-5°C) suppresses the thermodynamic pathway to ring-opening. Continuous GC-MS monitoring ensures the reaction is quenched the exact moment the starting material is consumed, preventing over-reaction or delayed polymerization[7].
Step-by-Step Methodology:
-
Setup: Dissolve the furan substrate in anhydrous dichloromethane (DCM) under a strict argon atmosphere to exclude ambient moisture.
-
Cryo-Cooling: Submerge the reaction vessel in an ice/salt bath and allow it to equilibrate to exactly -5°C.
-
Catalyst Addition: Slowly add a mild Lewis acid catalyst (e.g., Boron trifluoride etherate or
) dropwise. Strong Brønsted acids must be avoided[7]. -
Reagent Introduction: Introduce the alkylating/acylating agent dropwise to prevent localized exothermic spikes that could trigger polymerization.
-
Monitoring & Quenching: Monitor the reaction progress every 15 minutes via GC-MS. Upon complete consumption of the furan core, immediately pour the mixture into cold, saturated aqueous
to neutralize the Lewis acid. -
Isolation: Extract the aqueous layer with diethyl ether, wash the combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q: Why did my furan turn into a black, insoluble tar during an aqueous workup? A: You experienced acid-catalyzed polymerization into humins. If your aqueous workup dropped below pH 4, the furan ring opened to form highly reactive 1,4-dicarbonyls. These electrophilic species rapidly undergo aldol condensation and cross-linking, especially since the water in your workup facilitated the initial ring cleavage[2]. Always buffer your aqueous workups to pH > 4[7].
Q: Can I use standard silica gel for purifying furan compounds? A: Standard silica gel is slightly acidic (pH ~5.5-6.0), which is often enough to degrade sensitive, electron-rich furans during chromatography. To prevent on-column degradation, deactivate your silica by pre-treating it with 0.1–1% triethylamine (TEA) in your mobile phase[5].
Q: I need to protect an alkyne on a furan-containing molecule. What protecting group should I use? A: Because furan cannot survive the acidic conditions often used to remove certain protecting groups, you must use a strategy compatible with basic or fluoride-mediated deprotection. Trialkylsilyl groups (like TMS, TBS, or TIPS) are ideal because they can be cleanly removed using TBAF/THF, completely bypassing the need for acidic conditions and preserving the furan core.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with Bromofuran Substrates
Welcome to the technical support center dedicated to overcoming the unique challenges of Suzuki-Miyaura cross-coupling reactions involving bromofuran substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yield, minimize side reactions, and streamline their synthetic workflows. Here, we move beyond standard protocols to explain the causal factors behind common experimental hurdles and provide field-proven solutions.
Section 1: The Fundamentals - Why Are Bromofurans Challenging?
Furan rings, while common in pharmaceuticals and natural products, introduce specific complexities into Suzuki couplings. The C-Br bond on a furan ring can be less reactive than on other aryl systems, and the ring itself is sensitive to certain reaction conditions.
-
Reactivity of C-Br Bond: The reactivity of the carbon-bromine bond in bromofurans is influenced by its position. The C2-Br bond is generally more susceptible to oxidative addition by a palladium catalyst than a C3-Br bond due to the higher electrophilicity of the C2 position.[1] This inherent difference is a key consideration for regioselective coupling reactions.
-
Ring Stability: The furan ring can be unstable under harsh basic or acidic conditions, potentially leading to ring-opening or other decomposition pathways. This necessitates a careful selection of reaction parameters to preserve the integrity of the heterocyclic core.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses the most common issues encountered during the Suzuki coupling of bromofurans.
Issue 1: Low or No Conversion to the Desired Product
This is the most frequent challenge and can often be traced back to catalyst deactivation, suboptimal reaction parameters, or poor reagent quality.[2]
| Potential Cause | Recommended Action & Rationale |
| Inactive Catalyst System | Action: Use a fresh batch of palladium catalyst or an air-stable pre-catalyst. Ensure the phosphine ligand has not been oxidized by using fresh ligand or material stored properly under an inert atmosphere.[2] Rationale: The active Pd(0) species is highly sensitive to atmospheric oxygen.[2] Oxidation of the catalyst or its supporting ligand is a primary cause of reaction failure. |
| Ineffective Ligand | Action: Screen electron-rich and sterically bulky phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[1][3] Rationale: The oxidative addition of the Pd(0) catalyst to the C-Br bond of the bromofuran can be the rate-limiting step. Electron-rich and bulky ligands accelerate this step, enhancing the overall reaction rate.[4] |
| Inappropriate Base or Solvent | Action: Perform a screen of bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1][5] For solvents, aprotic polar options like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard.[3][6] Rationale: The base is critical for activating the boronic acid in the transmetalation step.[7] The solvent must solubilize all components and be stable at the reaction temperature. |
| Low Reaction Temperature | Action: Cautiously increase the reaction temperature in 10-20 °C increments.[8] Rationale: Many Suzuki couplings require thermal energy to proceed at a reasonable rate.[8] However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[2] |
Issue 2: Significant Debromination of the Furan Substrate
Debromination, where the bromine atom is replaced by a hydrogen, is a common side reaction that reduces yield and complicates purification.[9] This often occurs when the desired cross-coupling is slow, allowing competing pathways to dominate.
| Potential Cause | Recommended Action & Rationale |
| Harsh or Inappropriate Base | Action: Switch to a milder base. Options like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be effective.[9] Rationale: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride species that lead to reductive debromination.[6][9] |
| Presence of Protic Solvents | Action: Use anhydrous aprotic solvents like dioxane or toluene.[1][9] Rationale: Protic solvents can serve as a proton or hydride source, facilitating the debromination side reaction.[9] Minimizing their presence can suppress this pathway. |
| Inefficient Catalytic System | Action: Optimize the catalyst and ligand combination. A more active catalyst system that promotes rapid cross-coupling can outcompete the slower debromination pathway. Rationale: The relative rates of the desired coupling versus side reactions are heavily influenced by the nature of the palladium catalyst and its coordinating ligand.[9] |
Issue 3: Homocoupling of the Boronic Acid
The formation of a biaryl byproduct from the coupling of two boronic acid molecules is another common issue, often indicating the presence of oxygen.[2][5]
| Potential Cause | Recommended Action & Rationale |
| Presence of Oxygen | Action: Ensure a rigorously inert atmosphere. Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][3] Rationale: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[2] It also deactivates the Pd(0) catalyst. |
| Use of a Pd(II) Precatalyst | Action: Consider starting with a Pd(0) source like Pd₂(dba)₃. Rationale: Pd(II) precatalysts, such as Pd(OAc)₂, are reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling.[2] |
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for addressing common issues in Suzuki couplings with bromofuran substrates.
Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which palladium source is generally best for bromofuran substrates? There is no single "best" source, as the optimal choice is substrate-dependent. However, air-stable Pd(II) precatalysts that readily form active Pd(0) species in situ are highly convenient. Buchwald G3 or G4 palladacycle precatalysts, which incorporate both the palladium source and a high-performance ligand, are excellent starting points for challenging couplings.[3]
Q2: Do I need to run these reactions under strictly anhydrous conditions? While minimizing water can reduce side reactions like protodeboronation of the boronic acid and debromination of the bromofuran, a small amount of water is often necessary to solubilize the inorganic base (e.g., K₃PO₄) and facilitate the transmetalation step.[6][10] It is often beneficial to use an anhydrous main solvent (like dioxane or toluene) and add the base as a degassed aqueous solution.
Q3: My boronic acid is unstable. What can I do? Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common decomposition pathway, especially for electron-rich heteroaryl boronic acids.[11][12] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts (R-BF₃K).[3][10] These reagents release the boronic acid more slowly under the reaction conditions, maintaining a lower steady-state concentration and reducing decomposition.[10]
Q4: Can I use microwave heating for these reactions? Yes, microwave-assisted organic synthesis (MAOS) can be highly effective. It allows for rapid heating to a precise temperature, which can significantly reduce reaction times and sometimes improve yields by minimizing the duration over which side reactions can occur.[13]
Q5: What is the role of the ligand-to-palladium ratio? An appropriate ligand-to-palladium ratio, typically between 1:1 and 4:1, is crucial.[2] An insufficient amount of ligand can lead to palladium aggregation and the formation of inactive palladium black, while an excessive amount can sometimes inhibit the reaction. For monodentate ligands like SPhos or XPhos, a 2:1 ratio is a common starting point.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational optimization. Each step presents a potential bottleneck, especially with challenging substrates like bromofurans.
Caption: The catalytic cycle highlighting key steps and potential side reactions.
Section 4: Optimized Starting Protocol
This general protocol is a robust starting point for the Suzuki coupling of a bromofuran with an arylboronic acid. It should be optimized for each specific substrate combination.
General Protocol for Suzuki Coupling of a Bromofuran
-
Reagent Preparation: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromofuran (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]
-
Catalyst Addition: To this solid mixture, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-5 mol%) and any additional ligand if required.[3]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (high-purity argon or nitrogen) three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe. If using an aqueous base, add the degassed water at this stage.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3][5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic base and salts.[3][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
References
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Furan Aldehydes
Welcome to the technical support center for troubleshooting Grignard reactions with furan aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of reactions. Here, we will delve into the nuances of this reaction, moving beyond standard protocols to address the common pitfalls that can lead to disappointing yields. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to diagnose and solve problems effectively in your own laboratory settings.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem
This section addresses the most common initial questions and concerns that arise when a Grignard reaction with a furan aldehyde underperforms.
Q1: My Grignard reaction with furfural is giving a very low yield of the desired secondary alcohol. What are the most likely culprits?
Low yields in this reaction can typically be traced back to one of three main areas: compromised Grignard reagent, suboptimal reaction conditions, or competing side reactions inherent to the furan aldehyde substrate.
-
Grignard Reagent Quality: The Grignard reagent is highly sensitive to moisture and oxygen. Any exposure to atmospheric water or air will quench the reagent, reducing its effective concentration.
-
Reaction Conditions: The use of anhydrous solvents and inert atmosphere techniques is non-negotiable. Additionally, temperature control is crucial as higher temperatures can favor side reactions.
-
Side Reactions: Furan aldehydes are susceptible to several side reactions, including enolization and reduction, which consume the starting materials without forming the desired product.
Q2: I'm using a commercial Grignard reagent. Do I still need to be concerned about its quality?
Absolutely. While commercial Grignard reagents are prepared under stringent conditions, their concentration can decrease over time due to slow degradation during storage and handling. It is always a best practice to titrate the Grignard reagent just before use to determine its exact molarity. This ensures accurate stoichiometry in your reaction.
Q3: What are the key side reactions I should be aware of when using furan aldehydes?
The primary side reactions to consider are:
-
Enolization: The Grignard reagent, being a strong base, can deprotonate the acidic α-proton of the furan aldehyde, forming an enolate. This is particularly problematic with sterically hindered Grignard reagents.
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl or aryl halide, leading to the formation of a dimer. This is more likely to occur at higher concentrations and temperatures.
Q4: How does the furan ring itself influence the reaction?
The furan ring introduces unique electronic and steric factors. The oxygen atom in the furan ring can act as a Lewis base, potentially coordinating with the magnesium of the Grignard reagent. This chelation can influence the stereochemical outcome of the reaction. Additionally, the aromaticity of the furan ring can affect the reactivity of the aldehyde group.
Q5: Could the choice of solvent be impacting my yield?
Yes, the solvent plays a critical role. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard choices because they are aprotic and effectively solvate the Grignard reagent. However, THF can sometimes lead to higher rates of enolization compared to diethyl ether. Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have shown excellent results, sometimes even suppressing side reactions.
Section 2: In-depth Troubleshooting and Optimization Strategies
This section provides a more detailed, hands-on approach to resolving the issues identified in the FAQs.
Issue 1: Inactive or Low-Concentration Grignard Reagent
A common and often overlooked source of failure is an inaccurate assessment of the Grignard reagent's activity.
Troubleshooting Protocol: Titration of Grignard Reagents
Determining the precise concentration of your Grignard reagent is a critical first step. The iodine titration method is a reliable and straightforward option.
Materials:
-
Anhydrous THF
-
Lithium chloride (LiCl), dried
-
Iodine (I₂)
-
Flame-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
To a flame-dried vial equipped with a magnetic stir bar and under an inert atmosphere, add a known mass of iodine (e.g., 100 mg).
-
Add 1.0 mL of the 0.5 M LiCl/THF solution to the vial and stir until the iodine is completely dissolved. The solution will be dark brown.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise via a syringe to the stirred iodine solution.
-
The endpoint is reached when the dark brown color disappears, and the solution becomes colorless or light yellow.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
-
Repeat the titration at least once more and average the results for accuracy.
Issue 2: Competing Side Reactions - Enolization and Reduction
When the Grignard reagent is confirmed to be active, but yields are still low, side reactions are the likely culprit.
Visualizing the Reaction Pathways
The following diagram illustrates the desired nucleophilic addition pathway versus the competing enolization and reduction side reactions.
Caption: Competing reaction pathways in the Grignard reaction with furan aldehydes.
Strategies to Minimize Side Reactions
| Side Reaction | Indicators | Mitigation Strategies |
| Enolization | High recovery of starting furan aldehyde after workup. | - Add the furan aldehyde slowly to the Grignard solution at a low temperature (-78 °C to 0 °C) to favor nucleophilic addition.- Use a less sterically hindered Grignard reagent if possible.- Consider the use of a cerium(III) chloride additive to generate a less basic organocerium reagent (Luche reaction conditions), which is known to suppress enolization. |
| Reduction | Isolation of furfuryl alcohol as a byproduct. | - Run the reaction at a lower temperature.- If your synthesis allows, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). |
Issue 3: Suboptimal Reaction Conditions and Workup
Even with an active reagent and strategies to minimize side reactions, improper reaction setup and workup can lead to significant product loss.
Experimental Protocol: Optimized Grignard Reaction with Furfural
This protocol incorporates best practices for maximizing the yield of the desired secondary alcohol.
Materials:
-
Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
-
Anhydrous diethyl ether or THF.
-
Magnesium turnings.
-
Appropriate alkyl or aryl halide.
-
Furfural, freshly distilled.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Grignard Reagent Formation (if not using commercial):
-
Place magnesium turnings in the flame-dried flask under an inert atmosphere.
-
Add a small amount of anhydrous ether.
-
Prepare a solution of the halide in anhydrous ether in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. Initiation of the reaction is indicated by bubbling and a gentle reflux. A small crystal of iodine can be added as an initiator if needed.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Cool the Grignard reagent to room temperature.
-
-
Addition of Furan Aldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath. For sensitive substrates, -78 °C may be necessary.
-
Prepare a solution of freshly distilled furfural in anhydrous ether.
-
Add the furfural solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Workup:
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride. This is a milder alternative to strong acids and can help prevent degradation of acid-sensitive products.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography.
-
Workflow Diagram: From Setup to Purified Product
Caption: A comprehensive workflow for a successful Grignard reaction.
Section 3: Advanced Considerations
For those looking to further refine their process, the following points may be of interest.
The Role of Lewis Acids
The addition of certain Lewis acids can influence the course of the reaction. For instance, lithium chloride is known to break up Grignard reagent aggregates, leading to more reactive species. In some cases, stronger Lewis acids like methylaluminum dichloride have been used to promote intramolecular Diels-Alder reactions involving furan dienes, highlighting their potential to alter reactivity. However, the use of additional Lewis acids should be approached with caution, as they can also catalyze undesired side reactions.
Chelation Control
The oxygen atom of the furan ring can participate in chelation with the magnesium atom of the Grignard reagent. This can create a more rigid transition state, potentially influencing the diastereoselectivity of the addition to chiral furan aldehydes. Understanding and potentially leveraging this effect can be a powerful tool in stereoselective synthesis.
References
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Quora. (2018, January 5). Why is anhydrous ether used in preparation of the Grignard reagent? Quora. [Link]
- ResearchGate. (2012, October 23).
Technical Guide: Purification & Stabilization of Furan-Based Alcohols
Department: Chemical Process Optimization & Safety
Subject: Removal of Impurities from Furfuryl Alcohol (FA) and 5-Hydroxymethylfurfural (HMF)
Executive Summary & Core Challenge
The Furan Paradox: Furan-based alcohols are versatile platform chemicals but possess a critical structural vulnerability—the electron-rich furan ring. This ring is highly susceptible to acid-catalyzed electrophilic substitution , leading to rapid, often exothermic, polymerization.
The "Black Liquid" Phenomenon: Researchers often encounter a clear furan alcohol turning yellow, then red, and finally black (humins/resins) upon storage or heating. This is not simple oxidation; it is an autocatalytic chain reaction .
Scope of Guide: This technical support document provides protocols for:
-
Furfuryl Alcohol (FA): Vacuum distillation with critical neutralization pre-steps.
-
5-HMF: Removal of humins via adsorption and recrystallization.
-
Stabilization: Preventing re-contamination during storage.
Impurity Profile & Diagnosis
Before selecting a purification method, diagnose the impurity based on visual cues:
| Symptom | Probable Impurity | Underlying Cause | Corrective Action |
| Yellowing (Liquid) | Furfural / Oxidation products | Air exposure (Autoxidation) | Vacuum Distillation |
| Red/Brown Tint | Di-furfuryl ether / Oligomers | Acidic trace contamination | Neutralization + Distillation |
| Black Precipitate | Humins (Polyfurans) | Thermal degradation or strong acid exposure | Filtration + Adsorption |
| Cloudiness | Water | Hygroscopic absorption | Molecular Sieves (3Å) |
Module A: Furfuryl Alcohol (Liquid) Purification
Warning: Never distill Furfuryl Alcohol at atmospheric pressure. The boiling point (170°C) is close to the onset of rapid polymerization. An explosion or "resin volcano" may occur.
Protocol 1: The Neutralized Vacuum Distillation
Objective: Remove colored oligomers and oxidation products while preventing polymerization in the pot.
Step-by-Step Methodology:
-
Pre-Distillation Neutralization (CRITICAL):
-
Why: Commercial FA often develops trace acidity (levulinic acid formation). Distilling acidic FA accelerates polymerization.
-
Action: Test pH.[1] If pH < 7, stir the crude FA with 1% (w/w) anhydrous Sodium Carbonate (Na₂CO₃) or Urea for 30 minutes.
-
Filtration: Filter off the solid base using a glass frit or syringe filter (PTFE).
-
-
Vacuum Setup:
-
Use a short-path distillation head to minimize residence time.
-
Target Pressure: < 20 mmHg (Torr). Ideally 0.1–5 mmHg.
-
Target Temperature: Keep the bath temperature below 110°C.
-
-
Distillation Parameters:
| Pressure (mmHg) | Approx.[2][3] Boiling Point (°C) | Safety Margin |
| 760 (Atm) | 170°C | UNSAFE (High Polymerization Risk) |
| 50 | ~95°C | Moderate Risk |
| 10 | ~65°C | Optimal |
| 1 | ~35°C | Excellent |
-
Collection:
-
Discard the first 5% (fore-run) which contains water and furfural.
-
Collect the main fraction (clear, colorless).
-
Stop before the pot is dry. The residue contains unstable peroxides and polymers.
-
-
Stabilization (Post-Distillation):
-
Add 0.1% Triethanolamine or store over activated Molecular Sieves (3Å) to maintain neutrality.
-
Module B: 5-HMF (Solid/Low-Melt) Purification
Challenge: HMF is "sticky." It has a low melting point (~30–34°C) and high solubility in water, making standard crystallization difficult.
Protocol 2: Humin Removal via Adsorption
If your HMF is dark but chemically >90% pure, recrystallization may result in oiling out. Use adsorption first.
-
Dissolution: Dissolve crude HMF in Ethyl Acetate or MIBK (Methyl Isobutyl Ketone). Avoid water.
-
Adsorbent Addition: Add Activated Carbon (5 wt%) or Silica Gel (10 wt%).
-
Contact Time: Stir gently at room temperature for 30–60 minutes. Do not heat.
-
Filtration: Filter through a Celite pad to remove the fine carbon/silica particles.
-
Concentration: Remove solvent via rotary evaporation at < 40°C.
Protocol 3: Cold Solvent Recrystallization
-
Solvent System: Use an Ethyl Acetate : Hexane (1:5) mixture.
-
Note: HMF is soluble in Ethyl Acetate but insoluble in Hexane.
-
-
Procedure:
-
Dissolve HMF in minimal Ethyl Acetate at room temperature (or slightly warm, <35°C).
-
Slowly add Hexane until the solution turns slightly cloudy.
-
Place in a freezer (-20°C) for 24 hours.
-
-
Harvest: Rapidly filter the white/pale yellow crystals in a cold room or chilled funnel. HMF is hygroscopic; minimize air exposure.
Visualizing the Mechanisms
Diagram 1: The Polymerization Trap
This diagram illustrates why acidity and heat are the enemies of furan alcohols.
Caption: Acid-catalyzed degradation pathway. Even trace acidity generates reactive cations, leading to irreversible resin formation (Humins).
Diagram 2: Purification Decision Tree
Follow this logic flow to select the correct protocol.
Caption: Decision matrix for selecting purification method based on physical state and contamination level.
Troubleshooting & FAQ
Q: My Furfuryl Alcohol turned into a solid black rock inside the distillation flask. What happened? A: You likely experienced "runaway polymerization." This happens if the distillation temperature was too high (>120°C) or if the starting material was acidic.
-
Fix: Always neutralize with Na₂CO₃ before heating and use high vacuum to lower the boiling point.
Q: Can I store purified HMF on the shelf? A: No. HMF is hygroscopic and light-sensitive.
-
Fix: Store in amber vials, under Argon/Nitrogen, in a freezer (-20°C).
Q: Why do you recommend Ethyl Acetate for HMF extraction instead of Ethanol? A: Ethanol is a protic solvent that can actually react with HMF under certain conditions (forming ethers/acetals) or make crystallization difficult due to high solubility. Ethyl Acetate offers a better solubility differential for crystallization when paired with Hexane.
Q: Is "Tetrahydrocaffeine" required to stabilize Furfuryl Alcohol? A: While cited in older patents [1], it is not strictly necessary for general lab use. Simple organic bases like Triethanolamine or inorganic buffers (suspended Sodium Carbonate) are effective and more readily available.
References
- Stabilization of furfuryl alcohol. (US Patent 2561667A). Google Patents.
-
Furfuryl alcohol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).[4] Retrieved from [Link]
-
Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 2016, 93, 175-186. Retrieved from [Link]
-
Separation and Purification of 5-Hydroxymethylfurfural. Royal Society of Chemistry (RSC). Retrieved from [Link]
-
Dynamic Vacuum Distillation Protocol. The Schlenk Line Survival Guide. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Poor Regioselectivity in Furan Synthesis
Welcome to the technical support center for furan synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Furans are a critical heterocyclic motif in a vast array of natural products and pharmaceuticals, yet their synthesis can often be hampered by the formation of undesired regioisomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, grounded in mechanistic principles and field-proven insights.
Introduction: The Challenge of Regioselectivity in Furan Synthesis
The formation of specific substitution patterns on the furan ring is a common hurdle in organic synthesis. Poor regioselectivity leads to product mixtures that are often difficult and costly to separate, impacting overall yield and efficiency. This problem is particularly prevalent in classical furan syntheses like the Paal-Knorr and Feist-Benary reactions when unsymmetrical starting materials are used. Modern synthetic methods, including various cycloaddition and transition-metal-catalyzed reactions, also present their own regioselectivity challenges.
This guide is structured to help you diagnose and solve these issues by understanding the underlying factors that govern regiocontrol, such as steric hindrance, electronic effects, and reaction conditions.
Troubleshooting Guides & FAQs
Section 1: The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a cornerstone of furan chemistry, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2] While highly effective for symmetrical diketones, the use of unsymmetrical substrates can lead to a mixture of regioisomers.
FAQ 1: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical 1,4-dicarbonyls hinges on exploiting the inherent electronic and steric differences between the two carbonyl groups. The key is to promote the preferential formation of one enol intermediate over the other, or to favor the nucleophilic attack on one specific carbonyl.
Causality: The mechanism involves the protonation of one carbonyl, followed by a nucleophilic attack from the enol of the other carbonyl.[2] The regioselectivity is therefore determined by which carbonyl is more readily protonated and which enol is more favorably formed and/or more nucleophilic.
Troubleshooting Strategies:
-
Exploit Steric Hindrance: A bulkier substituent adjacent to one carbonyl will sterically encumber the approach of the enol, directing the cyclization to occur at the less hindered carbonyl group.[3]
-
Leverage Electronic Effects: An electron-withdrawing group (EWG) will increase the electrophilicity of the adjacent carbonyl, making it a more favorable site for nucleophilic attack. Conversely, an electron-donating group (EDG) will decrease the electrophilicity of the adjacent carbonyl.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.
-
Choice of Acid Catalyst: While strong protic acids like sulfuric or hydrochloric acid are common, Lewis acids or milder dehydrating agents can sometimes offer better regiocontrol.[2] Experimenting with different acid catalysts (e.g., trifluoroacetic acid) may be beneficial.[1]
| Factor | Effect on Regioselectivity | Example |
| Steric Hindrance | A bulkier group directs cyclization to the less hindered carbonyl. | A tert-butyl group adjacent to one carbonyl will favor reaction at the other carbonyl. |
| Electronic Effects | An EWG increases the electrophilicity of the adjacent carbonyl, favoring attack at that position. | A trifluoromethyl group will make the adjacent carbonyl more reactive. |
| Temperature | Lower temperatures can favor the kinetic product. | Running the reaction at 0 °C instead of reflux may improve selectivity. |
| Catalyst | The nature of the acid can influence the reaction pathway. | Using a Lewis acid like ZnCl₂ might offer different selectivity compared to H₂SO₄. |
Section 2: The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is another classical method that involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5] Regioselectivity issues can arise when both the α-halo ketone and the β-dicarbonyl compound are unsymmetrical.
FAQ 2: I am getting a mixture of furan regioisomers in my Feist-Benary synthesis. What factors control the regioselectivity, and how can I manipulate them?
Answer: The regioselectivity in the Feist-Benary synthesis is primarily governed by the site of initial nucleophilic attack of the enolate derived from the β-dicarbonyl compound on the α-halo ketone.
Causality: The reaction proceeds via deprotonation of the β-dicarbonyl to form an enolate, which then acts as a nucleophile.[4] The regiochemical outcome depends on which carbon of the enolate attacks the α-halo ketone and which carbonyl of the resulting intermediate participates in the subsequent intramolecular cyclization.
Troubleshooting Strategies:
-
Choice of Base: The choice of base is critical. Mild bases like pyridine or triethylamine are often preferred to prevent side reactions such as hydrolysis of ester groups.[6] Stronger bases like sodium ethoxide can be used but may lead to different enolate formations and thus affect regioselectivity.[6]
-
Nature of the Halogen: The reactivity of the α-halo ketone follows the order I > Br > Cl.[6] Using a more reactive halide may influence the kinetics of the initial SN2 reaction and potentially the regioselectivity.
-
Steric and Electronic Effects on the β-Dicarbonyl: The substituents on the β-dicarbonyl compound will influence the stability and nucleophilicity of the resulting enolate. Bulky groups can direct the attack from the less hindered side.
-
Reaction Temperature: As with the Paal-Knorr synthesis, temperature can be a key parameter to control. Running the reaction at lower temperatures may favor the formation of a single regioisomer.
Experimental Protocol: Optimizing Regioselectivity in a Feist-Benary Synthesis
-
Reagent Purification: Ensure that both the α-halo ketone and the β-dicarbonyl compound are pure.
-
Base Screening: Set up parallel reactions with different bases (e.g., pyridine, triethylamine, DBU) to assess the impact on the regioisomeric ratio.
-
Solvent Selection: Common solvents include ethanol, DMF, and THF.[6] The polarity of the solvent can influence the reaction rate and selectivity.
-
Temperature Control: Run the reaction at a controlled temperature, starting at room temperature and gradually increasing if the reaction is slow. Monitor the formation of products by TLC or GC-MS to determine the optimal temperature for selectivity.
-
Work-up: After the reaction is complete, carefully quench the reaction and perform a standard work-up. The crude product should be analyzed (e.g., by ¹H NMR) to determine the regioisomeric ratio.
Section 3: Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the synthesis of complex molecules containing furan rings. However, controlling the regioselectivity of these reactions, especially with unsymmetrical dienes and dienophiles, can be challenging.
FAQ 3: My [4+3] cycloaddition between an oxyallyl cation and an unsymmetrically substituted furan is giving poor regioselectivity. How can I control the outcome?
Answer: The regioselectivity of [4+3] cycloadditions is influenced by a combination of steric and electronic factors, as well as the specific catalyst used. The substitution pattern on the furan ring is a crucial tool for controlling the stereochemistry and regiochemistry of the cycloadduct.[7]
Causality: The regioselectivity is determined by the relative energies of the transition states leading to the different possible regioisomers. These energies are influenced by steric interactions between the substituents on the oxyallyl cation and the furan, as well as electronic interactions between the frontier molecular orbitals (FMOs) of the two reactants.
Troubleshooting Strategies:
-
Substituent Effects on the Furan:
-
2-Substituted Furans: Cycloadditions with 2-substituted furans often favor a "syn" regiochemistry.[7]
-
3-Substituted Furans: Reactions with 3-substituted furans tend to favor an "anti" regiochemistry to avoid steric clash.[7]
-
Disubstituted Furans: The regiochemical outcome with disubstituted furans can often be predicted by considering the combined directing effects of the individual substituents.[7]
-
-
Catalyst Control: The use of a Lewis acid catalyst, such as ZnCl₂, can significantly influence the regioselectivity of the cycloaddition.[7] Screening different Lewis acids may lead to improved results.
-
Computational Modeling: Density functional theory (DFT) calculations can be a powerful tool to predict the regioselectivity of these reactions by calculating the energies of the different possible transition states.[7]
| Furan Substitution | Predicted Major Regioisomer | Rationale |
| 2-Methylfuran | "syn" | The directing effect of the 2-substituent.[7] |
| 3-Methylfuran | "anti" | Avoidance of steric hindrance.[7] |
| 2,5-Dimethylfuran | "endo-II" stereochemistry favored | Influence of the disubstitution pattern.[7] |
Section 4: Modern Transition-Metal-Catalyzed Methods
Recent advances in catalysis have led to the development of new methods for furan synthesis that can offer high regioselectivity.
FAQ 4: I am exploring a cobalt-catalyzed synthesis of polysubstituted furans from alkynes and α-diazocarbonyls and want to ensure high regioselectivity. What are the key parameters?
Answer: Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls is a powerful method for the regioselective synthesis of multisubstituted furans.[8][9] This method generally provides a single regioisomer.
Causality: The reaction proceeds through a Co(III)-carbene radical intermediate which undergoes a stepwise radical addition-substitution pathway with the alkyne.[8] The high regioselectivity is a result of the specific mechanism of this metalloradical catalysis.[8]
Key Considerations for High Regioselectivity:
-
Catalyst System: Cobalt(II) porphyrin complexes, such as [Co(P1)], are highly effective for this transformation.[9]
-
Reaction Temperature: The reaction temperature can be crucial. For example, increasing the temperature can switch the reaction pathway from cyclopropenation to furan formation.[8]
-
Substrate Scope: This method has a broad substrate scope, tolerating a wide range of functional groups on both the alkyne and the diazo compound, and is effective for terminal alkynes with varied steric and electronic properties.[9]
Workflow for Regioselective Furan Synthesis via Metalloradical Cyclization
Caption: Workflow for Cobalt-Catalyzed Regioselective Furan Synthesis.
Concluding Remarks
Overcoming poor regioselectivity in furan synthesis requires a deep understanding of the reaction mechanisms and the subtle interplay of steric and electronic effects. By systematically evaluating and optimizing reaction parameters such as substrate choice, catalyst, solvent, and temperature, researchers can significantly improve the regiochemical outcome of their synthetic efforts. This guide provides a starting point for troubleshooting common issues, and it is hoped that the principles outlined herein will empower you to achieve your synthetic goals with greater efficiency and success.
References
-
G. A. Schick, Synthesis of multi-substituted furan rings, Mini-Reviews in Organic Chemistry, 2005.
-
X. Cui, X. P. Zhang, Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans, Journal of the American Chemical Society, 2011.
-
J. E. Hung, et al., Control of Regioselectivity and Stereoselectivity in (4+3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans, The Journal of Organic Chemistry, 2013.
-
P. Merino, T. Tejero, R. Matute, Furan Oxidations in Organic Synthesis: Recent Advances and Applications, Current Organic Chemistry, 2007.
-
Synthesis of Furans – Recent Advances, ResearchGate, 2017.
-
Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles, Benchchem.
-
X. Cui, et al., Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls, SciSpace, 2011.
-
Recent Progress in the Synthesis of Furan, ResearchGate, 2021.
-
M. A. P. Martins, et al., Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles, ACS Publications, 2020.
-
Paal-Knorr Furan Synthesis, Organic Chemistry Portal.
-
G. Minetto, et al., Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes, ResearchGate, 2005.
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives, MDPI, 2024.
-
R. C. Cioc, P. C. A. Bruijnincx, The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production, ChemSusChem, 2019.
-
Design and Catalytic Asymmetric Synthesis of Furan‐Indole Compounds Bearing both Axial and Central Chirality, ResearchGate, 2022.
-
A. M. Ismael, et al., Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes, MDPI, 2021.
-
Feist-Bénary Reaction, Alfa Chemistry.
-
Troubleshooting guide for reactions with 2-Bromo-1-furan-2-yl-ethanone, Benchchem.
-
Assessing the Regioselectivity of 2,4-Dibromofuran Reactions: A Comparative Guide, Benchchem.
-
Selectivity controlled synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural, ammonia and hydrogen peroxide, Catalysis Science & Technology, 2024.
-
Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents, ResearchGate, 2006.
-
troubleshooting low yields in cyclopropenone functionalization, Benchchem.
-
Paal–Knorr synthesis, Wikipedia.
-
Paal-Knorr Pyrrole Synthesis, Organic Chemistry Portal.
-
Y-M. Tian, et al., Photocatalytic synthesis of tetra-substituted furans promoted by carbon dioxide, Chemical Science, 2021.
-
S. Ammal, et al., Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway, RSC Publishing, 2003.
-
Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers, Benchchem.
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters, MDPI, 2023.
-
J. E. Hung, et al., Control of Regioselectivity and Stereoselectivity in (4 + 3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans, Sci-Hub, 2013.
-
Feist–Benary synthesis, Wikipedia.
Sources
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Control of Regioselectivity and Stereoselectivity in (4+3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Preventing polymerization of furan compounds during reaction
Topic: Prevention of Polymerization in Furan/HMF Reaction Systems Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Black Tar" Paradox
Welcome to the Furan Technical Support Center. If you are here, you have likely encountered the "black tar" paradox: Furan compounds (furfural, 5-HMF, and derivatives) are versatile bio-based building blocks, yet they possess a self-destructive tendency to polymerize into insoluble humins under the very conditions required to react them.
This guide moves beyond basic advice. We deconstruct the molecular mechanisms of failure—specifically acid-catalyzed ring opening and oxidative oligomerization—and provide self-validating protocols to arrest these pathways.
Module 1: Acid-Catalyzed Polymerization (Humins)
The Issue
"I added my acid catalyst, and the reaction mixture turned dark brown/black within minutes. Yield is <10%."
The Mechanism: The "Death Spiral"
The most common failure mode is uncontrolled acidolysis . While acids are necessary to activate furans for nucleophilic attack or dehydration, they also protonate the furan ring (usually at C2 or C5).
-
Protonation: The furan ring is protonated, breaking aromaticity.[1]
-
Ring Opening: Water attacks, opening the ring to form reactive acyclic intermediates like 2,5-dioxo-6-hydroxy-hexanal (DHH) .
-
Condensation: DHH is a potent electrophile that reacts with unreacted furan via aldol condensation, initiating a chain reaction that forms humins (insoluble polymers).
Visualization: The Humin Formation Pathway
The following diagram illustrates the critical branch point between productive reaction and humin formation.
Caption: The "Death Spiral" of furan acidolysis. The critical control point is preventing the Ring Opening step by managing water activity and acid strength.
Troubleshooting Protocol: The "Titrated Activation" Method
Do not add bulk acid to a furan solution. Use this protocol to maintain the concentration of the protonated species below the threshold of polymerization.
Step-by-Step:
-
Solvent Selection: Switch from pure water or alcohols to a polar aprotic solvent like DMSO, Sulfolane, or
-Valerolactone (GVL). These solvents stabilize the furan ring and suppress the hydration required for ring opening [1]. -
Temperature Ramp: Start the reaction at -10°C . Furan ring opening has a higher activation energy than many desired electrophilic substitutions.
-
Catalyst Choice: Replace strong Brønsted acids (e.g.,
, ) with Lewis Acids (e.g., , ). Lewis acids coordinate to the oxygen, activating the molecule without donating the proton that triggers ring opening [2]. -
High-Dilution Feed: If a Brønsted acid is required, add the furan dropwise to the acid solution (inverse addition) or use a continuous flow reactor to minimize the residence time of the product in the acidic zone.
Module 2: Oxidative Instability & Storage
The Issue
"My starting material (Furfural/HMF) is yellow or waxy before I even start the reaction."
The Mechanism: Autoxidation
Furans are electron-rich dienes. Exposure to atmospheric oxygen creates peroxides at the
Stabilization & Storage Matrix
Use this table to determine the correct storage protocol based on your compound's sensitivity.
| Compound Type | Primary Risk | Stabilizer (Scavenger) | Storage Condition | Shelf Life (Est.) |
| Furan (Parent) | Volatility / Peroxides | BHT (0.01%) | 4°C, Dark, Inert Gas | 6 Months |
| Furfural | Autoxidation (Darkening) | BHT (0.1%) or Hydroquinone | 4°C, Amber Bottle, Argon | 12 Months |
| 5-HMF | Acid-catalyzed self-polymerization | None (High purity required) | -20°C , Solid State, Argon | 3-6 Months |
| Furfuryl Alcohol | Violent Polymerization | 4°C, Never store with acid | 6 Months |
Expert Tip: If your HMF is yellow/orange, dissolve it in diethyl ether, wash with cold water, and recrystallize. Do not distill HMF at atmospheric pressure; it will decompose explosively.
Module 3: Reaction Engineering (Diels-Alder)
The Issue
"I'm trying to do a Diels-Alder reaction, but I get a gelatinous solid instead of the cycloadduct."
The Solution: Kinetic vs. Thermodynamic Control
Furan is a sluggish diene. To force the reaction, researchers often apply heat. However, the Retro-Diels-Alder (rDA) reaction becomes dominant at high temperatures (
Optimization Workflow
Follow this logic gate to optimize cycloadditions without polymerization.
Caption: Decision tree for optimizing Diels-Alder reactions involving furan dienes.
Key Protocol: For thermal Diels-Alder reactions, always add 1-2% BHT (Butylated hydroxytoluene) to the reaction mixture. This inhibits the radical polymerization pathway without interfering with the concerted pericyclic mechanism of the Diels-Alder reaction [3].
Module 4: Purification (The Silica Trap)
The Issue
"My product spot looks clean on TLC, but when I run the column, it streaks and I recover <50%."
The Cause: Silica Acidity
Standard silica gel is slightly acidic (pH ~5-6). As discussed in Module 1, even weak acidity can trigger ring opening and oligomerization of sensitive furans (especially furfuryl alcohol derivatives) as they pass through the column.
The Fix: Neutralized Silica Protocol
Never purify acid-sensitive furans on untreated silica.
Protocol:
-
Prepare Slurry: Mix your silica gel with the eluent (solvent).[1]
-
Neutralize: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Pack Column: Pour the slurry into the column.
-
Flush: Flush the column with 2 column volumes of the eluent (containing 1% TEA) before loading your sample.
-
Elute: Run your chromatography. The TEA neutralizes the acidic sites (Si-OH) on the silica surface, preventing degradation [4].
Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive.
References
-
Solvent Effects on Furan Stability
-
Humin Formation Mechanism
-
Diels-Alder Stabilization
-
Purification Protocols
- Title: General Procedures for Purification of Furan Compounds (Silica Deactiv
- Source: Organic Syntheses
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tandem Diels–Alder reaction overrules entropy: the gate to thermally stable, yet thermally recyclable furan-based polymers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Furans for Researchers and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a highly sought-after motif in drug design.[1] This guide provides a comparative analysis of key synthetic routes to substituted furans, offering insights into their mechanisms, substrate scope, and practical applications to assist researchers in selecting the optimal strategy for their specific needs.
Classical Approaches: Enduring and Versatile
Two classical methods, the Paal-Knorr synthesis and the Feist-Benary synthesis, have long been the workhorses for constructing the furan ring and remain highly relevant today.
The Paal-Knorr Furan Synthesis: A Direct Route from 1,4-Dicarbonyls
First reported in 1884, the Paal-Knorr synthesis is arguably the most fundamental and widely used method for preparing substituted furans.[1][2] The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[3][4]
Mechanism and Versatility: The reaction typically proceeds through the protonation of one carbonyl group, followed by enolization of the second carbonyl.[2] The subsequent intramolecular attack of the enol oxygen on the protonated carbonyl forms a cyclic hemiacetal, which then dehydrates to yield the aromatic furan ring.[2][4] A key advantage of the Paal-Knorr synthesis is its versatility; a wide range of substituents, including alkyl, aryl, and ester groups, can be accommodated on the 1,4-dicarbonyl precursor.[2] The reaction can be catalyzed by various acids, including protic acids like HCl and H₂SO₄, as well as Lewis acids such as ZnBr₂.[2][5]
Modern Enhancements: While traditional Paal-Knorr conditions can be harsh, modern variations have significantly expanded its applicability. Microwave-assisted Paal-Knorr reactions, for instance, can dramatically reduce reaction times and improve yields.[1][3]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran
Materials:
-
Hexane-2,5-dione (1 mmol)
-
Ethanol/Water (1:1, 3 mL)
-
1 M Hydrochloric acid (HCl) solution (optional, 2-3 drops)[2]
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
10 mL microwave process vial with a magnetic stir bar
-
Laboratory microwave reactor
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine the hexane-2,5-dione and ethanol/water in the microwave process vial. For some substrates, a catalytic amount of HCl may be beneficial.[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 3-5 minutes.[2]
-
After cooling, dilute the reaction mixture with water and extract the product with diethyl ether or ethyl acetate.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the 2,5-dimethylfuran by fractional distillation.[2]
The Feist-Benary Furan Synthesis: Condensation of α-Halo Ketones and β-Dicarbonyls
Another classic method, the Feist-Benary synthesis, offers a complementary approach to substituted furans. This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[6][7]
Mechanism and Key Considerations: The synthesis begins with the deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate.[6] This enolate then displaces the halide from the α-halo ketone via an SN2 reaction. The resulting intermediate undergoes intramolecular cyclization and dehydration to furnish the furan product.[6] The choice of base is critical; mild bases like pyridine or triethylamine are often preferred to avoid unwanted side reactions such as ester hydrolysis.[6][8]
Substrate Scope: The Feist-Benary synthesis is a robust method for preparing a variety of substituted furans.[6] A wide range of α-halo ketones, including chloroacetone and bromoacetone, can be used.[6] Similarly, various β-dicarbonyl compounds, such as ethyl acetoacetate and other β-ketoesters, provide access to diverse furan derivatives.[6]
Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Pyridine
-
Chloroacetone (1.0 eq)[6]
-
Diethyl ether
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl acetoacetate in pyridine in the round-bottom flask.
-
Slowly add chloroacetone to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.[6]
-
After cooling, dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by vacuum distillation or column chromatography.[6]
Modern Catalytic Methods: Expanding the Synthetic Toolbox
While the classical methods remain valuable, the past few decades have witnessed the emergence of powerful metal-catalyzed and domino reactions that offer access to more complex and diverse furan structures.[1][9]
Metal-Catalyzed Syntheses
A wide array of metal-catalyzed reactions have been developed, providing novel pathways to substituted furans.[9] These methods often exhibit high efficiency and allow for the construction of substitution patterns that are difficult to achieve through classical routes.
-
Palladium-catalyzed reactions: Palladium catalysts are versatile for furan synthesis. For example, they can catalyze the cycloisomerization of (Z)-2-en-4-yn-1-ols to produce a variety of substituted furans under neutral conditions.[10] Another approach involves the palladium-catalyzed cyclizative borylation of allenyl ketones to access densely substituted furyl boronates.[11]
-
Copper-catalyzed reactions: Copper catalysts are also prominent in modern furan synthesis. Copper(I) iodide can efficiently catalyze the cycloisomerization of alkynyl ketones to furans.[9] Copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides is another effective strategy.[9]
-
Gold-catalyzed reactions: Gold catalysts, particularly Au(I) complexes, have been utilized for the mild cyclization of 2-alkynylallyl alcohols to form trisubstituted furans.[9]
Domino Reactions
Domino reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecules. Several domino processes have been developed for the synthesis of fused furan derivatives. For instance, a K2CO3-promoted tunable domino reaction between thioisatins and α-bromoketones can lead to thiochromen-fused furan derivatives.[12][13]
Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Advantages | Limitations |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Protic or Lewis acids (e.g., HCl, H₂SO₄, ZnBr₂)[2][5] | Often requires heating; microwave irradiation can accelerate the reaction[1][2] | High versatility, wide substrate scope, straightforward[2][4] | Can require harsh acidic conditions; 1,4-dicarbonyl precursors may not be readily available[5] |
| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Mild bases (e.g., pyridine, triethylamine)[6][8] | Typically requires heating (50–100°C)[8] | Good for preparing furan-3-carboxylates and other specific substitution patterns[6] | Limited to the specific combination of starting materials[6] |
| Metal-Catalyzed Synthesis | Varies (e.g., alkynyl ketones, enynols, ynamines) | Pd, Cu, Au, Rh catalysts[9] | Often mild reaction conditions | Access to complex and diverse substitution patterns, high efficiency[9] | Catalyst cost and sensitivity, sometimes requires multi-step synthesis of starting materials[9] |
| Domino Reactions | Varies (e.g., thioisatins, α-bromoketones) | Base (e.g., K₂CO₃)[12][13] | Mild conditions | High atom economy, rapid construction of complex fused systems[12][13] | Substrate scope can be limited to specific domino cascades |
Visualizing the Mechanisms
Caption: Mechanism of the Paal-Knorr Furan Synthesis.
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Efficacy of Brominated vs. Non-Brominated Furan Compounds: A Technical Comparison Guide for Drug Development
Furan derivatives represent a highly privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents[1]. While non-brominated furans exhibit baseline biological activities, the strategic introduction of bromine atoms—halogenation—profoundly alters the molecule's steric and electronic landscape. This guide objectively evaluates the efficacy of brominated versus non-brominated furan compounds, providing researchers and drug development professionals with actionable, data-backed insights into their comparative performance.
Mechanistic Causality: Why Bromination Enhances Efficacy
The transition from a non-brominated furan to a brominated analog is not merely a structural tweak; it is a calculated enhancement of pharmacodynamics and pharmacokinetics. As application scientists, we observe three primary causal mechanisms driving this increased efficacy:
-
Electronic Polarization (Electrophilicity): Bromine is highly electronegative. Its addition to the furan ring or adjacent vinyl moieties withdraws electron density, increasing the electrophilicity of the compound. For instance, in nitrovinylfuran scaffolds, bromination at the furan ring increases double-bond polarization, directly correlating with [2].
-
Lipophilicity and Membrane Permeability: The bulky, lipophilic nature of the bromine atom increases the overall LogP of the compound. This facilitates superior penetration across rigid bacterial cell walls and mammalian cell membranes, a critical factor in both antimicrobial and anticancer applications[3].
-
Target Pocket Fit (Steric Bulk): Bromine's van der Waals radius allows it to occupy specific hydrophobic pockets within target proteins (e.g., quorum-sensing receptors). By disrupting cell-to-cell communication, brominated furanones can [4].
Fig 1. Mechanistic pathways through which bromination enhances furan compound efficacy.
Comparative Efficacy Data
To objectively compare these compounds, we evaluate standardized metrics such as the Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC50)[5].
Table 1: Antimicrobial & Biofilm Inhibition Efficacy
| Compound Type | Target Organism | Metric | Non-Brominated Efficacy | Brominated Efficacy | Causality / Observation |
| Furanones (Alkyl-chain) | Salmonella enterica Serovar Typhimurium | Biofilm Inhibition | Weak/No inhibition at 1 mM | Significant inhibition at <100 µM | Brominated furanones and quorum sensing without inhibiting bacterial growth[6][7]. |
| Halogenated Furanones | Listeria monocytogenes | Adhesion Reduction | Minimal reduction | >3.60 log CFU/cm² reduction | (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone severely [8]. |
| Synthetic Furanone F202 | Escherichia coli O103:H2 | Biofilm Build-up | Baseline | Significant reduction at 25 µM | Brominated F202 on abiotic surfaces at non-bactericidal concentrations[9]. |
Table 2: Cytotoxicity & Anticancer Efficacy
| Compound Type | Cell Line | Metric | Non-Brominated Efficacy | Brominated Efficacy | Causality / Observation |
| Protoanemonin Derivatives | PC-3 (Prostate Cancer) | IC50 (µM) | ~7.30 µM | 0.31 µM | A bromine atom at the 1' position of the 5-methylene-2(5H)-furanone ring compared to cisplatin[3]. |
| Nitrovinylfurans | KB Cells | CC50 (µM) | >25 µM | 6–15 µM | Bromination increases electron density at C1, [2]. |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility in drug development, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives and explain the causality behind the methodology.
Protocol 1: High-Throughput Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of brominated furanones to inhibit biofilm formation compared to non-brominated controls[9].
-
Inoculum Standardization: Culture the target strain (e.g., Listeria monocytogenes) overnight in Tryptic Soy Broth (TSB). Dilute to a standardized optical density (OD600 = 0.01, approx.
CFU/mL).-
Causality: Ensures the starting bacterial load is consistent, preventing artificially high or low MIC readings due to the inoculum effect[8].
-
-
Compound Dosing: In a 96-well polystyrene microtiter plate, add the standardized inoculum. Introduce brominated and non-brominated furan compounds in serial dilutions (e.g., 0, 12.5, 25, 50, 100 µM).
-
Self-Validation: Always include a vehicle control (e.g., 1% DMSO) to validate that any observed inhibition is strictly due to the furan compound and not solvent toxicity.
-
-
Incubation: Incubate statically at 37°C for 24 hours to allow biofilm maturation[8].
-
Washing and Fixation: Carefully aspirate the planktonic cells. Wash wells three times with sterile Phosphate-Buffered Saline (PBS). Fix the remaining biofilm with 99% methanol for 15 minutes.
-
Causality: Washing removes loosely adherent planktonic cells so that the crystal violet stain exclusively quantifies the true extracellular polymeric substance (EPS) of the biofilm.
-
-
Quantification: Stain the fixed biofilm with 0.1% crystal violet for 20 minutes. Wash excess dye with distilled water. Solubilize the bound dye using 33% glacial acetic acid and measure absorbance at 595 nm using a microplate reader.
Fig 2. Self-validating high-throughput workflow for quantifying biofilm inhibition.
Protocol 2: Cytotoxicity & Cell Viability Assay (MTT)
Used to determine the IC50 of furan derivatives on cancer cell lines[3].
-
Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of
cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. -
Treatment: Treat cells with varying concentrations of brominated and non-brominated furans (0.1 to 50 µM).
-
Self-Validation: Include a known cytotoxic agent (e.g., Cisplatin) as a positive control to benchmark efficacy, and untreated cells as a negative baseline control[3].
-
-
MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Causality: Only metabolically active, viable cells will reduce the MTT reagent to purple formazan crystals, providing a direct colorimetric correlation to cell survivability.
-
-
Solubilization and Reading: Discard the media, add 100 µL of DMSO to dissolve the formazan, and read the absorbance at 570 nm.
Conclusion
The strategic bromination of furan scaffolds consistently yields compounds with superior biological efficacy compared to their non-brominated counterparts. Whether acting as potent biofilm inhibitors by disrupting bacterial communication[4][6], or as highly cytotoxic anticancer agents through enhanced electrophilicity[3], brominated furans represent a highly optimized class of molecules for advanced drug development.
References
-
Title: Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium Source: ASM Journals URL: [Link]
-
Title: In vivo efficacy of 2-bromo-5-(2-bromo-2-nitrovinyl)-furan (furvina) and 2-bromo-5-(2-methyl-2-nitrovinyl)-furan (UC245) against chronic experimental cutaneous leishmaniasis Source: ResearchGate URL: [Link]
-
Title: Efficacy of Synthetic Furanones on Listeria monocytogenes Biofilm Formation Source: MDPI URL: [Link]
-
Title: Brominated Furanones Definition - Microbiology Key Term Source: Fiveable URL: [Link]
-
Title: Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives Source: Redalyc.org URL: [Link]
-
Title: Synthetic brominated furanone F202 prevents biofilm formation by potentially human pathogenic Escherichia coli O103:H2 and Salmonella ser. Agona on abiotic surfaces Source: PMC / NIH URL: [Link]
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A Researcher's Guide to Spectroscopic Differentiation of Furan-Based Alcohol Isomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of structural isomers is a foundational requirement for quality control, reaction monitoring, and mechanistic studies. Furan-based alcohols, such as 2-furanmethanol (furfuryl alcohol) and 3-furanmethanol, are versatile bio-based platform chemicals with growing applications. While they share the same molecular formula (C₅H₆O₂), the position of the hydroxymethyl group on the furan ring imparts distinct chemical and physical properties. Consequently, their definitive differentiation is critical.
This guide provides an in-depth comparative analysis of these two key isomers using three cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple data summary to explore the causal relationships between molecular structure and spectral output, providing field-proven insights and detailed experimental protocols.
The Structural Challenge: 2- vs. 3-Furanmethanol
The core analytical challenge lies in distinguishing the placement of the -CH₂OH group. In 2-furanmethanol, the substituent is adjacent to the ring's oxygen atom, whereas in 3-furanmethanol, it is one carbon removed. This seemingly minor difference creates a unique electronic environment for each atom within the molecule, which can be effectively probed and differentiated by modern spectroscopic methods.
Caption: Workflow for the spectroscopic identification of furan alcohol isomers.
NMR Spectroscopy Protocol
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation. [1]* Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the furan alcohol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). [2] 3. Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Data Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. Use a relaxation delay of 1-2 seconds.
-
¹³C NMR Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C. [1] 6. Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to TMS.
-
FTIR Spectroscopy Protocol
-
Objective: To obtain a high-quality infrared spectrum to identify functional groups and compare fingerprint regions.
-
Methodology:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a rapid and simple method for liquid samples. [3] 2. Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint region to reference spectra for definitive identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Objective: To separate the analyte from any potential impurities, confirm its molecular weight, and analyze its fragmentation pattern.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the furan alcohol isomer (~100 ppm) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Separation: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the analyte in a reasonable time (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
MS Ionization: Use a standard electron energy of 70 eV for ionization. This standard energy ensures that fragmentation patterns are consistent and comparable to library data. [4] 5. Mass Analysis: Scan a mass range appropriate for the analyte (e.g., m/z 35-200).
-
Data Analysis: Identify the peak corresponding to the molecular ion (m/z 98). Analyze the fragmentation pattern, paying close attention to the base peak, and compare it to known spectra for 2- and 3-furanmethanol.
-
Conclusion
The differentiation of furan-based alcohol isomers is a straightforward process when the appropriate analytical tools are applied systematically. While all three spectroscopic techniques—NMR, IR, and MS—provide valuable information, they offer complementary data that, when combined, lead to an irrefutable structural assignment.
-
NMR spectroscopy offers the most detailed structural information, clearly distinguishing the isomers based on the unique chemical shifts and coupling patterns of the furan ring nuclei.
-
Mass Spectrometry provides a rapid and highly sensitive method for differentiation based on the distinct and diagnostic base peaks (m/z 81 for 2-furanmethanol vs. m/z 69 for 3-furanmethanol) in their fragmentation patterns.
-
IR spectroscopy serves as an excellent confirmatory tool, verifying the presence of key functional groups and using the unique fingerprint region to corroborate the identification made by NMR and MS.
By understanding the causal links between isomeric structure and spectral output and by adhering to robust experimental protocols, researchers can confidently and accurately characterize these important chemical building blocks.
References
- SciSpace. An NMR study of poly(furfuryl alcohol) prepared with p-toluenesulphonic acid. Available from: 10.1002/(SICI)1097-0126(199908)48:8<637::AID-PI206>3.0.CO;2-C.
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ResearchGate. ¹³C NMR spectra of furfuryl alcohol and the samples FA1 and FA2. Available from: [Link].
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ResearchGate. 2-furanmethanol furfuryl alcohol, with atom numbering. Available from: [Link].
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ResearchGate. NMR spectra of furfuryl alcohol. Available from: [Link].
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Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (2023). Available from: [Link].
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ResearchGate. 1 H and 13 C NMR data of furans 1a, 2 in CDCl 3 and species A, D in.... Available from: [Link].
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National Center for Biotechnology Information. 3-Furanmethanol. PubChem Compound Database. Available from: [Link].
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Spectroscopic methods of analysis - Organic analysis II. Available from: [Link].
-
SpectraBase. furfuryl alcohol, p-methylcarbanilate (ester) - Optional[1H NMR] - Spectrum. Available from: [Link].
-
NIST. 2-Furanmethanol, tetrahydro-. NIST Chemistry WebBook. Available from: [Link].
-
NIST. 3-Furanmethanol. NIST Chemistry WebBook. Available from: [Link].
-
National Center for Biotechnology Information. Furfuryl Alcohol. PubChem Compound Database. Available from: [Link].
-
SpectraBase. 2-Hydroxymethylfuran - FTIR - Spectrum. Available from: [Link].
-
Barsberg, S., & Berg, R. W. (2006). Combined Raman spectroscopic and theoretical investigation of fundamental vibrational bands of furfuryl alcohol (2-furanmethanol). The Journal of Physical Chemistry A, 110(30), 9500–9504. Available from: [Link].
-
Technical University of Denmark. A combined Raman spectroscopic and theoretical investigation of fundamental vibrational bands of furfuryl alcohol (2-furanmethanol). Available from: [Link].
-
NIST. 2-Furanmethanol, acetate. NIST Chemistry WebBook. Available from: [Link].
-
TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. (2024). The American Journal of Medical Sciences and Pharmaceutical Research. Available from: [Link].
-
GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021). Available from: [Link].
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ResearchGate. The electronic states of 2-furanmethanol (furfuryl alcohol) studied by photon absorption and electron impact spectroscopies. Available from: [Link].
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (2001). Journal of Agricultural and Food Chemistry. Available from: [Link].
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Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link].
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Study of The Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D. (2021). International Journal of Molecular Sciences. Available from: [Link].
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Organic Chemistry. Chapter 5 Organic Spectrometry. Available from: [Link].
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NIST. 3-Furanmethanol. NIST Chemistry WebBook. Available from: [Link].
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Chemguide. mass spectra - fragmentation patterns. Available from: [Link].
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Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. (2014). PMC. Available from: [Link].
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ResearchGate. FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1 – 20 o. Available from: [Link].
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. Available from: [Link].
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link].
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Dummies.com. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. (2021). Available from: [Link].
-
YouTube. FTIR Analysis (FTIR Spectroscopy). (2013). Available from: [Link].
-
Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link].
-
YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019). Available from: [Link].
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Validating the structure of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
Structural Validation of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol: A Comparative Analytical Guide
The synthesis and characterization of functionalized furan derivatives present unique analytical challenges. 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol is a highly specific scaffold featuring a halogenated heteroaromatic core coupled to a branched aliphatic chain with two contiguous stereocenters. For researchers and drug development professionals, distinguishing this target from its regioisomers (e.g., 2-bromo or 4-bromo variants) and resolving its diastereomeric composition is critical. Structural errors or ambiguities at this stage can derail downstream biological assays and structure-activity relationship (SAR) studies[1].
This guide provides an objective comparison of modern analytical methodologies for the rigorous structural validation of this molecule. By examining the causality behind each experimental choice, we establish a self-validating workflow that ensures high-confidence structural assignment and absolute purity determination.
The Causality of Analytical Selection: Beyond Basic 1D NMR
Relying solely on 1D ¹H NMR or low-resolution mass spectrometry is insufficient for complex bromofurans. The electronic effects of the furan oxygen and the bromine atom can cause overlapping chemical shifts, necessitating orthogonal validation techniques[2].
-
Regiochemical Ambiguity: The furan ring has three available positions for substitution. Proving that the bromine is strictly at C5 and the alkyl chain is at C3 requires mapping the scalar couplings through 2D heteronuclear experiments (HMBC/HSQC). Relying on 1D chemical shifts alone often leads to false positives in automated structure verification (ASV) systems[1].
-
Stereochemical Complexity: The aliphatic chain (–CH(CH3)–CH(OH)–) contains two chiral centers, resulting in syn and anti diastereomers. The dihedral angles between these protons differ significantly, which, according to the Karplus equation, results in distinct coupling constants that must be carefully resolved[3].
-
Isotopic Signatures: Bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. High-Resolution Mass Spectrometry (HRMS) is essential not just for exact mass, but to leverage this isotopic signature as an internal self-check against contamination or mis-synthesis[4].
Comparative Modality Analysis
To establish a robust validation framework, we must compare the performance of various analytical techniques against the specific structural features of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Technique | Primary Application | Strengths for Bromofurans | Limitations |
| HRMS (ESI-TOF) | Elemental composition & Halogen confirmation | Unambiguous detection of the 1:1 ⁷⁹Br/⁸¹Br isotopic envelope; <5 ppm mass error[4]. | Cannot distinguish between isobaric regioisomers (e.g., 2-bromo vs. 5-bromo). |
| 1D qNMR (¹H & ¹³C) | Absolute purity (w/w%) & Basic connectivity | Direct proportionality between signal integral and nuclei count allows absolute quantification[4]. | Overlapping aliphatic signals; cannot definitively prove relative stereochemistry[5]. |
| 2D NMR (HMBC/HSQC) | Regiochemical mapping | Maps long-range ¹H-¹³C couplings (²J, ³J) to definitively place the Br at C5 and alkyl at C3. | Requires higher sample concentrations and longer acquisition times than 1D NMR. |
| X-Ray Crystallography | Absolute 3D structure | Provides definitive proof of absolute stereochemistry and atom connectivity[3]. | Requires the generation of high-quality single crystals, which is often a severe bottleneck. |
Validation Workflow and Decision Matrix
The following decision matrix illustrates the logical progression from initial mass confirmation to rigorous regiochemical assignment.
Workflow for the structural validation of bromofuran derivatives using HRMS and 2D NMR.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Proper handling, solvent selection, and internal controls are crucial to prevent the degradation of the molecule and ensure optimum performance.
Protocol A: HRMS Isotopic Profiling for Halogen Confirmation
Causality: We utilize ESI-TOF HRMS to confirm the molecular formula (C9H13BrO2). The protocol is self-validating because the presence of bromine must be corroborated by a strict 1:1 ratio of the[M+H]⁺ and [M+H+2]⁺ peaks. If this ratio deviates, the system flags potential co-eluting impurities.
-
Preparation: Dissolve 1.0 mg of the synthesized sample in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 to prevent detector saturation.
-
Internal Control (Blank): Inject pure LC-MS grade Methanol prior to the sample to establish a baseline and rule out column carryover.
-
Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the mass range to 100–1000 m/z.
-
Data Analysis: Extract the ion chromatogram for the theoretical exact mass of the ⁷⁹Br isotope ([M+H]⁺ = 233.0173 Da). Verify that the mass error is <5 ppm. Confirm the presence of the ⁸¹Br isotope at m/z 235.0153 with a relative abundance of 98–100% compared to the primary peak.
Protocol B: Quantitative 1D and 2D NMR for Regiochemical Validation
Causality: Quantitative NMR (qNMR) using a certified internal standard provides absolute purity without the need for a reference standard of the analyte itself[4]. Subsequent HMBC analysis proves the regiochemistry by mapping the scalar couplings from the furan protons to the quaternary carbons.
-
Sample Preparation: Weigh exactly 10.0 mg of the analyte and 5.0 mg of a certified Internal Standard (IS) (e.g., Dimethyl sulfone, TraceCERT®) into a tared vial. Dissolve completely in 0.6 mL of DMSO-d₆.
-
qNMR Acquisition (Self-Validating Step): Acquire a ¹H-NMR spectrum using a 90° pulse angle. Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of both the analyte and the IS (typically 30–60 seconds). This ensures full relaxation of all protons, which is mathematically required for accurate integration[4].
-
2D HMBC Acquisition: Acquire a ¹H-¹³C HMBC spectrum optimized for long-range coupling constants (typically ⁿJ_CH = 8 Hz).
-
Data Interpretation: Calculate the absolute w/w% purity using the integrated signal area of the IS versus the isolated furan H-2 proton. Use the HMBC cross-peaks to verify that the H-2 proton correlates to C-3, C-4, and C-5, definitively ruling out the 2-bromo isomer.
Quantitative Data Interpretation: Target vs. Isomer
When evaluating a synthesized batch, the most likely synthetic mis-assignment is the 2-bromo regioisomer. The table below summarizes the critical diagnostic signals used to differentiate the target compound from its primary isomeric threat. Note the critical difference in the ¹H-¹H scalar coupling constants (J) on the furan ring.
Table 2: Diagnostic NMR and HRMS Data Comparison
| Analytical Parameter | 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol (Target) | 4-(2-Bromofuran-3-yl)-3-methylbutan-2-ol (Isomer) |
| HRMS Exact Mass [M+H]⁺ | 233.0173 Da | 233.0173 Da (Isobaric - MS cannot differentiate) |
| HRMS Isotope Ratio | 1:1 (⁷⁹Br : ⁸¹Br) | 1:1 (⁷⁹Br : ⁸¹Br) |
| ¹H NMR: Furan Protons | H-2 (~7.3 ppm), H-4 (~6.2 ppm) | H-4 (~6.4 ppm), H-5 (~7.4 ppm) |
| ¹H NMR: Furan Coupling | J₂,₄ ≈ 0.8 - 0.9 Hz (Meta-coupling) | J₄,₅ ≈ 1.8 - 2.0 Hz (Ortho-coupling) |
| ¹³C NMR: Halogenated C | C-5 (~122 ppm) | C-2 (~128 ppm) |
| HMBC Correlations | H-2 correlates to C-3, C-4, C-5 | H-4 correlates to C-2, C-3, C-5 |
By strictly adhering to this comparative framework and relying on orthogonal validation techniques, researchers can confidently verify the structure and purity of complex furan derivatives, ensuring the integrity of downstream pharmaceutical applications.
References
-
A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. PubMed.[Link]
-
Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Technology Networks.[Link]
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate.[Link]
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A Comparative Guide to the Purity Analysis of Synthesized 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
Introduction: The Imperative for Rigorous Purity Assessment
In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The biological activity and safety profile of a compound are inextricably linked to its purity. This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of a synthesized heterocyclic alcohol, 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol. This molecule, possessing an acid-sensitive furan ring[1][2], a reactive bromine atom, and a chiral center, presents a unique set of analytical challenges.
Our audience of fellow researchers, scientists, and drug development professionals understands that an impurity is not merely a contaminant; it is an unknown variable that can confound biological assays, introduce toxicity, or alter physicochemical properties. Therefore, a multi-pronged analytical strategy is not just recommended—it is essential for robust, reproducible science. This document moves beyond a simple listing of techniques to explain the causality behind procedural choices, offering a self-validating framework for the purity analysis of this and structurally related compounds.
Plausible Synthesis and Anticipated Impurities
To effectively analyze the purity of a compound, one must first understand its synthetic lineage. While numerous methods exist for the synthesis of furan derivatives[3], a plausible route to 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol could involve a Grignard reaction. This pathway helps us anticipate potential impurities, which are the primary targets of our analytical methods.
Proposed Synthetic Pathway:
-
Bromination: Selective bromination of a 3-substituted furan precursor at the 5-position. Furan rings react strongly with halogens, often requiring mild conditions to prevent polyhalogenation[3].
-
Grignard Reagent Formation: Reaction of the resulting 3-substituted-5-bromofuran with magnesium to form a Grignard reagent.
-
Carbonyl Addition: Reaction of the Grignard reagent with 3-methyl-2-butanone.
-
Workup: Aqueous workup, typically with a mild acid like ammonium chloride, to protonate the alkoxide and yield the final alcohol.
This proposed synthesis dictates the landscape of potential impurities we must screen for:
-
Starting Materials: Unreacted 3-substituted furan and 3-methyl-2-butanone.
-
Reagents & By-products: Dibrominated furan species, Grignard coupling by-products.
-
Degradation Products: The furan ring is highly sensitive to acid, which can catalyze ring-opening or polymerization, especially during workup or purification on acidic stationary phases like silica gel[1][2].
Workflow for Purification and Analysis
The overall process from a crude reaction mixture to a certified pure compound follows a logical sequence. Each step is critical for the success of the subsequent one.
Caption: General workflow from crude synthesis to confirmed pure compound.
Comparative Analysis of Purification Techniques
The choice of purification method must accommodate the compound's stability. Given the acid sensitivity of the furan moiety, standard silica gel chromatography may be suboptimal.
| Technique | Principle | Suitability for Target Compound | Key Considerations & Rationale |
| Flash Column Chromatography | Differential partitioning between a stationary phase and a mobile phase.[4] | High (with caveats) | Stationary Phase Choice is Critical. Standard silica gel is acidic and can cause degradation[1][5]. It is advisable to use neutralized silica (pre-treated with triethylamine in the eluent) or a less acidic stationary phase like neutral alumina to preserve the furan ring[1]. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure.[6] | Moderate | Useful for removing non-volatile impurities. However, the target molecule may have a high boiling point and could be thermally labile, risking decomposition even under vacuum. Best suited for purifying lower-boiling point precursors. |
| Recrystallization | Purification of solids based on differential solubility in a solvent at varying temperatures.[4][7] | High (if solid) | If the synthesized alcohol is a solid, this is an excellent and scalable method. The key is finding a suitable solvent system that dissolves the compound when hot but not when cold, while impurities remain in solution[7]. |
Purity Analysis: A Comparison of Core Techniques
No single technique can provide a complete purity profile. A combination of chromatographic and spectroscopic methods is necessary for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry. Its high resolution and sensitivity make it ideal for detecting and quantifying impurities.
-
Expertise & Rationale: For a molecule like 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, a reverse-phase method (e.g., using a C18 column) is the logical starting point. The compound has moderate polarity, making it well-retained on a nonpolar stationary phase. The furan ring acts as a chromophore, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is particularly valuable as it can provide UV spectra for each peak, helping to distinguish between structurally related impurities and the main compound. A simple mobile phase of methanol and water is often sufficient.[8][9]
-
System Preparation: Agilent 1260 Infinity II or similar, equipped with a PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 240 nm, the approximate λmax for brominated furan derivatives.[10]
-
Sample Preparation: Prepare a stock solution of the purified compound at 1 mg/mL in methanol. Dilute to 0.1 mg/mL for injection.
-
Injection Volume: 10 µL.
-
Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is unparalleled for identifying volatile and semi-volatile impurities. It provides both retention time (a chromatographic property) and a mass spectrum (a structural fingerprint) for each component.
-
Expertise & Rationale: The target molecule is an alcohol, which can exhibit peak tailing on standard GC columns due to interaction with silanol groups. Derivatization (e.g., silylation) can improve peak shape, but for a purity screen, it is often preferable to analyze the compound directly to avoid introducing artifacts. The key advantage of MS detection is its ability to identify impurities based on their fragmentation patterns. For this compound, the presence of a bromine atom provides a highly characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), making it easy to flag bromine-containing impurities.[9][11] A non-polar column like a HP-5MS is suitable for separating compounds based on boiling point and polarity differences.[12][13]
-
System Preparation: Agilent 7890B GC with 5977A MS detector or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 80 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in ethyl acetate or dichloromethane.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation and can serve as a primary method for purity assessment, capable of detecting both volatile and non-volatile impurities without chromatographic separation.
-
Expertise & Rationale: ¹H NMR provides a rapid and clear picture of the compound's structure and purity. The integration of proton signals should correspond to the number of protons in the molecule. Impurity peaks will have integrations that are inconsistent with the main structure. ¹³C NMR, including DEPT experiments, confirms the number and type of carbon atoms.[14][15] For our target molecule, we expect to see distinct signals for the furan proton, the aliphatic chain protons, the methyl groups, and the hydroxyl proton. The presence of unexpected signals, especially in the aromatic or aliphatic regions, would indicate impurities. Quantitative NMR (qNMR), which involves adding a certified internal standard, can be used for an extremely accurate purity determination without needing a reference standard of the compound itself.
-
System Preparation: Bruker 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectra.
-
Analysis:
-
Structure Confirmation: Assign all peaks in the ¹H and ¹³C spectra to the expected structure.
-
Purity Assessment: Carefully examine the baseline for small peaks. Integrate any impurity peaks relative to a known integral of the main compound to estimate the impurity level. Check for residual solvent peaks.
-
Decision Framework for Method Selection
The choice of analytical technique is driven by the specific question being asked.
Caption: Decision tree for selecting the appropriate analytical technique.
Comparative Data Summary
The following table summarizes the strengths and weaknesses of each technique in the context of analyzing 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol.
| Parameter | HPLC-PDA | GC-MS | NMR Spectroscopy |
| Primary Use | Quantitative Purity | Impurity Identification | Structural Confirmation |
| Principle | Liquid Chromatography | Gas Chromatography, Mass Spectrometry | Nuclear Magnetic Resonance |
| Typical Sensitivity | High (ng to µg) | Very High (pg to ng) | Low (mg) |
| Quantitative? | Yes (Area % or vs. standard) | Semi-quantitative (Area %) | Yes (with internal standard - qNMR) |
| Best For Detecting | Non-volatile impurities, isomers, degradation products. | Volatile starting materials, by-products, solvents. | All types of impurities, structural isomers. |
| Key Advantage | Robust, reproducible, industry standard for quantification. | High sensitivity and definitive identification of volatile unknowns. | Gold standard for structure; detects non-chromatographable impurities. |
| Potential Issues | Co-elution of impurities; compound must have a chromophore. | Thermal degradation of the analyte in the inlet; non-volatile impurities are not detected. | Low sensitivity; complex spectra if many impurities are present. |
Conclusion
The purity analysis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol requires a thoughtful, multi-instrumental approach. No single method is sufficient.
-
HPLC provides the most reliable quantitative data for a purity value.
-
GC-MS is the best tool for identifying residual volatile impurities from the synthesis.
-
NMR provides the ultimate confirmation of the structure and can reveal impurities that are invisible to other techniques.
By combining these three pillars of analytical chemistry, researchers can establish a comprehensive purity profile, ensuring the quality and integrity of their synthesized compounds and the reliability of their subsequent research. This rigorous approach is the hallmark of scientific excellence and is indispensable in the path from laboratory synthesis to potential application.
References
- BenchChem. (2025).
-
Tsao, W.-X., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
- BenchChem. (2025).
-
Galan-Cabrera, B., et al. (2007). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. Taylor & Francis Online. [Link]
- BenchChem. (2025).
-
Kao, T.-H., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. [Link]
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Hassan, S. M., et al. (1993). Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. [Link]
-
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. [Link]
-
Restek. (2023). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. [Link]
-
Kao, T.-H., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
ResearchGate. (2025). HPLC-UV-EC determination of brominated organic compounds in water. [Link]
-
ResearchGate. (n.d.). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
A-Z Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. [Link]
- Google Patents. (n.d.).
-
Page Jr., T. F., et al. (1966). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER.... [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds.
-
Gandini, A. (n.d.). The behaviour of furan derivatives in polymerization reactions. Request PDF. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
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- 15. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Halogenated Organic Impurities: A Strategic Guide for ICH M7 Compliance
As a Senior Application Scientist navigating the complexities of pharmaceutical drug development, I frequently encounter a critical analytical bottleneck: the rigorous quantification of halogenated organic impurities. Alkyl halides and sulfonate esters are ubiquitous alkylating agents in Active Pharmaceutical Ingredient (API) synthesis, but they are also potent DNA-reactive mutagens.
Under the1[1], the Threshold of Toxicological Concern (TTC) for these genotoxic impurities (GTIs) is strictly capped at 1.5 µ g/day for lifetime exposure[2]. Meeting this sub-ppm threshold requires analytical methodologies that are not only exquisitely sensitive but completely foolproof. No single analytical platform can capture the entire physicochemical spectrum of halogenated organics. Therefore, we must deploy an orthogonal, cross-validated triad: GC-MS/MS , LC-MS/MS (via derivatization) , and Combustion Ion Chromatography (CIC) .
Here is my objective comparison and field-proven guide to cross-validating these methodologies to build a robust, self-validating analytical control strategy.
The Orthogonal Triad: Causality in Method Selection
To build a defensible regulatory submission, we must understand why we select specific techniques for specific chemical spaces.
1. GC-MS/MS: The Volatile Domain For volatile and semi-volatile alkyl halides (e.g., 1-bromobutane, 4-chloro-1-butanol), Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS) is the gold standard[3]. The Causality: Direct injection of high-concentration APIs rapidly degrades GC inlet liners and columns. By utilizing headspace extraction, we thermally drive only the volatile impurities into the gas phase, achieving perfect matrix isolation.
2. LC-MS/MS: The Non-Volatile Domain via Derivatization
Thermally labile or non-volatile halogenated organics degrade in a GC inlet. However, small aliphatic halides lack UV chromophores and exhibit extremely poor ionization efficiency in standard Electrospray Ionization (ESI)[4]. The Causality: We employ an
3. Combustion Ion Chromatography (CIC): The Macroscopic Safety Net Targeted mass spectrometry methods suffer from "tunnel vision"—they only detect the specific masses programmed into the acquisition method. The Causality: CIC acts as a macroscopic, orthogonal safety net. By pyrohydrolytically incinerating the sample at >1000°C, all organically bound halogens are converted to inorganic halides[6]. If the total halogen mass balance from CIC exceeds the sum of targeted impurities quantified by GC/LC-MS, we have definitive proof of a "hidden" or unknown halogenated GTI.
Method Selection Workflow
Decision workflow for the orthogonal cross-validation of halogenated organic impurities.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, every protocol must be designed as a self-validating system, incorporating internal checks that automatically flag matrix interference or procedural failures.
Protocol A: Headspace GC-MS/MS (Volatiles)
Self-Validating Mechanism: Isotope dilution using deuterated internal standards automatically corrects for matrix-induced signal suppression or variations in headspace partitioning.
-
Sample Preparation: Dissolve 50 mg of the solid API in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) in a 20 mL crimp-top headspace vial.
-
Internal Standard Addition: Spike the solution with 10 µL of a 1 ppm deuterated internal standard mix (e.g.,
-1-chlorobutane). -
Headspace Equilibration: Incubate the sealed vial at 85°C for 30 minutes with continuous agitation to drive the volatile halides into the gas phase.
-
Chromatographic Separation: Inject 1 mL of the headspace gas (splitless mode) onto a DB-624 capillary column (6% cyanopropylphenyl / 94% dimethylpolysiloxane).
-
MS/MS Detection: Operate the triple quadrupole mass spectrometer in Electron Ionization (EI) mode using Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions[3].
Protocol B: Derivatization LC-MS/MS (Non-Volatiles)
Self-Validating Mechanism: A parallel "derivatization blank" and a "matrix spike" are run simultaneously to confirm 100% reaction completion and rule out false positives from unreacted reagents.
-
Sample Preparation: Dissolve 100 mg of API in 2.0 mL of LC-MS grade Acetonitrile.
-
Derivatization Reaction: Add 100 µL of 4-dimethylaminopyridine (4-DMAP) reagent (50 mM in Acetonitrile). Seal and heat the mixture at 70°C for 60 minutes to force the
nucleophilic substitution[5]. -
Quenching & Filtration: Cool the sample to room temperature, quench the reaction with 50 µL of 1% formic acid, and filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Separation: Inject 5 µL onto a HILIC column. Utilize a gradient of 10 mM ammonium formate (pH 3.0) and Acetonitrile to retain the polar derivatized analyte while washing away the hydrophobic API matrix[4][5].
-
MS/MS Detection: Quantify the permanently charged derivative in ESI+ MRM mode.
Protocol C: Combustion Ion Chromatography (Total Halogen)
Self-Validating Mechanism: A Certified Reference Material (CRM) with a known halogen content is combusted prior to the sample batch to verify 100% oxidative efficiency and system recovery.
-
Sample Introduction: Weigh 20 mg of the solid API into a highly pure ceramic sample boat.
-
Pyrohydrolytic Combustion: Introduce the boat into a quartz combustion tube heated to 1050°C under a continuous, controlled stream of Argon and Oxygen[6].
-
Gas Absorption: Route the highly reactive combustion gases (containing HCl, HBr, HF, HI) into an absorption tube containing 5 mL of an aqueous oxidizing solution (e.g., 50 mg/L
). -
Chromatographic Separation: Inject the absorbed solution onto an anion-exchange IC column (e.g., Metrosep A Supp 5) using a standard carbonate/bicarbonate eluent[6].
-
Detection: Quantify the total inorganic halides using suppressed conductivity detection.
Cross-Validation Data Presentation
When cross-validating these methods for a regulatory submission, the performance metrics must be clearly juxtaposed. The table below summarizes typical validation data obtained when deploying this orthogonal triad for halogenated GTIs.
| Validation Parameter | HS-GC-MS/MS (Volatiles) | Derivatization LC-MS/MS (Non-Volatiles) | Combustion IC (Total Halogen Check) |
| Target Analyte Profile | Volatile alkyl halides | Thermally labile / poorly ionizing halides | Total organically bound halogens |
| Limit of Detection (LOD) | 0.01 – 0.05 ppm | 0.005 – 0.02 ppm | 0.1 – 0.5 ppm |
| Limit of Quantitation (LOQ) | 0.03 – 0.10 ppm | 0.01 – 0.05 ppm | 0.5 – 1.0 ppm |
| Linearity ( | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (Recovery %) | 90.0% – 110.0% | 95.0% – 105.0% | 85.0% – 115.0% |
| Precision (%RSD) | < 5.0% | < 3.0% | < 7.0% |
| Matrix Interference | Low (Headspace isolation) | Moderate (Requires HILIC separation) | Low (Matrix is fully incinerated) |
Conclusion
Relying on a single analytical method for halogenated organics exposes drug development programs to unacceptable regulatory risks. While GC-MS/MS and LC-MS/MS provide the extreme sensitivity required to meet the 1.5 µ g/day ICH M7 threshold, they must be cross-validated against each other based on analyte volatility. Furthermore, integrating Combustion Ion Chromatography (CIC) into the workflow provides an indispensable mass-balance check, ensuring complete analytical coverage and safeguarding patient safety.
References
1.[7] Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC / NIH. 3 2.[2] Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc.2 3.[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). ICH Guidelines.1 4.[6] Ion Chromatography Applications - Combustion IC. Metrohm. 6 5.[3] Analytical Method Development for 19 Alkyl Halides... via GC-MS. PMC / NIH. 3 6.[4] Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC International. 4 7.[5] A New Derivatization Reagent for LC-MS/MS Screening of Potential Genotoxic Alkylation Compounds. ResearchGate. 5
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Comparing the neuroprotective potential of different furan compounds
Executive Summary: The Furan Scaffold in Neuropharmacology
The furan ring represents a chemical paradox in drug development. While the parent compound (furan) is a known hepatotoxin and carcinogen due to metabolic activation by CYP2E1, its substituted derivatives—particularly benzofurans , tetrahydrofuran lignans , and furan-chalcones —form the backbone of some of the most promising neuroprotective agents currently in research.
This guide objectively compares these three distinct classes of furan-based compounds. Unlike generic antioxidants, these molecules exhibit specific structure-activity relationships (SAR) that target key Alzheimer’s Disease (AD) pathologies: cholinergic deficit, oxidative stress, and neuroinflammation.
Part 1: Structural Classes & Mechanistic Profiling
Benzofuran Derivatives (The Cholinesterase Inhibitors)
Primary Mechanism: Dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2][3] Therapeutic Focus: Symptomatic relief in AD; prevention of amyloid-beta (Aβ) aggregation.
Benzofurans, specifically 2-arylbenzofurans , mimic the structure of Donepezil but often possess higher selectivity for BChE. This is critical because, as AD progresses, AChE levels in the brain drop while BChE levels rise, making BChE a vital target for late-stage neuroprotection.
-
Key Insight: The introduction of a bromine atom at position 7 and a heptyloxy linker has been shown to drastically improve BChE selectivity (IC50 = 0.7 µM) compared to chlorinated analogs.[2]
Tetrahydrofuran Lignans (The Neurotrophic Agents)
Primary Mechanism: Neurotrophic factor mimicry; promotion of axon growth. Therapeutic Focus: Neuronal regeneration and repair.
Found in plants like Aristolochia arcuata, these compounds (e.g., (-)-Talaumidin ) differ from benzofurans by possessing a saturated tetrahydrofuran core. They do not primarily target enzymes but rather modulate intracellular signaling to promote neurite outgrowth, offering potential for reversing neuronal damage rather than just halting it.
Furan-Chalcones (The Antioxidant Hybrids)
Primary Mechanism: Activation of the Nrf2/ARE pathway; Glutamate antagonism. Therapeutic Focus: Mitigating oxidative stress and excitotoxicity.
Hybridizing a furan ring with a chalcone backbone creates a "Michael acceptor" system. This electrophilic structure can react with Keap1, releasing Nrf2 to translocate to the nucleus and upregulate antioxidant genes (HO-1, NQO1).
Part 2: Comparative Efficacy Analysis
The following table synthesizes experimental data from recent high-impact studies to provide a direct comparison of potency.
Table 1: Comparative Potency & Selectivity Profiles
| Compound Class | Representative Molecule | Target | Potency (IC50 / Effect) | Mechanism of Action | Ref |
| 2-Arylbenzofuran | Compound 34 (Brominated) | BChE | 0.7 µM (High Selectivity) | Dual ChE inhibition; prevents ACh breakdown.[2] | [1] |
| Benzofuran-Carboxamide | Compound 1f | NMDA Receptor | 30 µM (Neuroprotection) | Antagonizes NMDA-induced excitotoxicity. | [2] |
| Tetrahydrofuran Lignan | Isatispironeol A | AChE | Moderate Inhibition | Dual AChE inhibition + Neurotrophic effects. | [3] |
| Furan-Chalcone | Licochalcone A analog | Nrf2 Pathway | 5-10 µM (HO-1 induction) | Electrophilic attack on Keap1; ROS scavenging. | [4] |
Analyst Note: While Benzofurans offer the most potent enzymatic inhibition (making them better symptomatic treatments), Tetrahydrofuran Lignans offer superior regenerative potential. A multi-target strategy might involve a hybrid scaffold combining the benzofuran core with the flexible side chains of lignans.
Part 3: Mechanism of Action Visualization
The following diagram illustrates the Nrf2 signaling pathway activated by Furan-Chalcones, a critical mechanism for their neuroprotective efficacy against oxidative stress.
Caption: Activation of the Nrf2/ARE antioxidant pathway by electrophilic Furan-Chalcone derivatives.
Part 4: Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for testing furan derivatives.
Protocol A: Modified Ellman’s Assay for Dual AChE/BChE Inhibition
Purpose: To determine the IC50 of benzofuran derivatives against cholinesterases.
-
Preparation:
-
Prepare Phosphate Buffer (0.1 M, pH 8.0) .
-
Dissolve test compounds in MeOH (Stock 10 mM). Dilute to final concentrations (0.001 – 100 µM).
-
Substrates: ATCI (Acetylthiocholine iodide) and BTCI (Butyrylthiocholine iodide) at 10 mM.
-
Reagent: DTNB (Ellman’s Reagent) at 10 mM.[4]
-
Enzymes: Electric eel AChE and Equine serum BChE (0.2 U/mL).
-
-
Execution (96-well plate):
-
Blank: 140 µL Buffer + 20 µL Enzyme.
-
Test: 140 µL Buffer + 20 µL Enzyme + 20 µL Test Compound.
-
Incubate: 15 minutes at 25°C.
-
Start Reaction: Add 10 µL DTNB + 10 µL Substrate (ATCI or BTCI).
-
-
Measurement:
-
Monitor absorbance at 412 nm immediately for 5 minutes (kinetic mode).
-
-
Calculation:
-
Calculate % Inhibition =
. -
Derive IC50 using non-linear regression (Log-inhibitor vs. normalized response).
-
Protocol B: Neuroprotection Against Glutamate Excitotoxicity
Purpose: To assess the ability of furan-carboxamides to prevent neuronal death.
-
Cell Culture:
-
Use SH-SY5Y neuroblastoma cells or primary rat cortical neurons.
-
Culture in DMEM/F12 + 10% FBS until 80% confluent.
-
-
Pre-treatment:
-
Seed cells in 96-well plates (
cells/well). -
Add test compound (e.g., 10, 30, 100 µM) for 2 hours prior to toxin exposure.
-
-
Induction of Toxicity:
-
Add Glutamate (5 mM) or NMDA (100 µM) to the wells.
-
Incubate for 24 hours.
-
-
Viability Assay (MTT):
-
Add MTT solution (0.5 mg/mL) and incubate for 4 hours.
-
Dissolve formazan crystals in DMSO.
-
Read absorbance at 570 nm .
-
-
Validation:
-
Positive Control: Memantine (30 µM).[5]
-
Neuroprotection is confirmed if cell viability is statistically higher (
) than the glutamate-only group.
-
Part 5: Strategic Decision Logic (SAR)
When designing a new furan-based neuroprotective agent, use this logic flow to select the optimal scaffold modification.
Caption: SAR Decision Tree for optimizing furan scaffolds based on therapeutic targets.
Part 6: Safety & Toxicity Considerations
The Furan Warning: The metabolic activation of the furan ring by CYP2E1 to cis-2-butene-1,4-dial is a known pathway for hepatotoxicity. However, in medicinal chemistry, this risk is mitigated by:
-
Substitution: Heavily substituted furans (like benzofurans) are often sterically hindered from this specific metabolic ring opening.
-
Dosing: Neuroprotective doses (µM range) are typically far below the toxicological threshold observed with industrial furan exposure.
-
Screening Requirement: All novel furan candidates must undergo a GSH-trapping assay in liver microsomes to ensure no reactive metabolites are formed.
References
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Int. J. Mol. Sci. (2024).[4][6][7] Link
-
Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biol. Pharm. Bull. (2015).[5][8] Link
-
Insight into tetrahydrofuran lignans from Isatis indigotica fortune with neuroprotective and acetylcholinesterase inhibitor activity. Fitoterapia (2021). Link
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Curr. Top. Med. Chem. (2024).[4][6][7] Link
Sources
- 1. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. mail.ffhdj.com [mail.ffhdj.com]
- 8. researchgate.net [researchgate.net]
Benchmarking the anti-biofilm activity of brominated furanones
Title: Benchmarking the Anti-Biofilm Activity of Brominated Furanones: A Comprehensive Guide for Drug Development
Executive Summary
As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug development: the misconception that eradicating a bacterial biofilm requires brute-force microbicidal action. In reality, applying lethal stress to sessile bacterial communities often accelerates the selection of multidrug-resistant (MDR) persister cells.
Brominated furanones—synthetic analogs of natural compounds isolated from the marine alga Delisea pulchra—represent a paradigm shift. Rather than killing the bacteria, they disarm them. By acting as competitive antagonists in bacterial Quorum Sensing (QS) pathways, brominated furanones inhibit the formation of the extracellular polymeric substance (EPS) matrix and suppress virulence factors[1]. This guide objectively benchmarks the efficacy of brominated furanones (such as Furanone C-30 and GBr) against alternative anti-biofilm agents and provides field-proven, self-validating experimental protocols for your laboratory workflows.
Mechanistic Grounding: How Brominated Furanones Disrupt Biofilms
In Gram-negative pathogens like Pseudomonas aeruginosa, biofilm formation is hierarchically controlled by QS circuits (primarily the las and rhl systems). Native signaling molecules, such as N-acyl homoserine lactones (AHLs), bind to transcriptional regulators (e.g., LasR) to trigger the expression of biofilm-associated genes[2].
Brominated furanones share structural homology with AHLs. Compounds like (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) and 5-(dibromomethylene)-2(5H)-furanone (GBr) competitively bind to the LasR receptor's active site. This binding induces a conformational change that prevents dimerization and subsequent DNA binding, effectively "jamming" the bacterial communication network without halting planktonic cell growth[1],[2].
Caption: Quorum sensing inhibition pathway by brominated furanones via LasR antagonism.
Comparative Benchmarking: Furanones vs. Alternative Agents
To objectively evaluate brominated furanones, we must benchmark them against other established classes of biofilm inhibitors. The table below synthesizes quantitative data comparing Furanone C-30/GBr against macrolides, EPS-degrading enzymes, and antimicrobial peptides.
Table 1: Comparative Efficacy of Anti-Biofilm Agents against P. aeruginosa
| Agent Class | Representative Compound | Primary Mechanism of Action | Biofilm Inhibition Efficacy | Evolutionary Robustness |
| Halogenated Furanones | Furanone C-30, GBr | LasR/RhlR Antagonism, T3SS Inhibition | High (>75% reduction at 50 µM)[2] | Moderate (Efflux pump mutations can occur over time)[3] |
| Macrolide Antibiotics | Azithromycin | Ribosomal binding & QS suppression | Moderate | Low (High intrinsic resistance rates via MexAB-OprM)[4] |
| EPS-Degrading Enzymes | α-Amylase | Degradation of EPS matrix polysaccharides | Low (Poor stability in complex biological fluids)[5] | High (No selective survival pressure applied)[5] |
| Antimicrobial Peptides | Colistin (Monotherapy) | Outer membrane disruption | Variable (Poor matrix penetration)[6] | Low (Colistin-resistant strains rapidly emerging)[6] |
Key Insight: While α-amylase theoretically degrades the biofilm matrix, experimental data shows it fails to significantly reduce P. aeruginosa biofilms in complex environments (e.g., metalworking fluids or serum) compared to the >75% reduction achieved by Furanone C-30[5]. Furthermore, while Furanone C-30 is highly effective, experimental evolution studies show that bacteria can eventually develop tolerance via efflux pumps, highlighting the necessity of combinatorial therapies[3].
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, anti-biofilm assays must isolate anti-virulence activity from basic microbicidal toxicity. The following workflow and protocol establish a self-validating system for benchmarking furanones.
Caption: Step-by-step experimental workflow for the microtiter plate biofilm inhibition assay.
Protocol: High-Throughput Microtiter Plate Biofilm Inhibition Assay
This protocol utilizes Crystal Violet (CV) to quantify total sessile biomass.
Step-by-Step Methodology:
-
Culture Preparation: Inoculate P. aeruginosa (e.g., PAO1 or PA14) in Luria-Bertani (LB) broth. Incubate overnight at 37°C with shaking. Causality: Ensures cells reach the stationary phase, standardizing the starting metabolic state[7].
-
Plate Setup: Dilute the overnight culture 1:100 in fresh LB broth. Aliquot 180 µL of the bacterial suspension into a 96-well flat-bottom polystyrene plate.
-
Compound Administration: Add 20 µL of Furanone C-30 or GBr stock (dissolved in DMSO) to achieve final concentrations of 10, 25, 50, and 100 µM[2].
-
Incubation: Incubate the plate under static conditions for 24 hours at 37°C. Causality: Static conditions are mandatory; shear forces from shaking will disrupt the fragile attachment phase of the microcolonies.
-
Washing: Carefully aspirate the media. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS, pH 7.4). Causality: This step is critical to remove loosely adherent planktonic cells. Failure to wash thoroughly will result in false-positive biomass readings[7].
-
Staining & Quantification: Add 200 µL of 0.1% (w/v) crystal violet for 20 minutes. Rinse with distilled water to remove unbound dye. Solubilize the matrix-bound dye using 200 µL of 30% (v/v) acetic acid for 15 minutes. Read the optical density at 492 nm[2],[7].
The Self-Validating System (Crucial Checkpoints):
-
Internal Control 1 (Vehicle): Always include a well with 0.1% DMSO (without furanone) to prove the solvent isn't inhibiting the biofilm.
-
Internal Control 2 (Planktonic Viability): Run a parallel 96-well plate measuring OD600 of the supernatant before washing. If the OD600 drops alongside the OD492, your compound is acting as a bactericide, not a true QS/biofilm inhibitor. Brominated furanones should show a drop in OD492 with a stable OD600[6].
Synergistic Applications: Rescuing Antibiotic Efficacy
The most promising application of brominated furanones in modern drug development is their use as adjuvants. Because biofilms physically block drug penetration and QS upregulates resistance genes (like AmpC), traditional antibiotics often fail.
Recent benchmarking data demonstrates that combining Furanone C-30 with last-resort antibiotics yields profound synergistic effects:
-
Colistin Rescue: In colistin-resistant Gram-negative bacteria, the addition of Furanone C-30 (12.5 μg/ml) significantly reduces the EPS matrix barrier. Scanning Electron Microscopy (SEM) confirms that this combination not only halts new biofilm formation but actively eradicates preformed, mature biofilms, rescuing colistin's bactericidal activity[6].
-
Beta-Lactam Synergy: Furanone C-30 downregulates the expression of lasB, rhlA, and pqsR in mature biofilms. When combined with imipenem or ceftazidime, C-30 suppresses antibiotic-induced AmpC expression, drastically lowering the Minimum Inhibitory Concentration (MIC) required to clear the infection[8].
Conclusion
Brominated furanones remain a premier benchmark for anti-virulence drug development. By utilizing robust, self-validating assays to separate bactericidal noise from true quorum sensing inhibition, researchers can accurately leverage these compounds as powerful adjuvants to dismantle the architectural defenses of multidrug-resistant pathogens.
References
-
Yang, S., et al. (2014). "Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation." Bioorganic & Medicinal Chemistry. Available at:[Link]
-
García-Contreras, R., et al. (2022). "A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model." Biomedicines. Available at:[Link]
-
Bové, M., et al. (2021). "The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution." Antimicrobial Agents and Chemotherapy. Available at:[Link]
-
Al-Nabulsi, A., et al. (2022). "The Association between Biofilm Formation and Antimicrobial Resistance with Possible Ingenious Bio-Remedial Approaches." Antibiotics. Available at:[Link]
-
SciSpace. (2023). "Quorum sensing inhibition as a promising method to control biofilm growth in metalworking fluids." SciSpace. Available at:[Link]
-
Wang, Y., et al. (2022). "Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo." Microbiology Spectrum. Available at:[Link]
-
He, X., et al. (2019). "Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa." Indian Journal of Medical Research. Available at:[Link]
Sources
- 1. Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Association between Biofilm Formation and Antimicrobial Resistance with Possible Ingenious Bio-Remedial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. journals.asm.org [journals.asm.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Operational and Disposal Guide for 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
Introduction & Mechanistic Context
In advanced synthetic workflows and drug discovery, 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol serves as a highly specialized intermediate. However, its unique structural features—a brominated furan ring coupled with an aliphatic alcohol—dictate a strict, uncompromising approach to laboratory safety and waste management.
The furan moiety presents a latent risk of auto-oxidation, potentially forming shock-sensitive peroxides upon prolonged exposure to oxygen and light. Simultaneously, the bromine atom strictly categorizes any resulting effluent as Halogenated Organic Waste . Improper disposal, such as drain disposal or mixing with non-halogenated solvents, can lead to the formation of highly toxic halogenated dioxins during municipal incineration or cause severe environmental contamination. This guide provides a self-validating, step-by-step operational plan to ensure absolute safety and regulatory compliance.
Hazard Profile & Physico-Chemical Data
Understanding the physical properties of a compound is the first step in building a self-validating safety protocol. The table below outlines the mechanistic causality behind each hazard classification.
| Property / Hazard | Data / Classification | Mechanistic Causality for Safety Protocol |
| Waste Classification | Halogenated Organic Waste | Contains >1% halogen (Bromine). Must be segregated to prevent explosive reactions with incompatible solvents and to ensure high-temperature incineration . |
| Peroxide Potential | Moderate (Furan derivative) | Furan rings can auto-oxidize in the presence of light/air to form shock-sensitive peroxides. Requires periodic testing if stored long-term . |
| Flammability | Combustible Liquid | The hydrocarbon backbone and alcohol moiety render the vapor flammable. Requires storage in spark-proof, ventilated cabinets . |
| Toxicity | Skin/Eye Irritant, Aquatic Toxicity | Brominated aromatics are typically lipophilic, easily crossing dermal barriers and accumulating in aquatic ecosystems . |
Standard Operating Procedure: Handling & Pre-Disposal
To ensure operational excellence, every handling step must inherently prevent the conditions that lead to accidents. Each step below includes a self-validating mechanism to confirm the protocol is functioning as intended.
Step 1: Engineering Controls & Atmospheric Control
-
Action: Manipulate the compound exclusively within a certified chemical fume hood. When scaling up reactions, purge the reaction vessel with an inert gas (Nitrogen or Argon).
-
Causality: Displacing oxygen mitigates the risk of auto-oxidation on the furan ring, preventing peroxide formation and eliminating the fire triangle risk.
-
Self-Validating Mechanism: Use an oil bubbler attached to the inert gas line. A steady, controlled bubbling rate visually validates positive inert gas pressure; the absence of bubbling immediately flags a system leak.
Step 2: PPE Selection
-
Action: Don chemical-resistant gloves (nitrile or neoprene), splash goggles, and a flame-resistant laboratory coat.
-
Causality: Brominated furans are highly lipophilic and can rapidly permeate standard latex, causing systemic toxicity or severe dermal burns .
-
Self-Validating Mechanism: Perform a quick air-inflation test (trapping air and squeezing) of the gloves before donning. A lack of deflation validates the barrier integrity of the PPE.
Waste Segregation and Disposal Workflow
Proper segregation is critical. Halogenated wastes must be kept strictly separate from non-halogenated solvents to prevent the formation of toxic byproducts during waste processing.
Operational workflow for the safe segregation and disposal of bromofuran derivatives.
Step-by-Step Methodology: Disposal Procedure
Follow this self-validating protocol to ensure EPA and institutional Environmental Health and Safety (EHS) compliance.
Step 1: Container Selection
-
Action: Select an EPA-approved, chemically compatible waste container (e.g., high-density polyethylene, HDPE) with a tight-fitting, threaded cap.
-
Causality: Halogenated solvents can degrade certain plastics over time, and sealed glass containers can shatter if exothermic expansion or off-gassing occurs .
-
Self-Validating Mechanism: Squeeze the sealed, empty container before use; resistance validates the thread seal, ensuring vapor-tight containment.
Step 2: Peroxide Validation
-
Action: If the chemical has been stored as a pure liquid or concentrated solution for over 3 months, test it using Potassium Iodide (KI) starch strips before disposal.
-
Causality: Furan rings can form explosive peroxides. If peroxides are >5 ppm, the waste must be treated with a reducing agent (like sodium sulfite) before transport .
-
Self-Validating Mechanism: The visual colorimetric change on the KI strip acts as an immediate, objective validation of the chemical's stability, removing guesswork from the transport safety equation.
Step 3: Waste Segregation
-
Action: Pour the waste strictly into a designated "Halogenated Organic Waste" container. Never mix with heavy metals, strong acids, or non-halogenated waste.
-
Causality: Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and risks dangerous exothermic reactions in the waste drum .
-
Self-Validating Mechanism: Maintain a dedicated waste log clipboard attached to the bottle. Every addition must be signed off, ensuring the physical contents perfectly match the documented history.
Step 4: Compliant Labeling
-
Action: Immediately affix a hazardous waste label. The label must explicitly state "Halogenated Organic Waste" and list "4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol". Do not use abbreviations or chemical formulas.
-
Causality: Emergency responders require exact chemical names to determine the correct fire suppression or spill containment strategy .
-
Self-Validating Mechanism: EHS pickup teams will reject containers with abbreviations. Passing the EHS visual inspection validates that the chemical can safely enter the municipal disposal chain.
Step 5: Storage & EHS Coordination
-
Action: Place the waste container in a secondary containment bin inside a flammable storage cabinet. Request an EHS pickup before the container reaches 80% capacity.
-
Causality: Leaving 20% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture.
-
Self-Validating Mechanism: Draw a prominent "Max Fill" line at the 80% mark on the container. This visual threshold physically prevents the operator from overfilling.
Emergency Spill Response Protocol
In the event of a spill, the response must be immediate and systematic to prevent vapor ignition and environmental release.
-
Evacuate and Assess: Evacuate personnel from the immediate vicinity. Assess if the spill is minor (manageable with lab kits) or major (requires HAZMAT intervention).
-
Eliminate Ignition Sources: Turn off all hot plates, stirrers, and open flames. Causality: The compound's vapors are combustible and can travel along the floor to ignition sources.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Combustible absorbents like paper towels can ignite if the chemical undergoes an exothermic reaction.
-
Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty hazardous waste bag. Seal and label it as "Spill Debris - Halogenated Organic Waste: 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol".
-
Decontamination: Wash the spill area with a mild detergent and water, collecting the rinsate as hazardous waste.
References
Personal protective equipment for handling 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic, mechanistic system of risk mitigation. When handling complex, multi-functional molecules like 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol , researchers and drug development professionals must understand the physicochemical causality behind each safety protocol.
This compound features a brominated furan ring coupled with a secondary alcohol on a branched aliphatic chain. The furan moiety is highly flammable and susceptible to oxidation[1], while the bromine substituent classifies it as a toxic halogenated organic[2]. Furthermore, the aliphatic alcohol acts as a penetration enhancer, significantly increasing the risk of transdermal absorption of the toxic pharmacophore.
The following guide establishes a self-validating operational and logistical framework for handling this compound safely.
Causality-Driven PPE Matrix
To mitigate the specific hazards of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol, standard laboratory attire is insufficient. The table below outlines the mandatory Personal Protective Equipment (PPE) and the mechanistic rationale for each selection.
| PPE Category | Specification | Causality & Mechanistic Rationale |
| Hand Protection | Heavy-duty Butyl rubber or Nitrile gloves (Double-gloving required) | Alcohols can permeate thin latex, and halogenated organics rapidly degrade standard elastomers[3]. Double-gloving provides a fail-safe against micro-tears. |
| Eye/Face Protection | ANSI-certified chemical splash goggles + Face shield | Protects against mucosal absorption. Soft contact lenses must be removed, as halogenated solvent vapors can fuse them to the cornea[2]. |
| Body Protection | Flame-resistant laboratory coat (e.g., Nomex®) | Bromofurans present significant flammability and flash-fire risks[1]. Flame-resistant materials prevent ignition from static discharge. |
| Respiratory | Certified Chemical Fume Hood (Primary) | Halogenated furan vapors cause severe respiratory tract irritation[3]. Proper ventilation is the primary engineering control against airborne volatile organic compounds (VOCs)[4]. |
Operational Workflow: Handling & Manipulation
Every handling procedure must follow the RAMP framework (Recognize, Assess, Minimize, Prepare)[5]. The following step-by-step methodology ensures a self-validating system where each step confirms the success of the previous one.
Step 1: Environmental Validation & Preparation
-
Verify Engineering Controls: Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm)[4].
-
Self-Validation: Tape a small piece of tissue to the bottom of the sash; a steady inward pull confirms negative pressure.
-
-
Clear the Workspace: Remove all combustible materials and unnecessary glassware to prevent secondary accidents.
-
Don PPE: Inspect butyl/nitrile gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks) before donning[3].
Step 2: Material Transfer & Inertion
-
Purge the Atmosphere: Because furan rings are sensitive to air and can degrade or form peroxides over time, purge the reaction vessel with an inert gas (Argon or Nitrogen)[1].
-
Ground Equipment: Ensure all spatulas, balances, and reaction vessels are grounded. Use anti-static and spark-proof equipment to prevent the ignition of highly flammable bromofuran vapors[6].
-
Execute Transfer: Transfer the 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol deep inside the fume hood, at least 6 inches behind the sash, to ensure vapor capture.
Step 3: Post-Operation Decontamination
-
Quench/Rinse: Rinse all spatulas and glassware with a compatible solvent (e.g., acetone) inside the fume hood before removing them for standard washing.
-
Segregate Washings: Collect the initial solvent rinses into the appropriate halogenated waste container[2].
Fig 1: Operational workflow and spill mitigation pathway for bromofuran derivatives.
Emergency Response & Spill Mitigation
In the event of an uncontrolled release or spill, immediate and calculated action is required to prevent vapor inhalation and fire.
Step-by-Step Spill Protocol:
-
Isolate and Evacuate: Immediately alert personnel in the vicinity. Extinguish all open flames and remove sources of ignition, as bromofurans are highly flammable[1].
-
Personal Decontamination (If Exposed): If skin contact occurs, immediately remove contaminated clothing and rinse the affected area under a safety shower for a minimum of 15 minutes[3].
-
Containment: Do NOT use combustible absorbents like sawdust or paper towels, which can ignite. Surround and cover the spill with an inert absorbent material such as silica gel, dry sand, or vermiculite[6].
-
Collection: Using non-sparking tools, scoop the absorbed mixture into an airtight, clearly labeled hazardous waste container[1].
-
Ventilation: Leave the fume hood running and allow residual vapors to clear before resuming normal laboratory operations.
Waste Disposal Protocols
The presence of the bromine atom strictly dictates the logistical disposal pathway for this compound.
-
Liquid Waste: All unreacted chemical, reaction byproducts, and initial solvent washings must be deposited into a designated Halogenated Organic Waste container[2].
-
Mechanistic Warning: Never mix halogenated waste with standard non-halogenated solvent waste. Incinerating halogens requires specialized scrubbers to prevent the release of corrosive hydrobromic acid (HBr) gas and toxic dioxins into the environment.
-
-
Solid Waste: Contaminated gloves, pipette tips, filter papers, and inert spill absorbents must be placed in a sealed, labeled solid hazardous waste bin[3]. Do not dispose of uncontaminated and contaminated solids in the same receptacle[2].
References
-
Organic Chemistry Laboratory Safety Notes , Cerritos College, 2
-
Essential Safety and Operational Guide for 4-Bromofuran-2-carbonyl chloride , Benchchem, 3
-
SAFETY DATA SHEET: 3-Bromofuran , TCI Chemicals, 1
-
Safety Data Sheet , Fluorochem, 6
-
Guidelines for Chemical Laboratory Safety in Academic Institutions , American Chemical Society (ACS), 5
-
Safety Tipsheets & Best Practices , American Chemical Society (ACS), 4
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
